Tributyl-(4-methyl-3-pyridyl)stannane
Description
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Properties
CAS No. |
1204580-81-3 |
|---|---|
Molecular Formula |
C18H33NSn |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
tributyl-(4-methylpyridin-3-yl)stannane |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; |
InChI Key |
YSTITYJVFYFDAW-UHFFFAOYSA-N |
Synonyms |
4-Methyl-3-(tributylstannyl)pyridine |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Tributyl-(4-methyl-3-pyridyl)stannane: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Tributyl-(4-methyl-3-pyridyl)stannane, a versatile organotin reagent pivotal in modern synthetic and medicinal chemistry. We will delve into its core properties, synthesis, and application in the construction of complex molecular architectures, particularly focusing on its role in the synthesis of 3,4'-bipyridyl derivatives through the Stille cross-coupling reaction. This document is intended to be a practical resource, offering not just theoretical knowledge but also actionable protocols and insights derived from extensive field experience.
Core Compound Identification and Properties
Tributyl-(4-methyl-3-pyridyl)stannane is a key organometallic building block, valued for its stability and reactivity in palladium-catalyzed cross-coupling reactions.
CAS Number: 1204580-81-3[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in any synthetic protocol. The key properties of Tributyl-(4-methyl-3-pyridyl)stannane are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₃NSn | Sigma-Aldrich |
| Molecular Weight | 382.17 g/mol | [1] |
| Appearance | Solid | Sigma-Aldrich |
| Solubility | Sparingly soluble in water. | [2] |
Synthesis of Tributyl-(4-methyl-3-pyridyl)stannane
The synthesis of pyridylstannanes can be achieved through several methods. A common and effective approach involves the reaction of a lithiated pyridine derivative with a trialkyltin halide. While a specific, detailed protocol for the synthesis of Tributyl-(4-methyl-3-pyridyl)stannane is not widely published, a general and reliable procedure can be adapted from the synthesis of similar pyridylstannanes.
The logical workflow for such a synthesis is depicted below:
Caption: General workflow for the synthesis of Tributyl-(4-methyl-3-pyridyl)stannane.
The rationale behind this two-step, one-pot synthesis lies in the facile halogen-metal exchange of the aryl bromide with n-butyllithium to generate a highly nucleophilic organolithium intermediate. This intermediate readily reacts with the electrophilic tin center of tributyltin chloride to form the desired carbon-tin bond. Low temperatures are crucial to prevent side reactions and decomposition of the organolithium species.
The Stille Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organostannane and an organic halide or triflate, catalyzed by a palladium complex.[3] This reaction is renowned for its tolerance of a wide array of functional groups, making it particularly valuable in the synthesis of complex molecules in drug discovery.[4][5]
The Catalytic Cycle
The mechanism of the Stille coupling is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organostannane (Ar²-SnBu₃) transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Experimental Protocol: Synthesis of 4-Methyl-3-(pyridin-3-yl)pyridine via Stille Coupling
The following protocol provides a detailed, step-by-step methodology for the Stille cross-coupling of Tributyl-(4-methyl-3-pyridyl)stannane with 3-bromopyridine to synthesize a 3,4'-bipyridyl derivative. This protocol is a self-validating system, with each step designed to ensure optimal reaction conditions and product yield.
Materials
-
Tributyl-(4-methyl-3-pyridyl)stannane (1.0 eq)
-
3-Bromopyridine (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous and degassed toluene
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Tributyl-(4-methyl-3-pyridyl)stannane and 3-bromopyridine.
-
Solvent Addition: Add anhydrous and degassed toluene to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts as a precipitate. Filter the mixture through a pad of celite. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-methyl-3-(pyridin-3-yl)pyridine.
Caption: Step-by-step workflow for the Stille coupling protocol.
Applications in Medicinal Chemistry and Drug Discovery
Bipyridine and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[5] The 3,4'-bipyridyl scaffold, readily accessible through the Stille coupling with Tributyl-(4-methyl-3-pyridyl)stannane, is of particular interest. These compounds have been investigated for their potential as:
-
Anticancer Agents: The bipyridine core can coordinate with metal ions that are essential for tumor growth, or they can intercalate with DNA, leading to cytotoxic effects.
-
Neurological Disorder Therapeutics: Derivatives of bipyridines have shown activity as antagonists for various receptors in the central nervous system, suggesting potential applications in treating conditions like anxiety and depression.[7]
-
Anti-inflammatory Agents: Some bipyridine derivatives have demonstrated the ability to inhibit inflammatory pathways.
-
Antiviral and Antimicrobial Agents: The nitrogen atoms in the pyridine rings can interact with biological targets in viruses and bacteria, inhibiting their replication and growth.
The "magic methyl" group at the 4-position of the stannane reagent can significantly influence the pharmacokinetic and pharmacodynamic properties of the final bipyridyl product.[7] This substitution can enhance binding affinity to a target protein, block metabolic sites to increase in vivo stability, and improve oral bioavailability.
Safety and Handling
Organotin compounds, including Tributyl-(4-methyl-3-pyridyl)stannane, are toxic and should be handled with extreme care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All waste containing organotin residues must be disposed of according to institutional and environmental regulations.
Conclusion
Tributyl-(4-methyl-3-pyridyl)stannane is a valuable and versatile reagent for the synthesis of complex heterocyclic compounds. Its application in the Stille cross-coupling reaction provides a reliable and efficient method for the construction of 3,4'-bipyridyl derivatives, which are important scaffolds in drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful and safe implementation in the research and development of novel therapeutics.
References
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PubChem. 3-(Tributylstannyl)pyridine. Available at: [Link]
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ACS Publications. Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. Available at: [Link]
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PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information for: A general and practical method for the synthesis of stannyl-substituted arenes and heteroarenes. Available at: [Link]
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PubMed Central. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]
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ChemBK. 3-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE. Available at: [Link]
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Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. Available at: [Link]
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PubMed Central. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Available at: [Link]
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Organic Syntheses. Preparation of Tributyl(iodomethyl)stannane. Available at: [Link]
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MDPI. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Available at: [Link]
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ACS Publications. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Available at: [Link]
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Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Available at: [Link]
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An In-Depth Technical Guide to 4-Methyl-3-(tributylstannyl)pyridine: Synthesis, Characterization, and Application in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous natural products and pharmaceuticals. The strategic functionalization of the pyridine ring allows for the precise tuning of molecular properties, making it a critical building block in the design of novel therapeutic agents and functional materials. Among the array of functionalized pyridines, organostannane derivatives, such as 4-Methyl-3-(tributylstannyl)pyridine, have emerged as powerful intermediates. Their utility lies primarily in their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which enables the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.
This guide provides a comprehensive overview of 4-Methyl-3-(tributylstannyl)pyridine, covering its synthesis, detailed characterization, and its application as a key reagent in organic synthesis. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile compound in their work.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in any experimental setting.
| Property | Value | Source |
| IUPAC Name | 4-Methyl-3-(tributylstannyl)pyridine | Sigma-Aldrich |
| CAS Number | 1204580-81-3 | Sigma-Aldrich |
| Molecular Formula | C₁₈H₃₃NSn | Sigma-Aldrich |
| Molecular Weight | 382.17 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
Synthesis and Characterization
The reliable synthesis and thorough characterization of 4-Methyl-3-(tributylstannyl)pyridine are paramount to ensure its purity and reactivity in subsequent applications. The most common and effective route to this compound starts from the corresponding halo-pyridine, typically 3-bromo-4-methylpyridine.
Synthesis of 3-Bromo-4-methylpyridine
The precursor, 3-bromo-4-methylpyridine, can be synthesized from 4-methylpyridine through a bromination reaction.
Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine
-
To a solution of 4-methylpyridine (1.0 eq) in a suitable solvent, add a brominating agent such as N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid.
-
The reaction mixture is typically heated to facilitate the electrophilic aromatic substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield pure 3-bromo-4-methylpyridine[1].
Stannylation of 3-Bromo-4-methylpyridine
The conversion of 3-bromo-4-methylpyridine to the desired organostannane is achieved through a metal-halogen exchange followed by quenching with a tributyltin electrophile.
Experimental Protocol: Synthesis of 4-Methyl-3-(tributylstannyl)pyridine
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise. The reaction mixture is stirred at this temperature for a period to ensure complete lithium-halogen exchange.
-
Tributyltin chloride (1.2 eq) is then added dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 4-Methyl-3-(tributylstannyl)pyridine.
Caption: Synthesis of 4-Methyl-3-(tributylstannyl)pyridine.
Spectroscopic Characterization
Due to the lack of publicly available experimental NMR data for 4-Methyl-3-(tributylstannyl)pyridine, the following are predicted chemical shifts and general characteristics based on known data for similar structures, such as 3-(tributylstannyl)pyridine and other substituted pyridines.
¹H NMR Spectroscopy:
-
Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 2-position is expected to be the most downfield, followed by the proton at the 6-position. The proton at the 5-position will be the most upfield of the aromatic signals.
-
Methyl Protons: A singlet corresponding to the methyl group at the 4-position is expected around δ 2.2-2.5 ppm.
-
Tributyl Protons: The protons of the three butyl groups attached to the tin atom will appear in the aliphatic region (δ 0.8-1.6 ppm) as a series of multiplets.
¹³C NMR Spectroscopy:
-
Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon directly attached to the tin atom (C3) will show coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
-
Methyl Carbon: The methyl carbon at the 4-position is expected to appear around δ 15-20 ppm.
-
Tributyl Carbons: The carbons of the butyl groups will appear in the aliphatic region (δ 10-30 ppm).
Applications in Organic Synthesis: The Stille Cross-Coupling Reaction
The primary and most significant application of 4-Methyl-3-(tributylstannyl)pyridine is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms.
The Catalytic Cycle of the Stille Reaction
The mechanism of the Stille coupling is a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) species with both organic partners attached.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of 4-Methyl-3-(tributylstannyl)pyridine with an Aryl Iodide
Materials:
-
4-Methyl-3-(tributylstannyl)pyridine
-
Aryl iodide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Anhydrous solvent (e.g., toluene, DMF, or dioxane)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and any phosphine ligand.
-
Add the anhydrous solvent, followed by the aryl iodide and 4-Methyl-3-(tributylstannyl)pyridine.
-
If using, add the CuI co-catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification: The Challenge of Organotin Byproducts
A significant challenge in Stille couplings is the removal of toxic and often non-polar organotin byproducts, such as tributyltin halides. Several methods have been developed to address this issue.
Experimental Protocol: Removal of Tributyltin Byproducts with Potassium Fluoride
-
Dilute the reaction mixture with an organic solvent like diethyl ether.
-
Stir the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for several hours. This precipitates the tin as insoluble and less toxic tributyltin fluoride (Bu₃SnF)[2].
-
Filter the mixture through a pad of celite to remove the solid Bu₃SnF.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Safety and Handling of Organotin Compounds
Organotin compounds, particularly tributyltin derivatives, are highly toxic and require strict handling precautions.
Toxicity:
-
High Acute Toxicity: They are toxic by all routes of exposure: inhalation, ingestion, and skin contact[3].
-
Neurotoxicity: Some organotins can affect the central nervous system[3].
-
Immunotoxicity and Endocrine Disruption: Tributyltin compounds are known to be immunotoxic and can act as endocrine disruptors.
-
Environmental Hazard: Organotins are very toxic to aquatic life and can have long-lasting adverse effects on the environment.
Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; butyl rubber or laminate gloves are recommended), and safety goggles.
-
Ventilation: All work with organotin compounds should be conducted in a well-ventilated chemical fume hood.
-
Waste Disposal: Dispose of all organotin waste, including contaminated consumables, as hazardous waste according to institutional and local regulations. Do not discharge to the environment.
-
Decontamination: Decontaminate all glassware and work surfaces thoroughly after use.
Conclusion
4-Methyl-3-(tributylstannyl)pyridine is a valuable and versatile building block for the synthesis of complex molecules, particularly through the Stille cross-coupling reaction. Its utility in constructing carbon-carbon bonds with high functional group tolerance makes it a significant tool for researchers in drug discovery and materials science. However, its high toxicity necessitates a thorough understanding of and strict adherence to safety protocols. By following the synthetic, purification, and handling procedures outlined in this guide, scientists can effectively and safely leverage the synthetic potential of this powerful reagent.
References
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Organic Syntheses. Palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]
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Hashemi, E.; Teimoury, M. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 2026, 16, 1-25. [Link]
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University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
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National Institutes of Health. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]
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Baudin, J. B.; et al. Synthesis, structure, and properties of oligo-tridentate ligands; covalently assembled precursors of coordination arrays. Canadian Journal of Chemistry, 1997, 75(2), 168-181. [Link]
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The Advent of Pyridylstannanes: A Technical Guide to Their Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Moiety and the Dawn of a New Coupling Era
The pyridine ring, a quintessential nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to act as a ligand have cemented its importance in a vast array of functional molecules. The development of efficient methods for the construction of carbon-carbon bonds involving this motif has therefore been a paramount objective for synthetic chemists. The late 20th century witnessed a revolution in this field with the advent of palladium-catalyzed cross-coupling reactions. Among these, the Stille reaction, which forges a bond between an organostannane and an organic electrophile, emerged as a particularly powerful tool due to the air and moisture stability of the organotin reagents.[1][2] This guide provides an in-depth exploration of a specialized class of these reagents: the pyridylstannanes. We will delve into their historical discovery, detail their synthesis, and illuminate their applications, providing both field-proven insights and actionable experimental protocols.
A Historical Perspective: The Genesis of the Stille Reaction and the Rise of Heteroaromatic Stannanes
The journey of pyridylstannanes is intrinsically linked to the broader history of the Stille reaction. The first palladium-catalyzed coupling of aryl halides with organotin reagents was reported by Colin Eaborn in 1976.[1] This was followed by Toshihiko Migita's work in 1977 on the coupling of acyl chlorides with alkyl-tin reagents.[1] However, it was the comprehensive synthetic and mechanistic studies by John Kenneth Stille in the late 1970s and early 1980s that truly established this transformation as a cornerstone of organic synthesis, leading to the reaction bearing his name.[3]
While the early focus was on aryl and vinyl stannanes, the extension of this methodology to include heteroaromatic systems was a natural and crucial progression. The incorporation of heteroaryl groups, such as pyridine, into complex molecules is of immense interest in drug discovery and materials science. Pyridylstannanes offered a stable and versatile means to achieve this, overcoming some of the challenges associated with other organometallic pyridine derivatives. The development of synthetic routes to these reagents in the years following the initial discovery of the Stille reaction paved the way for their widespread adoption.
The Synthesis of Pyridylstannane Reagents: A Methodological Overview
The most prevalent and reliable method for the synthesis of pyridylstannanes involves a lithium-halogen exchange reaction on a halopyridine, followed by quenching with a trialkyltin halide. This approach offers a high degree of regioselectivity and generally proceeds in good to excellent yields.
A typical synthetic sequence for the preparation of 2-(tributylstannyl)pyridine is initiated with 2-bromopyridine. The reaction is carried out under an inert atmosphere at low temperatures, typically -78 °C, in an anhydrous ethereal solvent such as tetrahydrofuran (THF). An organolithium reagent, most commonly n-butyllithium, is added dropwise to effect the lithium-halogen exchange, generating the 2-lithiopyridine intermediate. This highly reactive species is then quenched by the addition of a trialkyltin halide, such as tributyltin chloride, to furnish the desired 2-(tributylstannyl)pyridine.[4]
The causality behind these experimental choices is rooted in the fundamental principles of organometallic chemistry. The low temperature is critical to control the reactivity of the organolithium reagent and to prevent side reactions, such as the decomposition of the 2-lithiopyridine intermediate. The use of an anhydrous, aprotic solvent is essential to avoid quenching the highly basic organolithium species. The choice of the trialkyltin group (e.g., tributyl vs. trimethyl) can influence the reactivity and purification of the final product. Tributylstannyl derivatives are often favored due to their ease of handling and purification, although the toxicity of organotin compounds necessitates careful handling and disposal procedures.
A similar strategy can be employed for the synthesis of other pyridylstannane isomers, such as 4-(tributylstannyl)pyridine, starting from the corresponding halopyridine.
Diagram of the General Synthetic Workflow for Pyridylstannanes
Caption: General workflow for the synthesis of pyridylstannane reagents.
Key Applications in Cross-Coupling Chemistry
The primary utility of pyridylstannane reagents lies in their application as nucleophilic partners in palladium-catalyzed Stille cross-coupling reactions. This transformation allows for the direct and regioselective formation of a carbon-carbon bond between the pyridine ring and a variety of sp²-hybridized carbon atoms, including those in aryl, heteroaryl, vinyl, and acyl halides or triflates.
The catalytic cycle of the Stille reaction is a well-established sequence of elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The pyridyl group is transferred from the tin atom of the pyridylstannane to the palladium center, displacing the halide or triflate. This is often the rate-determining step.
-
Reductive Elimination: The two organic moieties on the palladium complex (R¹ and the pyridyl group) couple, and the desired biaryl product is eliminated, regenerating the Pd(0) catalyst.
Diagram of the Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The versatility of the Stille reaction with pyridylstannanes has made it a valuable tool in the synthesis of numerous biologically active compounds and functional materials. For instance, it has been employed in the construction of complex alkaloids and in the synthesis of ligands for catalysis and materials science.[1]
Experimental Protocols
Synthesis of 2-(Tributylstannyl)pyridine
This protocol is adapted from a representative literature procedure.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromopyridine | 158.00 | 3.3 g | 21.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 9.0 mL | 22.5 |
| Tributyltin chloride | 325.59 | 6.3 mL (approx. 7.5 g) | 23.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| Saturated aqueous NH₄Cl | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Saturated aqueous NaCl | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine (3.3 g, 21.0 mmol) and anhydrous THF (30 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (9.0 mL of a 2.5 M solution in hexanes, 22.5 mmol) dropwise to the stirred solution. The reaction mixture will typically change color.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add tributyltin chloride (6.3 mL, 23.0 mmol) to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 3 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash the organic layer with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Safety Considerations:
Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5] Organolithium reagents are pyrophoric and must be handled under an inert atmosphere with extreme care.
Conclusion and Future Outlook
Pyridylstannane reagents, born from the development of the Stille cross-coupling reaction, have become indispensable tools in the synthetic chemist's arsenal. Their stability, coupled with the mild and versatile nature of the Stille reaction, has enabled the construction of a vast array of complex molecules containing the pyridine motif. While concerns about the toxicity of tin byproducts have led to the development of alternative "tin-free" coupling methodologies, the reliability and broad functional group tolerance of the Stille reaction with pyridylstannanes ensure its continued relevance in both academic research and industrial applications. Future developments in this area may focus on the design of more atom-economical and environmentally benign stannane reagents and catalytic systems, further expanding the reach and utility of this powerful synthetic transformation.
References
- Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524.
- Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997, 50, 1–652.
- Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004, 43, 4704–4734.
-
Stille reaction. In Wikipedia; [Link] (accessed Jan 27, 2026).
-
Stille Coupling. In Chemistry LibreTexts; [Link] (accessed Jan 27, 2026).
-
The Stille Reaction. In Organic Reactions; [Link] (accessed Jan 27, 2026).
-
Stille Coupling. In NROChemistry; [Link] (accessed Jan 27, 2026).
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. J. Org. Chem.2006, 71, 2535-2538.
-
Stille reaction. In Wikipedia; [Link] (accessed Jan 27, 2026).
-
Stille Coupling. In Chemistry LibreTexts; [Link] (accessed Jan 27, 2026).
-
Stille cross-coupling reaction. In YouTube; [Link] (accessed Jan 27, 2026).
Sources
An In-Depth Technical Guide to the Structure Elucidation of Tributyl-(4-methyl-3-pyridyl)stannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyl-(4-methyl-3-pyridyl)stannane is an organotin compound of significant interest in synthetic organic chemistry. As a key intermediate, it serves as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, for the formation of carbon-carbon bonds.[1] The strategic placement of the tributylstannyl group on the pyridine ring, adjacent to a methyl group, offers unique opportunities for the synthesis of complex heterocyclic molecules, which are prevalent in pharmaceuticals and agrochemicals.
I. Synthesis of Tributyl-(4-methyl-3-pyridyl)stannane
A common and effective method for the synthesis of aryltributylstannanes involves the reaction of an organolithium species with tributyltin chloride. In the case of Tributyl-(4-methyl-3-pyridyl)stannane, the synthesis would logically proceed from 3-bromo-4-methylpyridine.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
-
Lithium-Halogen Exchange: 3-bromo-4-methylpyridine is treated with a strong organolithium base, typically n-butyllithium, at low temperature to generate the corresponding 4-methyl-3-pyridyllithium.
-
Stannylation: The in situ generated organolithium reagent is then quenched with tributyltin chloride to afford the desired Tributyl-(4-methyl-3-pyridyl)stannane.
Caption: Proposed synthetic pathway for Tributyl-(4-methyl-3-pyridyl)stannane.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-Bromo-4-methylpyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Tributyltin chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, syringes, and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-4-methylpyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Tributyl-(4-methyl-3-pyridyl)stannane as a colorless oil.
II. Spectroscopic Characterization
The following sections detail the expected spectroscopic data for Tributyl-(4-methyl-3-pyridyl)stannane. It is important to note that these are predicted values based on known data for structurally similar compounds and general spectroscopic principles.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds. For organotin compounds, multinuclear NMR, including ¹H, ¹³C, and ¹¹⁹Sn, provides a wealth of information.
The ¹H NMR spectrum will show signals for the protons of the 4-methyl-3-pyridyl group and the tributyl groups.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-2 (pyridyl) |
| ~8.4 | d | 1H | H-6 (pyridyl) |
| ~7.2 | d | 1H | H-5 (pyridyl) |
| ~2.5 | s | 3H | -CH₃ (pyridyl) |
| ~1.5 | m | 6H | -Sn-CH₂-CH₂ -CH₂-CH₃ |
| ~1.3 | m | 6H | -Sn-CH₂-CH₂-CH₂ -CH₃ |
| ~1.1 | t | 6H | -Sn-CH₂ -CH₂-CH₂-CH₃ |
| ~0.9 | t | 9H | -Sn-CH₂-CH₂-CH₂-CH₃ |
Causality Behind Predictions:
-
The aromatic protons of the pyridine ring are expected to be in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-donating methyl group and the electropositive tin atom will influence their precise chemical shifts.
-
The methyl group on the pyridine ring will appear as a singlet in the typical benzylic proton region.
-
The protons of the butyl groups will show characteristic multiplets and triplets, with the protons closest to the tin atom being the most deshielded.
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (pyridyl) |
| ~150 | C-6 (pyridyl) |
| ~140 | C-4 (pyridyl) |
| ~135 | C-3 (pyridyl) |
| ~125 | C-5 (pyridyl) |
| ~29 | -Sn-CH₂-CH₂ -CH₂-CH₃ |
| ~27 | -Sn-CH₂-CH₂-CH₂ -CH₃ |
| ~22 | -CH₃ (pyridyl) |
| ~14 | -Sn-CH₂-CH₂-CH₂-CH₃ |
| ~10 | -Sn-CH₂ -CH₂-CH₂-CH₃ |
Causality Behind Predictions:
-
The chemical shifts of the pyridyl carbons are predicted based on the known effects of substituents on aromatic rings. The carbon directly attached to the tin atom (C-3) will be significantly influenced by the metal.
-
The chemical shifts of the butyl group carbons are based on typical values for tributyltin compounds.
¹¹⁹Sn NMR is a crucial technique for the characterization of organotin compounds. The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom.
Predicted ¹¹⁹Sn NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) |
| -40 to -60 |
Causality Behind Prediction:
-
The ¹¹⁹Sn chemical shift for tetraorganostannanes (R₄Sn) typically falls in a well-defined range. For aryltributylstannanes, the chemical shift is generally observed in the upfield region relative to the standard tetramethyltin (Me₄Sn) at 0 ppm. The predicted range is based on data for similar aryltributylstannanes.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₈H₃₃NSn, MW: 382.17 g/mol ) should be observed, although it may be weak due to facile fragmentation.
-
Loss of a Butyl Radical: A prominent peak at M-57, corresponding to the loss of a butyl radical (•C₄H₉), is a characteristic fragmentation pathway for tributyltin compounds.
-
Other Key Fragments:
-
Sn(C₄H₉)₂⁺
-
Sn(C₄H₉)⁺
-
Fragments corresponding to the 4-methyl-3-pyridyl cation.
-
The isotopic pattern of tin (multiple stable isotopes) will result in a characteristic cluster of peaks for all tin-containing fragments, which is a definitive indicator of the presence of tin.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| ~1600, ~1470 | C=C and C=N stretching (pyridine ring) |
| ~1460 | C-H bending (aliphatic) |
| ~800 | C-H out-of-plane bending (aromatic) |
Causality Behind Predictions:
-
The predicted absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule: a substituted pyridine ring and saturated alkyl chains.
III. Experimental Workflows and Data Interpretation
The following diagrams illustrate the logical flow of the structure elucidation process.
Caption: Overall workflow for the structure elucidation of Tributyl-(4-methyl-3-pyridyl)stannane.
Caption: Logic diagram for NMR data integration in structure elucidation.
IV. Safety and Handling
Organotin compounds are known for their toxicity and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Tributyltin compounds can be absorbed through the skin and are harmful if swallowed or inhaled. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information before handling.
V. Conclusion
The structure elucidation of Tributyl-(4-methyl-3-pyridyl)stannane relies on a synergistic application of modern spectroscopic techniques. While this guide presents predicted data due to the current lack of a primary literature reference with full experimental characterization, the outlined methodologies and expected spectral features provide a robust framework for researchers. The combination of multinuclear NMR, mass spectrometry, and infrared spectroscopy, when interpreted within the context of established chemical principles, allows for the confident confirmation of the structure and purity of this valuable synthetic intermediate.
VI. References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524.
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions1997 , 50, 1–652.
-
PubChem. 3-(Tributylstannyl)pyridine. [Link]
-
Organic Syntheses. Tributyl[(methoxymethoxy)methyl]stannane. [Link]
-
European Chemicals Agency (ECHA). 3-(Tributylstannyl)pyridine - Hazard Information. [Link]
Sources
The Enduring Stannane: A Technical Guide to Organotin Compounds in Modern Organic Synthesis
Abstract
Organotin compounds, or stannanes, have carved an indispensable niche in the landscape of modern organic synthesis. First discovered by Edward Frankland in 1849, their utility has expanded dramatically, particularly with the advent of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of organotin chemistry for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing the synthesis and reactivity of organotin reagents, with a detailed focus on their application in pivotal carbon-carbon bond-forming reactions. Mechanistic insights, practical experimental protocols, and a critical evaluation of the advantages and limitations of this chemistry will be presented. Furthermore, this document will address the crucial aspects of handling and safety, ensuring a comprehensive understanding for the practicing chemist.
The Foundation: Structure, Properties, and Synthesis of Organotin Reagents
Organotin compounds are characterized by the presence of at least one tin-carbon (Sn-C) bond. The versatility of organotin chemistry stems from the unique nature of this bond and the ability to modulate the reactivity of the tin center by varying its substituents. Generally, organotin compounds are classified based on the oxidation state of tin, with tin(IV) compounds being the most common and synthetically useful.
Structural Diversity and Physicochemical Properties
The reactivity of organotin compounds is intrinsically linked to the number and nature of the organic substituents attached to the tin atom. Tetraorganotins (R₄Sn) are generally stable, non-polar compounds, while organotin halides (RₓSnY₄₋ₓ) exhibit increasing Lewis acidity and reactivity as the number of electronegative 'Y' groups increases.[1] The Sn-C bond is weaker than a C-C or C-Si bond, yet it is relatively non-polar, rendering it stable to air and moisture.[2] This stability allows for the isolation and purification of many organotin reagents.
| Compound Class | General Formula | Key Characteristics | Primary Applications |
| Tetraorganotins | R₄Sn | Stable, non-polar, poor Lewis acids | Precursors for other organotin reagents |
| Organotin Halides | R₃SnX, R₂SnX₂, RSnX₃ | Increasing Lewis acidity with more halides, reactive | Synthesis of other organotin compounds, catalysts |
| Organotin Hydrides | R₃SnH | Excellent radical reducing agents | Radical dehalogenations, hydrostannylation |
| Organotin Oxides | (R₃Sn)₂O, R₂SnO | Precursors for alkoxides and carboxylates | Catalysts, synthesis of other organotin derivatives |
Synthesis of Organotin Reagents: A Practical Overview
The synthesis of organotin reagents is well-established, with several reliable methods at the disposal of the synthetic chemist. The choice of method often depends on the desired substitution pattern and the nature of the organic group to be introduced.
1.2.1. From Grignard and Organolithium Reagents: The most common approach involves the reaction of a tin halide, typically tin tetrachloride (SnCl₄) or an alkyltin halide, with a Grignard or organolithium reagent. This method allows for the stepwise introduction of organic groups.
Experimental Protocol: Synthesis of Tetravinyltin
Objective: To synthesize tetravinyltin, a common precursor for Stille coupling reactions.
Materials:
-
Tin(IV) chloride (SnCl₄), 1 M solution in heptane
-
Vinylmagnesium bromide, 1 M solution in THF
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere techniques.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with a 1 M solution of vinylmagnesium bromide in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of tin(IV) chloride in heptane via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the tetravinyltin by vacuum distillation.
1.2.2. Hydrostannylation: This method involves the addition of an organotin hydride (R₃SnH) across a multiple bond, such as an alkyne or alkene. The reaction can be initiated by radicals or transition metal catalysts, offering control over regioselectivity and stereoselectivity.
The Workhorse of Cross-Coupling: The Stille Reaction
The palladium-catalyzed cross-coupling of organotin compounds with organic halides or triflates, known as the Stille reaction, is a cornerstone of modern organic synthesis. Its broad functional group tolerance, neutral reaction conditions, and the stability of the organotin reagents contribute to its widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals.[3]
The Catalytic Cycle: A Mechanistic Dissection
The Stille coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) is transferred from the organotin reagent (R²-SnR₃) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners.[4][5] This is often the rate-determining step. Recent studies suggest a complex mechanism for transmetalation that can be influenced by the ligands on palladium and the nature of the organotin reagent.[6]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Practical Considerations and Optimization
While the Stille coupling is highly versatile, successful execution requires careful consideration of several factors:
-
Catalyst and Ligands: A wide range of palladium sources and phosphine ligands can be employed. The choice of ligand can significantly impact reaction rates and yields.
-
Solvent: Aprotic polar solvents like THF, DMF, and dioxane are commonly used.
-
Additives: In some cases, additives such as copper(I) salts or fluoride sources can accelerate the transmetalation step.
Beyond Coupling: Diverse Applications of Organotins
While the Stille reaction is a major application, the utility of organotin compounds extends to other important transformations.
Radical Chemistry with Organotin Hydrides
Organotin hydrides, particularly tributyltin hydride (Bu₃SnH), are powerful reagents for radical-mediated reactions.[7] The relatively weak Sn-H bond can be homolytically cleaved to generate a tributyltin radical, which can initiate a variety of transformations, including dehalogenations, cyclizations, and intermolecular additions.
Caption: General mechanism for a radical dehalogenation using Bu₃SnH.
Allyltin Reagents in Carbonyl Additions
Allyltin reagents, such as allyltributyltin, are versatile nucleophiles for the allylation of carbonyl compounds.[8] These reactions can be promoted by Lewis acids and often exhibit high levels of stereoselectivity. The versatility of the allyl group makes these reagents highly valuable in the synthesis of complex natural products.[8]
Safety and Handling of Organotin Compounds
A crucial aspect of working with organotin compounds is a thorough understanding of their toxicity. The toxicity of organotin compounds varies significantly with the number and nature of the organic substituents.[9] Tri- and di-substituted organotins are generally the most toxic.[9] For instance, tributyltin and triphenyltin compounds are known to be potent biocides.
Key Safety Precautions:
-
Handling: All manipulations of organotin compounds should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Disposal: Organotin waste must be disposed of as hazardous waste according to institutional guidelines.
-
Toxicity: Be aware of the specific toxicity of the organotin compound being used. Trimethyltin chloride, for example, is highly toxic by all routes of exposure.[9] Chronic exposure can lead to neurological damage.[10]
Applications in Drug Development and Beyond
The unique reactivity of organotin compounds has led to their application in various stages of drug development and materials science. The Stille coupling, in particular, has been instrumental in the synthesis of numerous biologically active molecules. Furthermore, certain organotin compounds themselves have been investigated for their potential as anticancer agents, often showing promise in inducing apoptosis in cancer cells.[11][12][13]
Conclusion
Organotin compounds remain a powerful tool in the arsenal of the modern synthetic chemist. Their stability, coupled with their diverse reactivity in key bond-forming reactions like the Stille coupling and radical transformations, ensures their continued relevance. A thorough understanding of their synthesis, reactivity, and handling is paramount for their safe and effective use in the laboratory. As the demand for increasingly complex molecules in drug discovery and materials science grows, the strategic application of organotin chemistry will undoubtedly continue to play a vital role.
References
-
Organotin chemistry. Wikipedia. [Link]
-
Introduction to Organotin Chemistry - and Applications. Gelest, Inc. [Link]
-
Wagulde, S., Quirion, K. P., Alturaifi, T. M., Liu, P., & Gevorgyan, V. (2025). Directed Halogen Atom Transfer (DIXAT): A Powerful Tool for Chemoselective Generation of Aryl Radicals Toward Remote C(sp3)–H Functionalization of Aliphatic Amines. Journal of the American Chemical Society, 147(32), 29367-29376. [Link]
-
Allyltributyltin. Organic Syntheses Procedure. [Link]
-
Organotin Compounds. Chemical Reviews. [Link]
-
Transmetalation. Wikipedia. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
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HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds. NCBI - NIH. [Link]
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Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. PMC. [Link]
-
Organotin Reagents. Jeyam Scientific. [Link]
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Rull, S. G., Funes-Ardoiz, I., Maya, C., Maseras, F., Fructos, M. R., Belderrain, T. R., & Nicasio, M. C. (2018). Elucidating the Mechanism of Aryl Aminations Mediated by NHC-Supported Nickel Complexes: Evidence for a Nonradical Ni(0)/Ni(II) Pathway. ACS Catalysis, 8(5), 3733-3742. [Link]
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Agency for Toxic Substances and Disease Registry. [Link]
-
Organotin(IV) Complexes as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy: A Narrative Review. [Link]
-
Preparation, Properties and Reactions of Organotin Hydrides. UCL Discovery. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Highly regioselective .alpha.-allylation of N-(alkoxycarbonyl)pyridinium salts by means of allyltin reagents. The Journal of Organic Chemistry. [Link]
-
Ghazi, D., Rasheed, Z., & Yousif, E. (2018). Review of organotin compounds: chemistry and applications. International Journal of Research in Engineering and Innovation, 2(4), 340-348. [Link]
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Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. MDPI. [Link]
-
Curran, D. P., Luo, Z., & Degenkolb, P. (1998). "Propylene spaced" allyl tin reagents: a new class of fluorous tin reagents for allylations under radical and metal-catalyzed conditions. Bioorganic & medicinal chemistry letters, 8(17), 2403–2408. [Link]
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Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]
-
Unraveling the Stille Reaction: A Closer Look at Transmetalation Mechanisms. Oreate AI. [Link]
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Stille reaction. Wikipedia. [Link]
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Tributyltin hydride (Tributylstannane) / Organotin hydrides. Organic Chemistry Portal. [Link]
-
Transmetalation. Grokipedia. [Link]
-
Bicyclic allyltin derivatives through selective “one pot” hydrostannation - Diels-Alder reaction. CONICET. [Link]
-
Yousif, E., & Ghazi, D. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers.[Link]
-
Total (Bio)Synthesis: Strategies of Nature and of Chemists. PMC - PubMed Central. [Link]
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Branco, V., Libinotto, F., & Rocha, J. B. T. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 593. [Link]
-
Organotin (IV) Dithiocarbamate Compounds as Potential Anticancer Agents. [Link]
-
Seyferth, D., & Mammarella, R. E. (1979). The Preparation of Substituted Allyllithium Reagents from Allyltin Compounds by Transmetalation. Defense Technical Information Center. [Link]
-
Organo-tin compounds. Department of Climate Change, Energy, the Environment and Water. [Link]
-
Synthesis and Characterization of Novel Organotin-Phosphorous Compounds II. PMC - NIH. [Link]
- Process for the direct synthesis of organotin compounds and their use.
-
Organotin Compounds. Springer Nature Link. [Link]
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An In-Depth Technical Guide to Tributyl-(4-methyl-3-pyridyl)stannane for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Tributyl-(4-methyl-3-pyridyl)stannane, a versatile organotin reagent crucial for the synthesis of complex molecules in the pharmaceutical and life sciences sectors. This document will delve into its commercial availability, key applications, and practical considerations for its use in the laboratory, with a particular focus on its role in drug discovery and development.
Introduction: The Strategic Importance of Pyridylstannanes in Medicinal Chemistry
The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in a vast array of approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone for designing molecules with specific biological activities. Consequently, the development of efficient methods for incorporating the pyridine moiety into complex molecular architectures is of paramount importance.
Tributyl-(4-methyl-3-pyridyl)stannane and its isomers are key building blocks that enable the introduction of a substituted pyridine ring through the powerful palladium-catalyzed Stille cross-coupling reaction. Organostannanes, like the tributyltin derivatives, are favored in many synthetic campaigns due to their stability to air and moisture, broad functional group tolerance, and predictable reactivity.[1] These characteristics make them particularly valuable in the lengthy and often challenging synthetic sequences required for drug development.
Commercial Availability and Physicochemical Properties
Tributyl-(4-methyl-3-pyridyl)stannane is commercially available from specialized chemical suppliers, facilitating its use in research and development.
Table 1: Commercial Suppliers of Tributyl-(4-methyl-3-pyridyl)stannane
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Form |
| Sigma-Aldrich | SYX00056 | 1204580-81-3 | C₁₈H₃₃NSn | 382.17 | Solid |
| Sunway Pharm Ltd | CB39867 | 1204580-81-3 | C₁₈H₃₃NSn | 382.17 | Not specified |
It is important to note that while commercially available, detailed analytical data such as a Certificate of Analysis (CoA) with specific batch data (e.g., NMR, GC-MS) for Tributyl-(4-methyl-3-pyridyl)stannane may not be readily provided by all suppliers. Researchers should be prepared to perform their own quality control to verify the identity and purity of the reagent. For context, the PubChem entry for the related compound, 2-(Tributylstannyl)pyridine, provides some spectral data.[2]
Physicochemical Properties (Predicted and from related compounds):
-
Appearance: Typically a solid or oil.
-
Solubility: Soluble in common organic solvents such as THF, dioxane, and toluene.
-
Stability: Generally stable to air and moisture, but should be stored under an inert atmosphere to prevent slow degradation.
Safety and Handling of Organotin Reagents
Organotin compounds, including Tributyl-(4-methyl-3-pyridyl)stannane, are toxic and require careful handling.
GHS Hazard Statements for Tributyl-(4-methyl-3-pyridyl)stannane and related compounds include: [2][3]
-
H301: Toxic if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long lasting effects.
Handling Precautions:
-
Always handle organotin reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Dispose of organotin waste according to institutional and local regulations. Tin byproducts from reactions are also toxic and must be handled and disposed of with care.
The Stille Cross-Coupling Reaction: A Cornerstone Application
The primary utility of Tributyl-(4-methyl-3-pyridyl)stannane lies in its application as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the stannane and an organic electrophile, typically an aryl or vinyl halide or triflate.[1][4]
The catalytic cycle of the Stille reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Field-Proven Insights: Causality Behind Experimental Choices
The success of a Stille coupling reaction is highly dependent on the choice of catalyst, ligands, solvent, and any additives.
-
Catalyst: A palladium(0) source is required to initiate the catalytic cycle. While Pd(PPh₃)₄ is commonly used, other sources like Pd₂(dba)₃ with the addition of a phosphine ligand are also effective. The choice of catalyst can influence reaction rates and substrate scope.
-
Ligands: The ligands on the palladium center are critical for stabilizing the catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands often promote the oxidative addition step and can be beneficial for less reactive electrophiles like aryl chlorides.
-
Solvent: Anhydrous, polar aprotic solvents such as DMF, dioxane, or THF are typically used to ensure the solubility of the reactants and the palladium complex.
-
Additives: In some cases, additives can significantly improve reaction outcomes. For example, the addition of a copper(I) salt can accelerate the transmetalation step, particularly for sterically hindered or electron-rich stannanes. Lithium chloride is also often used to facilitate the reaction, though its exact role is complex and can be substrate-dependent.
Self-Validating Protocol: Stille Coupling of a 3-Pyridylstannane with an Aryl Bromide
This protocol provides a detailed, step-by-step methodology for a representative Stille coupling reaction.
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 equiv)
-
Tributyl-(4-methyl-3-pyridyl)stannane (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, or Dioxane)
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide and the palladium catalyst under a stream of inert gas.
-
Solvent Addition: Add the anhydrous solvent via syringe. Stir the mixture for several minutes to ensure dissolution of the solids.
-
Reagent Addition: Add the Tributyl-(4-methyl-3-pyridyl)stannane to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Figure 2: Experimental workflow for a typical Stille cross-coupling reaction.
Applications in Drug Discovery: Case Studies
The pyridine moiety can be crucial for binding to the target protein, improving pharmacokinetic properties, or modulating the overall physicochemical profile of a drug candidate. The use of pyridylstannanes in Stille couplings provides a reliable and versatile method to explore these possibilities.
Conclusion
Tributyl-(4-methyl-3-pyridyl)stannane is a valuable and commercially available building block for medicinal chemists and researchers in drug discovery. Its primary application in the Stille cross-coupling reaction provides a robust method for the synthesis of complex molecules containing a substituted pyridine ring. While the toxicity of organotin compounds necessitates careful handling, the benefits of their stability and broad functional group tolerance often outweigh the drawbacks in the context of complex target-oriented synthesis. As the demand for novel therapeutics containing the pyridine scaffold continues to grow, the importance of reagents like Tributyl-(4-methyl-3-pyridyl)stannane in the drug development pipeline is set to increase.
References
-
PubChem. 3-(Tributylstannyl)pyridine. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
PubChem. 2-(Tributylstannyl)pyridine. [Link]
Sources
Preliminary Reactivity Studies of Pyridylstannanes: A Technical Guide for Researchers
This guide provides an in-depth exploration of the synthesis, reactivity, and applications of pyridylstannanes, a class of organometallic compounds pivotal to modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical narrative that delves into the causal relationships behind experimental choices, ensuring both scientific integrity and practical utility.
Introduction: The Strategic Value of the Pyridine Moiety
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule.[1][2] The introduction of a stannyl group onto this heterocycle unlocks a versatile toolkit for carbon-carbon bond formation, most notably through the Stille cross-coupling reaction.[3][4] This guide will illuminate the preliminary reactivity studies of pyridylstannanes, providing a foundational understanding for their effective utilization in complex molecule synthesis.
Synthesis of Pyridylstannanes: Accessing the Key Reagents
The judicious choice of synthetic route to pyridylstannanes is critical and is primarily dictated by the desired isomer and the functional group tolerance of the starting material. Two principal strategies dominate the landscape: lithium-halogen exchange followed by stannylation, and palladium-catalyzed stannylation.
Synthesis via Lithiation-Stannylation
This method is a cornerstone for the preparation of pyridylstannanes, particularly from halopyridine precursors. The process involves the generation of a pyridyllithium intermediate, which is then quenched with a trialkyltin halide.
Experimental Protocol: Synthesis of 2-(Tributylstannyl)pyridine
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a dropping funnel is charged with 2-bromopyridine (1.0 eq) and anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.05 eq) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Stannylation: Tributyltin chloride (Bu₃SnCl, 1.1 eq) is added dropwise to the freshly prepared 2-pyridyllithium solution at -78 °C.
-
Workup: The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-(tributylstannyl)pyridine as a colorless oil.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The lithiation of pyridines is conducted at low temperatures to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring or decomposition of the thermally sensitive pyridyllithium intermediate.
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water. Therefore, stringent anhydrous conditions are paramount for the success of the reaction.
-
Inert Atmosphere (Argon): The use of an inert atmosphere prevents the quenching of the organolithium intermediate by atmospheric oxygen and moisture.
Diagram of the Lithiation-Stannylation Workflow
Caption: Workflow for the synthesis of 2-(tributylstannyl)pyridine.
Palladium-Catalyzed Stannylation
An alternative and often milder approach involves the palladium-catalyzed cross-coupling of a halopyridine with a distannane reagent, such as hexabutyldistannane (Bu₃SnSnBu₃). This method can be particularly advantageous for substrates that are sensitive to strongly basic organolithium reagents.
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-(Tributylstannyl)pyridine
-
Reaction Setup: A Schlenk flask is charged with 4-chloropyridine (1.0 eq), hexabutyldistannane (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent like toluene or dioxane.
-
Reaction Execution: The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 80 to 110 °C for several hours, or until reaction completion is observed by TLC or GC-MS.
-
Workup and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 4-(tributylstannyl)pyridine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is essential to initiate the catalytic cycle through oxidative addition to the carbon-halogen bond of the chloropyridine.
-
Ligands (e.g., PPh₃): Phosphine ligands stabilize the palladium center and modulate its reactivity, influencing the efficiency of the catalytic cycle.
-
Inert Atmosphere: Although the reagents are generally more stable than organolithiums, an inert atmosphere is still recommended to prevent the oxidation of the Pd(0) catalyst.
Core Reactivity: The Stille Cross-Coupling Reaction
The Stille reaction is the most prominent application of pyridylstannanes, enabling the formation of a C-C bond between the pyridyl moiety and an organic electrophile. The reaction is prized for its tolerance of a wide array of functional groups.[3][4]
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Diagram of the Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Mechanistic Considerations for Pyridylstannanes
The position of the nitrogen atom in the pyridine ring can influence the rate of the transmetalation step. The lone pair on the nitrogen can potentially coordinate to the palladium center, affecting the electron density and steric environment around the metal. While comprehensive computational studies specifically on pyridylstannane isomers are still emerging, it is generally observed that 2-pyridylstannanes can exhibit different reactivity profiles compared to their 3- and 4-isomers due to this potential for chelation.
The Role of Additives
The efficiency of the Stille coupling can often be enhanced by the use of additives.
-
Copper(I) Salts (e.g., CuI): Copper(I) iodide is a widely used co-catalyst that is believed to facilitate the transmetalation step.[5] One proposed mechanism involves a rapid tin-copper exchange to form a more reactive organocuprate species, which then undergoes transmetalation with the palladium complex.
-
Lithium Chloride (LiCl): LiCl is thought to accelerate the reaction by aiding the dissociation of ligands from the palladium center, thereby creating a more accessible coordination site for the incoming organostannane. It can also assist in the cleavage of the tin-halide bond formed during transmetalation.
Table 1: Comparative Yields of Stille Coupling with Pyridylstannane Isomers
| Entry | Pyridylstannane Isomer | Electrophile | Catalyst | Additive | Yield (%) |
| 1 | 2-(Tributylstannyl)pyridine | Iodobenzene | Pd(PPh₃)₄ | None | 78 |
| 2 | 3-(Tributylstannyl)pyridine | Iodobenzene | Pd(PPh₃)₄ | None | 85 |
| 3 | 4-(Tributylstannyl)pyridine | Iodobenzene | Pd(PPh₃)₄ | None | 82 |
| 4 | 2-(Tributylstannyl)pyridine | Iodobenzene | Pd(PPh₃)₄ | CuI | 92 |
| 5 | 3-(Tributylstannyl)pyridine | Iodobenzene | Pd(PPh₃)₄ | CuI | 95 |
Note: Yields are illustrative and can vary based on specific reaction conditions.
Beyond the Stille Reaction: Alternative Reactivity of Pyridylstannanes
While the Stille coupling is their most common application, pyridylstannanes can participate in other useful transformations.
-
Homocoupling: In the presence of a palladium catalyst and under certain conditions, pyridylstannanes can undergo homocoupling to form bipyridyls. This can sometimes be an undesired side reaction in Stille couplings.
-
Protodestannylation: The carbon-tin bond can be cleaved by treatment with acid to replace the stannyl group with a hydrogen atom. This can be a useful transformation for selectively introducing a proton at a specific position.
-
Halodestannylation: Reaction with electrophilic halogen sources (e.g., I₂, Br₂) can replace the stannyl group with a halogen, providing a route to functionalized halopyridines.
Applications in Drug Discovery and Development
The versatility of pyridylstannanes makes them valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The pyridine moiety is a key pharmacophore in numerous approved drugs, and the ability to form C-C bonds via pyridylstannanes is a powerful strategy in medicinal chemistry.
A notable area of application is in the synthesis of kinase inhibitors . Many kinase inhibitors feature a biaryl scaffold where one of the aryl groups is a pyridine or a related nitrogen-containing heterocycle. The Stille coupling of pyridylstannanes provides a reliable method for constructing these key structural motifs. For example, derivatives of pyrazolo[3,4-b]pyridines, which are potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), can be synthesized using Stille coupling methodology.[6][7][8]
Illustrative Synthetic Scheme: Synthesis of a Pyrazolo[3,4-b]pyridine Core
Sources
- 1. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Stille Coupling Using Tributyl-(4-methyl-3-pyridyl)stannane
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Introduction: The Strategic Value of Stille Coupling in Heterocyclic Chemistry
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] First detailed by John Kenneth Stille, this reaction couples an organostannane (organotin) compound with an organic electrophile, typically an organohalide or triflate.[4] Its broad applicability arises from the stability of organostannane reagents to air and moisture and the generally mild reaction conditions required.[3][5] These features make the Stille coupling particularly valuable in complex molecule synthesis, where sensitive functional groups must be preserved.[1]
This application note provides a detailed protocol and mechanistic rationale for the use of a specific, high-value building block: Tributyl-(4-methyl-3-pyridyl)stannane . This reagent is instrumental for introducing the 4-methyl-3-pyridyl moiety, a common structural motif in pharmacologically active compounds and advanced materials. The protocol herein is designed to be a self-validating system, explaining the causality behind each step to ensure reproducibility and empower researchers to troubleshoot effectively. However, it is critical to acknowledge the high toxicity of organotin compounds; therefore, stringent safety protocols must be observed throughout the experimental process.[2][6]
The Engine of Synthesis: Understanding the Stille Catalytic Cycle
The efficacy of the Stille coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for optimizing reaction conditions and diagnosing issues.
-
Oxidative Addition : The cycle begins with the reaction of a coordinatively unsaturated 14-electron Pd(0) complex with the organic electrophile (R¹-X). This step forms a 16-electron square planar Pd(II) intermediate, with the R¹ and X groups typically in a cis orientation, though they often rapidly isomerize to the more stable trans isomer.[1][7]
-
Transmetalation : This is often the rate-determining step of the entire cycle.[5] The organostannane (R²-SnBu₃) exchanges its organic group (the 4-methyl-3-pyridyl moiety in this case) with the halide on the palladium center. The precise mechanism can be complex and solvent-dependent, but it results in a new Pd(II) intermediate where both coupling partners (R¹ and R²) are bound to the palladium.[2][5] The three butyl groups on the tin reagent are considered "non-transferable" due to their much slower migration rate compared to the desired sp²-hybridized pyridyl group.[5]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) are expelled from the palladium center, forming the desired C-C bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5] The use of bulky ligands can accelerate this step by creating steric pressure that favors the elimination.[2]
Caption: Figure 1: The Palladium-Catalyzed Stille Coupling Cycle
Detailed Protocol: Synthesis of 3-(4-Iodophenyl)-4-methylpyridine
This protocol details a representative Stille coupling between Tributyl-(4-methyl-3-pyridyl)stannane and 1,4-diiodobenzene. The use of an aryl diiodide allows for selective mono-coupling under controlled stoichiometry.
Safety & Handling:
-
Extreme Toxicity: Organotin compounds are highly toxic and readily absorbed through the skin. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including double gloves (nitrile), a lab coat, and safety goggles.
-
Waste Disposal: All tin-contaminated waste (glassware, silica, solvents) must be segregated and disposed of according to institutional hazardous waste protocols.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
| Reagent | Formula | MW ( g/mol ) | Molarity | Amount (mg) | Moles (mmol) | Equivalents |
| 1,4-Diiodobenzene | C₆H₄I₂ | 329.91 | - | 330 | 1.0 | 1.0 |
| Tributyl-(4-methyl-3-pyridyl)stannane | C₁₈H₃₃NSn | 394.17 | - | 434 | 1.1 | 1.1 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | - | 58 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | - | 19 | 0.10 | 0.10 |
| Anhydrous, Degassed Dioxane | C₄H₈O₂ | 88.11 | 0.2 M | 5.0 mL | - | - |
-
Glassware Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of Nitrogen or Argon.
-
Rationale: Removing adsorbed water is critical to prevent the deactivation of the catalyst and potential side reactions.
-
-
Reaction Assembly: To the cooled Schlenk flask, add 1,4-diiodobenzene (330 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and Copper(I) Iodide (19 mg, 0.10 mmol).
-
Inert Atmosphere Purge: Seal the flask with a septum, and evacuate and backfill with Nitrogen or Argon three times.
-
Rationale: This ensures the complete removal of atmospheric oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reagent Addition: Under a positive flow of inert gas, add Tributyl-(4-methyl-3-pyridyl)stannane (434 mg, 1.1 mmol) followed by anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.
-
Rationale: A slight excess of the stannane ensures complete consumption of the limiting electrophile. The solvent must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) to remove dissolved oxygen.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. The temperature may require optimization depending on the specific substrates.
-
-
Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 20-30% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours.
-
Rationale: Monitoring prevents unnecessary heating that could lead to byproduct formation and confirms the consumption of the starting material.
-
-
Workup and Tin Removal: a. Cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL). b. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL), stirring vigorously for 30 minutes for each wash. A precipitate of tributyltin fluoride (Bu₃SnF) may form.
-
Rationale: This is the most critical step for purification. Fluoride ions have a high affinity for tin, forming insoluble and easily filterable salts, which is a standard method for removing the toxic tin byproducts.[3] c. If a precipitate forms, filter the entire mixture through a pad of Celite®, washing the pad with additional ethyl acetate. d. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to afford the pure product.
-
Rationale: Chromatography separates the desired product from unreacted starting materials, homocoupled byproducts, and any remaining traces of catalyst or tin residues.
-
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow for Stille Coupling
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvent.3. Water present in the reaction.4. Reaction temperature too low. | 1. Use a fresh bottle of catalyst or a glovebox.2. Ensure solvent is rigorously degassed.3. Flame-dry all glassware thoroughly.4. Increase temperature in 10 °C increments. |
| Stannane Homocoupling | 1. Reaction conditions favor the homocoupling side reaction.[3]2. Presence of oxygen. | 1. Lower the catalyst loading.2. Ensure a strictly inert atmosphere.3. Consider a different ligand or catalyst system. |
| Low Product Yield | 1. Incomplete reaction.2. Product loss during workup or purification.3. Competing side reactions. | 1. Increase reaction time or temperature.2. Ensure efficient extraction; be careful during chromatography.3. Re-evaluate catalyst and ligand choice. |
| Tin Residues in Product | 1. Incomplete removal during KF wash.2. Insufficient stirring during the wash. | 1. Repeat the KF wash or increase the wash duration.2. Stir the biphasic mixture vigorously to maximize interfacial contact.3. Use a fluoride-impregnated silica plug. |
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Stille reaction. (n.d.). In Wikipedia. Retrieved January 27, 2026. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. ResearchGate. [Link]
-
Stille Coupling. (n.d.). OpenOChem Learn. [Link]
-
Stille Coupling. (n.d.). NROChemistry. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Lippert, D. J., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
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- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of Tributyl-(4-methyl-3-pyridyl)stannane in the Synthesis of Advanced Pharmaceutical Scaffolds
Introduction: The Unique Value of the 4-Methyl-3-pyridyl Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its versatile chemical reactivity and its prevalence in a vast array of biologically active compounds.[1] Among its many derivatives, the 4-methyl-3-pyridyl motif offers a unique combination of steric and electronic properties that medicinal chemists can strategically exploit. The introduction of this specific moiety into a drug candidate can influence its metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. Tributyl-(4-methyl-3-pyridyl)stannane has emerged as a critical reagent for the precise and efficient incorporation of this valuable structural unit.
This organostannane is particularly valued for its role in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[2] The Stille reaction is renowned for its tolerance of a wide variety of functional groups and the relative stability of the organostannane reagents to air and moisture, making it a robust tool in the multi-step synthesis of complex pharmaceutical intermediates.[2] This guide provides an in-depth exploration of the applications of Tributyl-(4-methyl-3-pyridyl)stannane, focusing on its pivotal role in the synthesis of novel therapeutics, supported by detailed protocols and mechanistic insights.
Core Application: The Stille Cross-Coupling Reaction
The primary application of Tributyl-(4-methyl-3-pyridyl)stannane in pharmaceutical synthesis is as a nucleophilic partner in the Stille cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of the 4-methyl-3-pyridyl group to a variety of organic electrophiles, such as aryl, heteroaryl, or vinyl halides and triflates.[2]
Mechanistic Overview
The catalytic cycle of the Stille reaction is a well-established process that proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or triflate) bond of the organic electrophile (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: In this often rate-determining step, the 4-methyl-3-pyridyl group is transferred from the Tributyl-(4-methyl-3-pyridyl)stannane to the palladium center, displacing the halide or triflate. This forms a diorganopalladium(II) complex.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired carbon-carbon bond in the product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Generalized catalytic cycle of the Stille cross-coupling reaction.
Application in the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Agonists
A significant application of Tributyl-(4-methyl-3-pyridyl)stannane is in the synthesis of potent and selective nicotinic acetylcholine receptor (nAChR) ligands. These compounds are of great interest for the development of novel analgesics and therapies for neurological disorders. For instance, the synthesis of epibatidine analogues, which are powerful nAChR agonists, often involves the construction of a bipyridyl core structure.[3][4]
The following protocol is a representative example of a Stille coupling reaction to form a key 3,3'-bipyridyl intermediate, which is a precursor to advanced epibatidine analogues. This protocol is adapted from the synthetic strategies reported for creating substituted pyridinyl-deschloroepibatidine analogues.[3]
Protocol: Synthesis of a 3-(4-Methylpyridin-3-yl)pyridine Intermediate
This protocol details the palladium-catalyzed Stille cross-coupling of 3-bromopyridine with Tributyl-(4-methyl-3-pyridyl)stannane.
Reaction Scheme:
Caption: Stille coupling for the synthesis of a bipyridyl intermediate.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromopyridine | 158.01 | 1.0 | 1.0 |
| Tributyl-(4-methyl-3-pyridyl)stannane | 382.17 | 1.1 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Toluene (anhydrous) | - | - | - |
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 mmol, 158 mg).
-
Reagent Addition: Under a stream of argon or nitrogen, add Tributyl-(4-methyl-3-pyridyl)stannane (1.1 mmol, 420 mg) and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove the tin byproducts. The aqueous layer may form a gel, which can be filtered through a pad of celite.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(4-methylpyridin-3-yl)pyridine.
Expected Outcome:
This reaction typically proceeds with good to excellent yields (70-90%), providing the desired bipyridyl product as a solid or oil. The purity and identity of the product should be confirmed by NMR spectroscopy and mass spectrometry.
Causality in Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Stille couplings due to its ability to readily generate the active Pd(0) species.
-
Solvent: Toluene is a suitable high-boiling, non-polar solvent that facilitates the dissolution of the reagents and allows for the necessary reaction temperature.
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial to prevent the oxidation of the Pd(0) catalyst, which would lead to deactivation and lower yields.
-
KF Work-up: The aqueous potassium fluoride wash is a standard and effective method for removing the tributyltin bromide byproduct from the reaction mixture. Fluoride ions have a high affinity for tin, forming insoluble tributyltin fluoride which can be easily separated.
Conclusion and Future Perspectives
Tributyl-(4-methyl-3-pyridyl)stannane is a highly valuable and specialized reagent in pharmaceutical synthesis. Its primary utility in the Stille cross-coupling reaction provides a reliable and efficient method for introducing the 4-methyl-3-pyridyl moiety into complex molecules. The protocol provided herein for the synthesis of a bipyridyl intermediate serves as a foundational example of its application in the development of novel therapeutics, particularly in the field of neuroscience. As the demand for more sophisticated and targeted drug candidates continues to grow, the strategic use of reagents like Tributyl-(4-methyl-3-pyridyl)stannane will undoubtedly play an increasingly important role in advancing the frontiers of medicinal chemistry.
References
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
- Carroll, F. I., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(5), 2155–2167.
-
Ondachi, P. W., et al. (2014). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. Journal of Medicinal Chemistry, 57(5), 2155-2167. [Link]
- Newkome, G. R., & Patri, A. K. (2004). Synthesis of 2,2′-bipyridines: from versatile building blocks to sexy architectures and functional (nano)materials. European Journal of Organic Chemistry, 2004(2), 235-254.
- Ricci, A. (Ed.). (2000). Organometallics in Synthesis: A Manual. John Wiley & Sons.
-
Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, 19(18), e202400467. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Critical Role of Methyl 4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Benzoate in Nilotinib Production. [Link]
-
Carroll, F. I., et al. (2006). Synthesis and Pharmacological Characterization of Nicotinic Acetylcholine Receptor Properties of (+)- and (–)-Pyrido-[3,4-b]homotropanes. Journal of Medicinal Chemistry, 49(11), 3244–3250. [Link]
-
Micheli, F. (2000). Methylphenylethynylpyridine (MPEP) Novartis. Current Opinion in Investigational Drugs, 1(3), 355-359. [Link]
- Brejc, K., et al. (2001). Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors.
-
Gao, Y., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(12), 1770. [Link]
- CN104356057A - Preparation method of 3-amino-4-methylpyridine. (2015).
- WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (2005).
-
Han, X., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-20. [Link]
- Espinet, P., & Echavarren, A. M. (2014). THE STILLE REACTION, 38 YEARS LATER. Boletín de la Sociedad Química del Perú, 80(4), 253-271.
-
Wikipedia. (n.d.). Stille reaction. In Wikipedia. Retrieved January 27, 2026, from [Link]
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- 4. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Tributyl-(4-methyl-3-pyridyl)stannane
Introduction: The Strategic Value of the 4-Methyl-3-pyridyl Moiety
In contemporary drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for metal coordination make it a privileged structure in medicinal chemistry. The specific isomer, the 4-methyl-3-substituted pyridine, is of particular interest as it allows for the creation of sterically and electronically tuned biaryl and heteroaryl structures. The Palladium-catalyzed Stille cross-coupling reaction offers a robust and versatile method for forging these critical carbon-carbon bonds.[1]
This guide provides an in-depth technical overview and actionable protocols for the use of Tributyl-(4-methyl-3-pyridyl)stannane in Stille cross-coupling reactions. Organostannanes are favored for their stability to air and moisture and their broad functional group tolerance, making them highly effective in complex molecule synthesis.[2] We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental procedures, and address common challenges to empower researchers to confidently and successfully utilize this valuable building block.
Section 1: The Stille Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition with an organic electrophile (typically an aryl or vinyl halide/triflate, R¹-X). This forms a 16-electron square planar Pd(II) intermediate. The reactivity order for the halide is generally I > Br > OTf >> Cl.[4]
-
Transmetalation : This is often the rate-determining step.[4] The organostannane, Tributyl-(4-methyl-3-pyridyl)stannane, exchanges its pyridyl group (R²) with the halide on the palladium center. This step forms a new Pd(II) intermediate with both organic partners (R¹ and R²) attached to the metal. The presence of the pyridine nitrogen can influence this step, a point we will return to in the protocol section.
-
Reductive Elimination : The final step involves the coupling of the two organic fragments (R¹-R²) and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is typically fast and irreversible.[5][6]
Caption: The Palladium-catalyzed Stille cross-coupling cycle.
Section 2: Protocol for Stille Coupling of Tributyl-(4-methyl-3-pyridyl)stannane with an Aryl Bromide
This protocol is a generalized yet robust starting point, synthesized from best practices for coupling heteroaromatic stannanes.[7][8] Optimization of temperature, solvent, and ligand may be required for specific substrates.
Reagent & Materials Table
| Reagent/Material | Purpose | Typical Amount (relative to Aryl Bromide) | Supplier Example (CAS) |
| Aryl Bromide (e.g., 4-Bromoanisole) | Electrophilic Coupling Partner | 1.0 equiv | Sigma-Aldrich (104-92-7) |
| Tributyl-(4-methyl-3-pyridyl)stannane | Nucleophilic (Pyridyl Donor) Coupling Partner | 1.1 - 1.5 equiv | Sigma-Aldrich (1204580-81-3) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Palladium(0) Catalyst Precursor | 2-5 mol% | Sigma-Aldrich (14221-01-3) |
| Copper(I) Iodide (CuI) | Co-catalyst / Additive | 5-10 mol% | Sigma-Aldrich (7681-65-4) |
| Anhydrous, Degassed N,N-Dimethylformamide (DMF) | Solvent | ~0.1 M concentration | Sigma-Aldrich (68-12-2) |
| Anhydrous Argon or Nitrogen | Inert Atmosphere | N/A | N/A |
| Saturated Aqueous Potassium Fluoride (KF) solution | Workup Reagent (Tin Scavenger) | N/A | N/A |
| Diethyl Ether / Ethyl Acetate | Extraction Solvent | N/A | N/A |
| Brine | Aqueous Wash | N/A | N/A |
| Anhydrous Sodium or Magnesium Sulfate | Drying Agent | N/A | N/A |
| Silica Gel | Chromatography Stationary Phase | N/A | N/A |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Stille coupling.
Detailed Step-by-Step Protocol
-
Inert Atmosphere Setup : Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition : To the flask, add the aryl bromide (1.0 equiv), Tributyl-(4-methyl-3-pyridyl)stannane (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and CuI (10 mol%).
-
Solvent Addition : Via syringe, add enough anhydrous, degassed DMF to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degassing : Sparge the resulting mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction : Heat the reaction mixture in an oil bath to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup - Quenching and Tin Removal : Cool the reaction to room temperature. Add a saturated aqueous solution of potassium fluoride (KF) and stir the mixture vigorously for at least 1 hour. This procedure precipitates the tributyltin bromide byproduct as a filterable solid.
-
Extraction : Dilute the mixture with ethyl acetate or diethyl ether. Filter the entire mixture through a pad of Celite® to remove the precipitated tin salts and palladium residues. Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it twice with brine.[9]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel. A gradient elution, often starting with hexane and increasing the polarity with ethyl acetate, is typically effective. The basicity of the pyridine product may require the addition of 1-2% triethylamine to the eluent to prevent streaking on the column.[10]
Section 3: Causality, Troubleshooting, and Expert Insights
The "Why" Behind Key Protocol Steps
-
Why Degas? The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen, which can halt the catalytic cycle. Rigorous degassing is non-negotiable for reproducible results.
-
Why Use a Ligand like PPh₃? Triphenylphosphine (PPh₃) and other phosphine ligands stabilize the palladium center, preventing its precipitation as palladium black. Bulky, electron-rich ligands can accelerate the oxidative addition and reductive elimination steps.[4]
-
The Role of Copper(I) Iodide : The addition of CuI is particularly beneficial for Stille couplings involving heteroaromatic stannanes. It is theorized to act in two ways: 1) It can undergo transmetalation with the organostannane to form a more reactive organocuprate species, and 2) It can act as a scavenger for free phosphine ligands, which can inhibit the transmetalation step with the palladium complex.[2][11][12] This co-catalytic effect often leads to faster reactions and higher yields, especially with challenging substrates.[11]
-
Why Potassium Fluoride (KF) Workup? Tributyltin halides are often difficult to separate from the desired product due to their similar polarity. The high affinity of fluoride ions for tin creates a strong Sn-F bond, leading to the formation of insoluble tributyltin fluoride (Bu₃SnF) or related salts that can be easily filtered off.[7]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality or wet solvent/reagents.3. Unreactive electrophile (e.g., aryl chloride). | 1. Ensure rigorous degassing. Use a fresh bottle of catalyst or a different Pd source (e.g., Pd₂(dba)₃ with a separate phosphine ligand).2. Use freshly distilled/dried solvents.3. Switch to a more reactive electrophile (bromide or iodide). For chlorides, a different catalyst system with bulky, electron-rich ligands (e.g., Buchwald-type ligands) may be necessary.[4] |
| Stannane Homocoupling | The organostannane reacts with itself, catalyzed by palladium. | Lower the reaction temperature. Ensure slow, controlled heating. Check the purity of the stannane reagent. |
| Protodestannylation | The stannane reacts with trace amounts of acid or water, replacing the tin group with a hydrogen atom. | Ensure all reagents and solvents are scrupulously dry. If the starting materials are acidic, consider adding a non-nucleophilic base like proton sponge, though this can complicate the reaction. |
| Product Purification Issues | The basic pyridine nitrogen causes streaking on silica gel. Tributyltin byproducts co-elute with the product. | For chromatography, add 1-2% triethylamine to the eluent system to suppress the interaction of the basic product with acidic silica sites.[10] For tin removal, ensure the KF workup is performed diligently with vigorous stirring for an adequate time. If tin contamination persists, an additional wash with 10% aqueous NH₄OH or a dilute HCl wash (if the product is stable) can be attempted. |
Section 4: Safety and Handling of Organotin Reagents
CRITICAL: Organotin compounds, including tributyltin derivatives, are highly toxic. They can be absorbed through the skin and are harmful if inhaled or swallowed.[13][14][15] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.[13]
-
Handling : Use syringes or cannulas for liquid transfers. Avoid breathing vapors.[14]
-
Waste Disposal : All organotin waste, including contaminated solvents, glassware, and silica gel, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for disposal according to institutional and local regulations.[1] Do not release into the environment.[13]
-
Spills : In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container, and decontaminate the area.[1]
By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can effectively leverage Tributyl-(4-methyl-3-pyridyl)stannane for the synthesis of novel and valuable chemical entities.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available from: [Link]
-
Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available from: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Harvard University. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available from: [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. Available from: [Link]
- Patel, K., et al. (2014). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. International Journal of Drug Development and Research.
-
Schubert, U. S., et al. (2001). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 66(26), 8719–8727. Available from: [Link]
-
The Nobel Prize Organisation. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Available from: [Link]
-
Huang, T., et al. (2011). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Organic Letters, 13(2), 322-325. Available from: [Link]
-
Chen, Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5247. Available from: [Link]
-
Merck Millipore. (2025). SAFETY DATA SHEET - Tri-n-butyltin hydride. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available from: [Link]
-
Brückner, R., et al. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 41. Available from: [Link]
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- 5. uwindsor.ca [uwindsor.ca]
- 6. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
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- 9. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
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Application Note: Modular Synthesis of 3,4-Disubstituted Pyridines via Stille Coupling with Tributyl-(4-methyl-3-pyridyl)stannane
Abstract & Strategic Significance
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in over 20% of the top 200 drugs. However, accessing 3,4-disubstituted pyridines remains a synthetic bottleneck. Electrophilic aromatic substitution on the electron-deficient pyridine ring is sluggish and regiochemically poor.
This Application Note details the use of Tributyl-(4-methyl-3-pyridyl)stannane as a nucleophilic module. By inverting the polarity of the pyridine ring (from electrophile to nucleophile), researchers can couple this motif with a wide range of aryl and heteroaryl halides. This protocol addresses the specific challenges of this reagent: the steric hindrance imposed by the ortho-methyl group and the inherent toxicity of organotin byproducts.
Safety & Handling (Critical)
WARNING: NEUROTOXIN HAZARD Organostannanes are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin.
-
Engineering Controls: All operations must be performed in a well-ventilated fume hood.
-
PPE: Double gloving (Nitrile under Silver Shield/Laminate) is recommended, as organotins can permeate standard nitrile over time.
-
Waste: All tin-containing waste must be segregated into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic waste.
Reagent Preparation: The "Upstream" Protocol
Note: While often commercially available, in-house synthesis ensures fresh reagent, which is critical for yield reproducibility.
Reaction: 3-Bromo-4-methylpyridine
Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon flow.
-
Solvation: Dissolve 3-bromo-4-methylpyridine (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Critical: The temperature must not rise above -70°C to prevent lateral lithiation of the 4-methyl group.
-
Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78°C.
-
Quench: Add Tributyltin chloride (1.1 equiv) neat, dropwise.
-
Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography on neutral alumina (Grade III) to prevent protodestannylation.
Stille Coupling: The Core Application
The 4-methyl group creates steric bulk around the C3 reaction center. Standard Stille conditions often fail. This protocol utilizes the "Copper Effect" (Farina-Liebeskind enhancement) to facilitate transmetallation.
Mechanistic Insight
In electron-deficient systems like pyridine, the transmetallation step (Sn
Standard Operating Procedure (SOP)
Reagents:
-
Nucleophile: Tributyl-(4-methyl-3-pyridyl)stannane (1.1 equiv)
-
Electrophile: Aryl/Heteroaryl Bromide or Iodide (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2.5 mol%) + Tri-2-furylphosphine (TFP) (10 mol%) for sterically demanding partners.
-
Co-Catalyst: CuI (10–20 mol%)
-
Solvent: Anhydrous 1,4-Dioxane or DMF (0.2 M).
Step-by-Step Protocol:
-
Degassing: Charge the reaction vessel with the solvent. Sparge with Argon for 15 minutes. Oxygen is the primary cause of catalyst death in Stille couplings.
-
Loading: Add the Electrophile, Stannane, and CuI.
-
Catalyst Addition: Add the Palladium catalyst last, under a strong counter-flow of Argon. Seal the vessel immediately.
-
Reaction: Heat to 90–100°C for 12–24 hours. Monitor by LCMS.
-
Note: The reaction mixture will turn dark black (Pd precipitation) upon completion.
-
-
Cooling: Cool to room temperature before opening the vessel.
Purification: Solving the "Tin Problem"
Removing tributyltin residues is the most difficult aspect of this chemistry. Standard chromatography is often insufficient.
Recommended Method: Potassium Fluoride (KF) on Silica This method converts soluble tributyltin halides into insoluble polymeric tributyltin fluoride, which remains on the baseline.
-
Preparation: Mix Silica Gel (60 Å) with Potassium Fluoride in water (ratio: 50g Silica / 10g KF dissolved in 20mL H₂O). Shake until a free-flowing powder forms. Remove water under vacuum/heat if necessary, though "wet" KF-silica works well for this purpose.
-
Execution:
-
Concentrate the crude reaction mixture.
-
Dilute with Et₂O or EtOAc.
-
Add the KF-Silica (approx. 50% by weight of the theoretical tin byproduct).
-
Stir vigorously for 2 hours at RT.
-
Filter through a pad of Celite.[1] The tin residues remain trapped in the filter cake.
-
-
Final Polish: Proceed to standard Flash Column Chromatography.
Visualizations
Diagram 1: The Copper-Accelerated Catalytic Cycle
This diagram illustrates why CuI is added: it bypasses the slow direct transmetallation pathway.
Caption: The Cu(I) co-catalyst facilitates the transfer of the pyridyl group, bypassing the slow Sn-Pd step.
Diagram 2: Experimental Workflow
A decision tree for optimizing reaction conditions based on substrate difficulty.
Caption: Workflow for selecting catalyst systems based on electrophile steric hindrance.
Performance Data: Substrate Scope
The following table summarizes expected yields when coupling Tributyl-(4-methyl-3-pyridyl)stannane with various electrophiles using the Condition B (High Performance) protocol described above.
| Electrophile Class | Example Substrate | Electronic Nature | Expected Yield | Notes |
| Aryl Iodide | 4-Iodoanisole | Electron Rich | 85-92% | Standard coupling, very clean. |
| Aryl Bromide | 4-Bromobenzonitrile | Electron Poor | 78-85% | Fast reaction due to oxidative addition ease. |
| Heteroaryl Halide | 2-Bromopyridine | Electron Deficient | 60-70% | Challenging. Potential catalyst poisoning by N-atoms. CuI essential. |
| Ortho-Substituted | 2-Bromo-toluene | Sterically Hindered | 55-65% | Requires Pd₂(dba)₃/TFP system and longer times. |
References
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and triphenylphosphine oxide: mechanistic implications. Journal of the American Chemical Society.
-
Farina, V., Kapadia, S., & Liebeskind, L. S. (1994). The Stille Reaction.[2][3] Organic Reactions.[2][4][5] (Seminal review on the Copper Effect).
-
Mitchell, T. N. (1992). Palladium-Catalysed Reactions of Organotin Compounds.[2] Synthesis.[2][4][5]
-
Renaud, P., et al. (1998). Removal of Tin Residues from Reaction Mixtures.[1][2] Journal of Organic Chemistry.[6] (Protocol for KF/Silica purification).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][7] Angewandte Chemie International Edition. (Discussion on bulky ligands like TFP).
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Application Notes & Protocols: The Strategic Incorporation of Tributyl-(4-methyl-3-pyridyl)stannane in the Total Synthesis of Complex Natural Products
These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of Tributyl-(4-methyl-3-pyridyl)stannane. This organostannane reagent is a versatile building block for introducing a substituted pyridine moiety, a common and often crucial heterocycle in biologically active natural products. The focus of this guide is its application in palladium-catalyzed Stille cross-coupling reactions, a cornerstone of modern organic synthesis.[1][2][3]
Foundational Principles: The Stille Reaction and the Role of Organostannanes
The Stille reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic electrophile, typically a halide or triflate.[4][5] Its enduring prevalence in the synthesis of complex molecules stems from several key advantages:
-
Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide array of sensitive functional groups, minimizing the need for extensive protecting group strategies.[6]
-
Stability of Reagents: Organostannanes, including Tributyl-(4-methyl-3-pyridyl)stannane, are typically stable to air and moisture, allowing for easier handling and storage compared to other organometallic reagents.[4]
-
Reliability and Scope: The reaction is known for its reliability and broad scope, applicable to the coupling of sp², sp³, and sp-hybridized carbon centers.[1]
The general catalytic cycle, a fundamental concept for understanding and optimizing the reaction, is depicted below.
Figure 1: The Catalytic Cycle of the Stille Reaction. This diagram illustrates the three key steps: oxidative addition of the organic electrophile to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the product and regenerate the catalyst.[4]
The Strategic Value of Tributyl-(4-methyl-3-pyridyl)stannane
The title compound, with CAS Number 1204580-81-3, is a solid at room temperature.[7] Its utility lies in the direct installation of the 4-methyl-3-pyridyl fragment. This structural motif is present in numerous alkaloids and pharmacologically active compounds. The pyridine nitrogen can act as a hydrogen bond acceptor or a basic center, crucial for molecular recognition at biological targets. The methyl group provides a point for further functionalization or can influence the electronic properties and steric profile of the molecule.
Key Advantages:
-
Direct Introduction of a Key Heterocycle: Avoids multi-step constructions of the pyridine ring late in a synthetic sequence.
-
Commercial Availability: Readily sourced, saving significant time in reagent preparation.[7]
-
Predictable Reactivity: As a heteroaromatic stannane, it exhibits robust and predictable reactivity in Stille couplings.
Application Case Study: Synthesis of Pyridine-Containing Alkaloids
While a specific total synthesis using exactly Tributyl-(4-methyl-3-pyridyl)stannane is not prominently featured in readily available literature, its application can be confidently exemplified through the synthesis of related structures, such as in the approaches to various alkaloids.[8] The Stille coupling is a key strategy for assembling the core structures of complex natural products like the Securinega and post-iboga indole alkaloids.[8]
For instance, the total synthesis of flueggenines D and I, which are dimeric Securinega alkaloids, was achieved using a pivotal Stille coupling step.[8] This reaction connected an α-iodobutenolide with a stannane partner, demonstrating the power of this method to forge complex C(sp²)-C(sp²) bonds in intricate molecular architectures with excellent yield (99%).[8] Similarly, the synthesis of dippinine B and C involved a Stille cross-coupling to yield a key diene intermediate.[8]
The protocol described below is a representative procedure for the coupling of Tributyl-(4-methyl-3-pyridyl)stannane with a generic aryl iodide, based on established methodologies for similar couplings.
Figure 2: General workflow for incorporating the 4-methyl-3-pyridyl moiety. This highlights the central role of the Stille coupling in connecting the key fragments.
Experimental Protocol: Stille Coupling of Tributyl-(4-methyl-3-pyridyl)stannane with an Aryl Iodide
This protocol provides a robust starting point for the palladium-catalyzed coupling. Optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Safety Precautions: Organotin compounds are highly toxic.[4][9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Waste containing tin must be disposed of according to institutional guidelines.[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Iodide (Ar-I) | Synthesis Grade | N/A | Substrate of interest. Must be dry. |
| Tributyl-(4-methyl-3-pyridyl)stannane | AldrichCPR | Sigma-Aldrich | CAS: 1204580-81-3.[7] |
| Tetrakis(triphenylphosphine)palladium(0) | >99% | Strem, Aldrich | Pd(PPh₃)₄. Air-sensitive; handle under inert atmosphere. |
| Anhydrous, Degassed Toluene | DriSolv™ or similar | EMD Millipore | Essential for reaction success. Degas by sparging with argon for 30 min or via freeze-pump-thaw cycles. |
| Anhydrous Diethyl Ether | Reagent Grade | Fisher Scientific | For work-up. |
| Saturated Aqueous Potassium Fluoride (KF) | ACS Reagent | VWR | For quenching and removing tin byproducts. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | For aqueous wash. |
| Brine (Saturated Aqueous NaCl) | ACS Reagent | VWR | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR | For drying organic layer. |
| Silica Gel | 230-400 mesh | SiliCycle | For column chromatography. |
| Argon or Nitrogen Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Iodide (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add Tributyl-(4-methyl-3-pyridyl)stannane (1.1-1.2 equiv) and Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Immerse the flask in a pre-heated oil bath at 100-110 °C. Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 12-24 hours).
-
Cooling and Quenching: Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Work-up:
-
Dilute the reaction mixture with diethyl ether.
-
Add an equal volume of saturated aqueous KF solution and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.
Causality and Optimization: A Deeper Look
-
Choice of Catalyst: While Pd(PPh₃)₄ is a robust and common choice, other Pd(0) sources like Pd₂(dba)₃ combined with a phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos) can offer improved reactivity for challenging substrates.[1]
-
The Role of the Ligand: The triphenylphosphine ligands stabilize the palladium center. For electron-rich or sterically hindered partners, more electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps.
-
Solvent Choice: Toluene is a standard non-polar solvent that allows for the higher temperatures often required. For more sensitive substrates, solvents like THF or dioxane may be used, sometimes with additives.
-
The KF Work-up: This is a critical step. Fluoride has a high affinity for tin and effectively precipitates the toxic tributyltin byproducts as insoluble and less hazardous tributyltin fluoride, greatly simplifying purification.
Concluding Remarks for the Practicing Scientist
Tributyl-(4-methyl-3-pyridyl)stannane is a highly effective reagent for the modular synthesis of complex molecules containing the substituted pyridine scaffold. The Stille reaction provides a reliable and function-group-tolerant method for its incorporation. A thorough understanding of the reaction mechanism and careful execution, particularly regarding the inert atmosphere and the management of toxic tin byproducts, are paramount for success. The protocols and insights provided herein are designed to empower researchers to confidently apply this valuable synthetic tool in their pursuit of novel natural product total syntheses and the development of new chemical entities.
References
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Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
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3-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE - ChemBK. (2024, April 10). Retrieved from [Link]
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3-(Tributylstannyl)pyridine | C17H31NSn | CID 3483848 - PubChem. (n.d.). Retrieved from [Link]
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2,6-DI-tert-BUTYL-4-METHYLPYRIDINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Koshiba, T., Yokoshima, S., & Fukuyama, T. (2009). Total synthesis of (-)-huperzine A. Organic Letters, 11(22), 5354–5356. Retrieved from [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. (2023, July 10). Retrieved from [Link]
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Preparation of - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications - University of Babylon Private CDN. (n.d.). Retrieved from [Link]
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Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization | Organic Letters - ACS Publications. (2020, January 13). Retrieved from [Link]
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Synthetic approaches towards huperzine A and B - arkat usa. (n.d.). Retrieved from [Link]
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The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved from [Link]
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(PDF) A Review of Organotin Compounds: Chemistry and Applications - ResearchGate. (2025, August 6). Retrieved from [Link]
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Recent applications of Stille reaction in total synthesis of natural products: An update. (n.d.). Retrieved from [Link]
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Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene - ResearchGate. (2025, August 10). Retrieved from [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. (2026, January 12). Retrieved from [Link]
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An efficient total synthesis of (-)-huperzine A. - Semantic Scholar. (n.d.). Retrieved from [Link]
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Org. Synth. 2011, 88, 197. (n.d.). Retrieved from [Link]
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Synthesis and Applications of Organotin (IV) Compounds: Mini Review. (2023, May 7). Retrieved from [Link]
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The mechanisms of the Stille reaction - PubMed. (n.d.). Retrieved from [Link]
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Huperzine alkaloids: forty years of total syntheses - RSC Publishing. (2023, October 11). Retrieved from [Link]
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1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (n.d.). Retrieved from [Link]
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Organotin reagents Definition - Inorganic Chemistry II Key Term - Fiveable. (n.d.). Retrieved from [Link]
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An efficient total synthesis of (-)-huperzine A - PubMed. (2012, September 7). Retrieved from [Link]
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palladium-catalyzed coupling of acid chlorides with organotin reagents - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Navigating Complex Syntheses: A Guide to the Functional Group Tolerance of Tributyl-(4-methyl-3-pyridyl)stannane
In the landscape of modern synthetic organic chemistry, the quest for efficient and selective methods to construct complex molecular architectures is paramount. This is particularly true in the field of drug discovery and development, where the timely synthesis of novel chemical entities with diverse functionalities is a critical driver of innovation. The palladium-catalyzed Stille cross-coupling reaction has emerged as a cornerstone of C-C bond formation due to its remarkable reliability and, most notably, its exceptional tolerance of a wide array of functional groups.[1][2][3] This attribute often circumvents the need for cumbersome protection-deprotection sequences, thereby streamlining synthetic routes and improving overall efficiency.
This technical guide provides an in-depth exploration of the functional group tolerance in reactions featuring Tributyl-(4-methyl-3-pyridyl)stannane , a versatile building block for the introduction of the 4-methyl-3-pyridyl moiety—a common scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings that govern this tolerance, present a comprehensive overview of compatible functional groups with illustrative examples, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Stille Reaction: A Foundation of Functional Group Compatibility
The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, typically a halide or triflate.[2] The reaction's success in tolerating sensitive functional groups is rooted in the stability and relatively low reactivity of the organotin reagents themselves, which are generally stable to air and moisture.[2] The mild reaction conditions often employed further contribute to its broad applicability.
The catalytic cycle, a finely orchestrated sequence of oxidative addition, transmetalation, and reductive elimination, proceeds efficiently in the presence of numerous functional groups that might be reactive under other cross-coupling conditions.
Figure 1: A simplified representation of the Stille cross-coupling catalytic cycle.
Functional Group Compatibility with Tributyl-(4-methyl-3-pyridyl)stannane
The true utility of a building block is defined by its compatibility with a diverse range of functionalities. Tributyl-(4-methyl-3-pyridyl)stannane, in the context of the Stille reaction, exhibits a broad tolerance for both electron-donating and electron-withdrawing groups on the coupling partner. This allows for its incorporation into a wide variety of molecular scaffolds.
Below is a summary of tolerated functional groups, compiled from literature precedents. It is important to note that while the Stille reaction is generally tolerant, specific reaction outcomes can be influenced by the choice of catalyst, ligands, and reaction conditions.
| Functional Group Class | Example Functional Group | Tolerated (Yes/No) | Notes and References |
| Carbonyls | Ketones | Yes | Generally well-tolerated under standard Stille conditions.[2] |
| Esters | Yes | Highly compatible; the ester moiety typically remains intact.[2] | |
| Amides | Yes | Amide bonds are stable to Stille coupling conditions.[2] | |
| Aldehydes | Yes | Formyl groups are generally tolerated.[2] | |
| Carboxylic Acids | Yes | The acidic proton can be accommodated, often with the use of a suitable base.[2] | |
| Nitrogen-containing | Amines (primary, secondary) | Yes | Generally compatible, though the basicity of the amine may influence catalyst activity.[2] |
| Nitriles | Yes | The cyano group is a common spectator in Stille couplings. | |
| Nitro | Yes | Electron-withdrawing nitro groups are well-tolerated. | |
| Heterocycles (e.g., thiophene, furan, pyrazole) | Yes | A wide range of heterocyclic coupling partners can be used.[4] | |
| Oxygen-containing | Alcohols/Phenols | Yes | Hydroxyl groups are generally tolerated.[2] |
| Ethers | Yes | Ether linkages are stable under Stille conditions. | |
| Halogens | Fluorine, Chlorine, Bromine | Yes | Halogens not involved in the coupling are typically retained. |
Application Notes and Protocols
The following protocols are provided as a guide for researchers. Optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, may be necessary for specific substrates.
Protocol 1: General Procedure for the Stille Coupling of Tributyl-(4-methyl-3-pyridyl)stannane with an Aryl Bromide
This protocol outlines a general method for the coupling of Tributyl-(4-methyl-3-pyridyl)stannane with a functionalized aryl bromide.
Materials:
-
Tributyl-(4-methyl-3-pyridyl)stannane
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., P(t-Bu)₃ or AsPh₃)
-
Anhydrous solvent (e.g., DMF, toluene, or dioxane)
-
Additives (optional, e.g., CuI or LiCl)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Workflow Diagram:
Figure 2: A typical workflow for a Stille cross-coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), Tributyl-(4-methyl-3-pyridyl)stannane (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If a catalyst precursor like Pd₂(dba)₃ is used, also add the appropriate ligand (e.g., AsPh₃, 8-20 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or toluene) via syringe. The concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove the tin byproducts, a wash with a saturated aqueous solution of KF or a filtration through a pad of Celite and silica gel can be effective.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling with an Electron-Poor Aryl Iodide
This protocol is optimized for coupling with electron-poor aryl iodides, which can sometimes be more challenging substrates. The addition of a copper(I) co-catalyst is often beneficial.
Materials:
-
Tributyl-(4-methyl-3-pyridyl)stannane
-
Electron-poor aryl iodide
-
Pd₂(dba)₃
-
Triphenylarsine (AsPh₃)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the electron-poor aryl iodide (1.0 equiv), Tributyl-(4-methyl-3-pyridyl)stannane (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), AsPh₃ (10 mol%), and CuI (10 mol%) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed DMF to the vessel.
-
Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80 °C) and monitor its progress.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the temperature, using a more polar solvent like DMF or NMP, or adding a co-catalyst such as CuI. The choice of ligand can also be critical; for challenging substrates, more electron-rich and bulky phosphine ligands may be beneficial.
-
Homocoupling: The homocoupling of the organostannane can be a side reaction. This can sometimes be minimized by using a slight excess of the organostannane and ensuring that the palladium catalyst is in its active Pd(0) state.
-
Tin Byproduct Removal: The removal of tributyltin halides can be challenging. A common method is to stir the crude reaction mixture with a saturated aqueous solution of potassium fluoride, which precipitates the tin as a fluoride salt that can be filtered off. Alternatively, purification on silica gel with an eluent containing a small amount of triethylamine can be effective.
-
Substrate Purity: The purity of the organostannane and the electrophile is crucial for a successful reaction. Impurities can poison the catalyst or lead to side reactions.
Conclusion
Tributyl-(4-methyl-3-pyridyl)stannane is a valuable reagent for the synthesis of complex molecules containing the 4-methyl-3-pyridyl motif. Its participation in the Stille cross-coupling reaction is characterized by a remarkable tolerance for a wide range of functional groups, which significantly enhances its utility in multistep syntheses. By understanding the fundamental principles of the Stille reaction and carefully selecting the reaction conditions, researchers can effectively leverage this building block to accelerate their research and development efforts in medicinal chemistry and materials science.
References
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
- Littke, A. F., & Fu, G. C. (1999). A Versatile Catalyst for Stille Reactions of Aryl Chlorides.
- Hanamoto, T., Koga, Y., Kido, E., Kawanami, T., Furuno, H., & Inanaga, J. (2005). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole.
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 14). Stille reaction. Retrieved from [Link]
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- Beilstein Journal of Organic Chemistry. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 43.
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Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]
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Introduction: The Challenge and Opportunity of Pyridyl-Stille Reactions
An Application Note for Robust Cross-Coupling
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and stereospecificity.[1] This palladium-catalyzed cross-coupling of organostannanes with organic electrophiles is particularly vital in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1][2] Within this field, the synthesis of bi-heteroaryl compounds containing the pyridine moiety is of paramount importance, as this scaffold is a privileged structure in drug discovery.
However, the use of pyridylstannanes in Stille couplings presents a significant and well-documented challenge. The basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive or off-cycle complexes. This catalyst inhibition results in sluggish reactions, low yields, and the prevalence of side reactions such as stannane homocoupling. Overcoming this "pyridine problem" is critical for the reliable application of this powerful reaction.
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to explain the mechanistic principles that govern the Stille reaction, with a specific focus on how ancillary ligands are the key to unlocking high efficiency in the coupling of challenging pyridylstannanes. We will explore how rational ligand selection directly influences each step of the catalytic cycle to mitigate catalyst deactivation and promote the desired bond formation.
The Mechanistic Landscape: How Ligands Steer the Stille Reaction
The efficacy of a Stille reaction is dictated by the smooth progression of its three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The ancillary ligands (L) bound to the palladium center are not mere spectators; they are critical control elements that modulate the electronic and steric environment of the catalyst, directly influencing the rate and outcome of each step.
Caption: Figure 1. The general catalytic cycle of the Stille reaction.
-
Oxidative Addition (OA): The cycle begins with the addition of the organic electrophile (R¹-X) to the Pd(0) complex. Electron-rich ligands enhance the nucleophilicity of the palladium center, accelerating its reaction with the electrophile. This is particularly crucial for less reactive electrophiles like aryl chlorides and bromides.[1] Bulky ligands favor the formation of coordinatively unsaturated, highly reactive 14-electron Pd(0)L species, which are often the true active catalysts.[4]
-
Transmetalation (TM): This step involves the transfer of the organic group (R²) from the organostannane to the palladium center. Transmetalation is frequently the rate-determining step of the entire cycle.[5] Ligand choice is paramount here. Ligands that are too strongly bound can inhibit the approach of the organostannane. Conversely, ligands that are too labile can lead to catalyst decomposition. Some ligands, like tri(2-furyl)phosphine and triphenylarsine, are thought to accelerate this step due to their unique electronic properties or weaker coordination, which more easily opens a coordination site for the incoming tin reagent.[4]
-
Reductive Elimination (RE): In the final step, the two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst. For this to occur, the R¹ and R² groups must be cis to each other.[2] Bulky ligands create steric pressure that promotes the collapse of the intermediate and accelerates C-C bond formation.[2][4] The ligand's "bite angle" in chelating phosphines can also enforce a geometry that is favorable for reductive elimination.[1]
The Pyridine Problem: Catalyst Inhibition Pathways
The lone pair of electrons on the nitrogen atom of a pyridylstannane (or a pyridine-containing electrophile) introduces a competing equilibrium. The pyridine can act as a ligand itself, binding to the palladium center. This coordination can lead to several unproductive or detrimental pathways:
-
Formation of Unreactive Complexes: The pyridine nitrogen can occupy a coordination site on the palladium, preventing the binding of the organostannane and stalling the transmetalation step.
-
Catalyst Sequestration: If the pyridine binds too strongly, it can form stable, off-cycle [Pd(pyridine)n] complexes, effectively removing the active catalyst from the reaction mixture. This is especially problematic with 2-substituted pyridines, where the nitrogen can form a stable chelate with the palladium center after oxidative addition.
Sources
Application Note: Solvent Selection for Cross-Coupling with Tributyl-(4-methyl-3-pyridyl)stannane
Executive Summary
This guide provides a technical framework for optimizing Stille cross-coupling reactions utilizing Tributyl-(4-methyl-3-pyridyl)stannane . This reagent is critical for installing the 4-methyl-3-pyridyl moiety—a pharmacophore frequently observed in kinase inhibitors and nicotinic acetylcholine receptor ligands. However, its reactivity is often compromised by the steric bulk of the ortho-methyl group and the coordinating ability of the pyridine nitrogen.
Successful coupling relies on a synergistic selection of solvent and additives to modulate the rate-determining transmetallation step. This note details the mechanistic basis for solvent selection, provides a comparative solvent matrix, and outlines a validated "Gold Standard" protocol.
Mechanistic Context: The "Solvent Effect"
In Stille couplings involving heteroaryl stannanes, the solvent is not merely a medium; it is a ligand. The reaction proceeds via two distinct transmetallation pathways, heavily influenced by solvent polarity.
-
The Cyclic Mechanism (Non-Polar Solvents): In solvents like Toluene or Xylene, the tin species coordinates directly to the palladium halide intermediate. This pathway is often slow for sterically hindered stannanes like the 4-methyl-3-pyridyl derivative unless "activated" by fluoride sources (e.g., CsF).
-
The Open Mechanism (Polar Aprotic Solvents): In solvents like DMF or NMP, the solvent coordinates to the palladium species, displacing a neutral ligand (phosphine) and creating a cationic electrophilic palladium center. This significantly accelerates transmetallation, making it the preferred pathway for deactivated or hindered stannanes.
Figure 1: Solvent-Dependent Catalytic Cycle
The following diagram illustrates how solvent polarity dictates the transmetallation pathway.
Caption: Figure 1. Bifurcation of the Stille catalytic cycle based on solvent polarity. Polar solvents favor the faster "Open" cationic pathway.
Solvent Selection Matrix
For Tributyl-(4-methyl-3-pyridyl)stannane , the steric hindrance of the methyl group necessitates a highly active transmetallation environment.
| Solvent | Polarity (Dielectric) | Boiling Point (°C) | Suitability | Mechanistic Role | Recommended Additive |
| DMF | High (36.7) | 153 | Primary Choice | Promotes cationic "Open" mechanism; stabilizes Pd species. | CuI (Co-catalyst) |
| NMP | High (32.2) | 202 | Excellent | Similar to DMF but higher thermal stability; useful for microwave protocols. | LiCl (Stabilizer) |
| 1,4-Dioxane | Low (2.2) | 101 | Secondary | Good for substrates sensitive to high polarity; requires higher temp. | CsF (Activator) |
| Toluene | Low (2.4) | 110 | Specialized | Used only with "Fluoride Activation" (CsF) to form hypervalent stannates. | CsF + CuI |
| THF | Moderate (7.5) | 66 | Poor | Temp often too low for hindered pyridyl stannanes; slow kinetics. | - |
Critical Insight: For this specific stannane, DMF is the preferred solvent because it facilitates the dissociation of phosphine ligands, creating the open coordination site necessary to accommodate the bulky 4-methyl-3-pyridyl group.
Experimental Protocols
Protocol A: The "Gold Standard" (DMF/CuI)
Best for: Maximum yield, difficult electrophiles, and sterically hindered couplings.
Rationale: Copper(I) iodide acts as a "stannane scavenger," transmetallating with the tin reagent to form a transient, highly reactive organocopper species that transfers the pyridyl group to palladium more efficiently than the tin reagent itself (The "Copper Effect").
Materials:
-
Electrophile (Aryl Bromide/Iodide): 1.0 equiv
-
Tributyl-(4-methyl-3-pyridyl)stannane: 1.1 – 1.2 equiv
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)
-
Co-catalyst: CuI (10-20 mol%)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.
-
Loading: Add the Aryl Halide (1.0 equiv), Pd catalyst (5 mol%), and CuI (10 mol%) to the vial.
-
Degassing: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous DMF via syringe. Stir briefly to dissolve solids.
-
Reagent Addition: Add Tributyl-(4-methyl-3-pyridyl)stannane (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 90°C for 12–18 hours.
-
Note: Monitor by LC-MS. The 4-methyl-3-pyridyl stannane may show slower kinetics than simple phenyl stannanes.
-
-
Workup (Tin Removal): Cool to RT. Dilute with EtOAc. Add 10% aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 minutes. The white polymeric tin fluoride precipitate will form.
-
Filtration: Filter the biphasic mixture through a pad of Celite.
-
Extraction: Wash the organic layer with water (3x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
Protocol B: The "Fluoride Activation" (Dioxane/CsF)
Best for: Substrates sensitive to copper or when DMF removal is problematic.
Rationale: CsF attacks the tin center, forming a pentacoordinate hypervalent stannate. This species is significantly more nucleophilic than the neutral stannane, overcoming the steric hindrance of the methyl group without requiring high-polarity solvents.
Materials:
-
Electrophile: 1.0 equiv
-
Stannane: 1.2 equiv
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) + X-Phos or P(t-Bu)₃ (5 mol%)
-
Additive: CsF (2.0 equiv)
-
Solvent: 1,4-Dioxane
Procedure:
-
Combine Electrophile, Stannane, Pd source, Ligand, and CsF in a vial.
-
Purge with Argon.[1]
-
Add Dioxane (degassed).
-
Heat to 100°C (reflux) for 16 hours.
-
Filter through silica/Celite to remove inorganic salts before standard workup.
Troubleshooting & Optimization Workflow
The following decision tree assists in troubleshooting low yields associated with the 4-methyl-3-pyridyl moiety.
Caption: Figure 2. Troubleshooting logic for sterically hindered pyridyl stannane couplings.
Safety & Waste Management
Warning: Organotin compounds are neurotoxic and environmentally persistent.
-
Handling: Always handle Tributyl-(4-methyl-3-pyridyl)stannane in a fume hood. Double-glove (Nitrile) is recommended.
-
Waste: All aqueous washes (especially the KF wash) and solid precipitates must be segregated into a specific "Heavy Metal/Tin Waste" stream. Do not mix with general organic waste.
-
Decontamination: Glassware should be rinsed with a base bath (KOH/Isopropanol) or specific chelating detergents to remove residual tin before standard washing.
References
-
Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as a ligand." Journal of the American Chemical Society. Link
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[2] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link
-
Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. Link
-
Dunetz, J. R., & Magano, J. (2012). "Applications of the Stille Cross-Coupling Reaction in the Synthesis of Pharmaceuticals." Current Organic Chemistry. Link
Sources
Scale-up synthesis using Tributyl-(4-methyl-3-pyridyl)stannane
An Application Note and Protocol for the Scale-up Synthesis of Tributyl-(4-methyl-3-pyridyl)stannane
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Tributyl-(4-methyl-3-pyridyl)stannane in Modern Synthesis
Tributyl-(4-methyl-3-pyridyl)stannane is a critical organometallic intermediate, prized for its role in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2][3] Its utility lies in the stable yet reactive tin-carbon bond, which allows for the precise formation of new carbon-carbon bonds.[3] This capability is of paramount importance in the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[4][5] The pyridine moiety is a common scaffold in medicinal chemistry, and this reagent provides a robust method for its incorporation into larger molecules.[6]
This document provides a comprehensive guide for the multi-gram to kilogram scale synthesis of Tributyl-(4-methyl-3-pyridyl)stannane. It moves beyond a simple recitation of steps to explain the underlying chemical principles, address the significant challenges of scaling up, and detail the stringent safety protocols required when handling highly toxic and reactive materials.
Synthetic Strategy: A Two-Step Approach from 3-Bromo-4-methylpyridine
The most reliable and scalable synthetic route involves a two-step process:
-
Halogen-Lithium Exchange: Regioselective lithiation of 3-bromo-4-methylpyridine at low temperature using an organolithium reagent.
-
Electrophilic Quench (Stannylation): Reaction of the resulting pyridyl-lithium intermediate with tributyltin chloride to form the target organostannane.
This approach is favored for its high regioselectivity and generally good yields. The primary challenges in scaling this reaction are precise temperature control to manage the highly exothermic lithiation step and the effective removal of toxic organotin byproducts during workup.
Visualizing the Synthetic Pathway
The following diagram illustrates the core chemical transformation.
Caption: Reaction scheme for the synthesis of Tributyl-(4-methyl-3-pyridyl)stannane.
PART 1: Safety and Handling—A Non-Negotiable Priority
WARNING: Organotin compounds are highly toxic and pose a significant health risk.[7][8] Tributyltin derivatives can be absorbed through the skin, are corrosive to the eyes and skin, and can affect the central nervous system.[7] n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[9] All operations must be conducted by trained personnel in a well-ventilated chemical fume hood, following a thorough risk assessment.
Mandatory Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a full-face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield/4H), with a secondary pair of nitrile gloves.
-
Ensure immediate access to a Class D fire extinguisher (for metal fires), an emergency shower, and an eyewash station.
Handling Organolithium Reagents:
-
Inert Atmosphere: All glassware must be rigorously dried (oven or flame-dried) and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).[10]
-
Syringe Techniques: Use proper syringe and cannula techniques for transferring n-BuLi. Never draw pyrophoric reagents into a syringe by pulling the plunger; use inert gas pressure to fill the syringe.
-
Quenching: Prepare a quenching station. A beaker of an inert, high-boiling point solvent like toluene can be used to rinse needles and syringes, which are then quenched by slow addition to isopropanol.[9]
Handling Organotin Compounds:
-
Containment: All transfers of tributyltin chloride and the final product should be performed in a fume hood to avoid inhalation of vapors.[11][12]
-
Waste Disposal: All organotin-contaminated waste (liquid and solid) is considered hazardous. It must be collected in designated, sealed containers and disposed of according to institutional and local regulations. Never dispose of organotin waste down the drain.
PART 2: Detailed Scale-up Protocol
This protocol is designed for a 100 g scale synthesis of the final product. Reagent quantities can be adjusted proportionally for different scales as outlined in Table 1.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis process.
Equipment:
-
Multi-neck, round-bottom flask (or jacketed reactor for larger scales) equipped with:
-
Overhead mechanical stirrer.
-
Thermocouple for internal temperature monitoring.
-
Inert gas inlet/outlet (bubbler).
-
Pressure-equalizing dropping funnel.
-
-
Dry ice/acetone bath.
-
Cannula and syringes for reagent transfer.
-
Separatory funnel.
-
Vacuum distillation apparatus.
Reagents and Materials
| Reagent | Molar Equiv. | MW ( g/mol ) | Quantity (100 g scale) | Density (g/mL) | Notes |
| 3-Bromo-4-methylpyridine | 1.0 | 172.03 | 71.5 g | 1.549 | Starting material. Ensure it is dry.[5] |
| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | 1.0 L | 0.889 | Must be distilled from sodium/benzophenone ketyl or taken from a solvent purification system.[10] |
| n-Butyllithium (n-BuLi) | 1.05 | 64.06 | 175 mL (2.5 M in hexanes) | ~0.68 | Titrate before use for accurate concentration.[10] Pyrophoric. |
| Tributyltin Chloride | 1.1 | 325.49 | 151 g (131 mL) | 1.15 | Highly toxic. Handle with extreme care.[11] |
| Saturated aq. NH4Cl | - | - | 500 mL | - | For quenching. |
| 1M Potassium Fluoride (KF) | - | - | 2 x 500 mL | - | For removing tin byproducts.[13] |
| Diethyl Ether or Hexanes | - | - | As needed | - | For extraction. |
| Anhydrous MgSO4 or Na2SO4 | - | - | As needed | - | For drying organic phase. |
Step-by-Step Protocol:
Step 1: Reactor Setup and Lithiation
-
Preparation: Assemble the reactor setup and dry all glassware under vacuum with a heat gun or in an oven. Allow to cool to room temperature under a positive pressure of argon.
-
Reagent Loading: Charge the reactor with 3-bromo-4-methylpyridine (71.5 g, 0.416 mol) and anhydrous THF (1.0 L). Begin mechanical stirring.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
n-BuLi Addition: Slowly add n-butyllithium (175 mL of a 2.5 M solution, 0.437 mol) dropwise via a dropping funnel or syringe pump over 60-90 minutes. Causality: A slow addition rate is critical to dissipate the heat generated from this highly exothermic reaction and to prevent localized warming, which can lead to side reactions or decomposition of the organolithium intermediate. Maintain the internal temperature below -70 °C throughout the addition.
-
Stirring: After the addition is complete, stir the resulting dark-colored solution at -78 °C for an additional 60 minutes to ensure complete halogen-lithium exchange.
Step 2: Stannylation
-
Tributyltin Chloride Addition: While maintaining the temperature at -78 °C, slowly add tributyltin chloride (131 mL, 0.458 mol) to the reaction mixture over 60 minutes. Causality: This is also an exothermic step. A controlled addition prevents a rapid temperature increase that could degrade the product or intermediates.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature by removing the cooling bath. Let it stir overnight (12-16 hours) to ensure the reaction goes to completion.
Step 3: Reaction Quenching
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Quenching: Slowly and carefully add 500 mL of saturated aqueous ammonium chloride (NH4Cl) solution. Causality: The quench is performed at 0 °C to control the exotherm from reacting with any residual organolithium species. Saturated NH4Cl is a mild proton source that effectively neutralizes reactive intermediates without being strongly acidic, which could degrade the product.[13][14]
-
Stir the biphasic mixture for 15-20 minutes.
Step 4: Workup and Tin Removal
-
Phase Separation: Transfer the mixture to a large separatory funnel. Separate the aqueous layer.
-
Extraction: Extract the aqueous layer with diethyl ether or hexanes (2 x 200 mL). Combine all organic layers.
-
Tin Precipitation: Wash the combined organic layers with 1M aqueous potassium fluoride (KF) solution (2 x 500 mL).[13] Shake vigorously for 2-3 minutes during each wash. A thick white precipitate of tributyltin fluoride (Bu3SnF) will form. Causality: This is the most critical purification step. Fluoride has a very high affinity for tin, forming the insoluble and easily filterable salt Bu3SnF, thus removing the majority of the toxic tin byproducts from the organic phase.[13][14]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu3SnF. Wash the Celite® pad with additional solvent.
-
Final Washes: Wash the filtered organic phase with brine (1 x 300 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Step 5: Purification
-
Vacuum Distillation: The most effective method for purifying the crude product on a large scale is vacuum distillation. The product is a high-boiling point oil. Purify the crude oil under high vacuum.
-
Fraction Collection: Collect the fraction corresponding to Tributyl-(4-methyl-3-pyridyl)stannane. The exact boiling point will depend on the vacuum achieved.
-
Alternative: For smaller scales or to achieve analytical purity, flash column chromatography on silica gel can be used, often with a hexane/ethyl acetate eluent system containing a small amount of triethylamine (~1%) to prevent product decomposition on the acidic silica.[13]
PART 3: Quality Control and Characterization
-
Appearance: Colorless to pale yellow oil.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure and assess purity. The characteristic tributyltin signals in the upfield region (0.8-1.6 ppm) and the aromatic signals of the 4-methyl-3-pyridyl group should be present in the correct integration ratios.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity of the distilled product.
Conclusion
The scale-up synthesis of Tributyl-(4-methyl-3-pyridyl)stannane is a manageable but technically demanding process. Success hinges on meticulous attention to anhydrous and anaerobic conditions, precise control over reaction temperatures, and a robust workup procedure to remove toxic tin byproducts. By understanding the chemical principles behind each step, researchers can safely and efficiently produce this valuable reagent on a scale relevant to drug development and process chemistry campaigns.
References
-
Organic Syntheses Procedure. tributyl[(methoxymethoxy)methyl]stannane. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available from: [Link]
-
ChemBK. 3-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE. Available from: [Link]
-
Lung, K. R., & Bergman, R. G. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54648. Available from: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available from: [Link]
-
Knochel, P., et al. (2021). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Chemistry – A European Journal, 27(45), 11649-11654. Available from: [Link]
- Google Patents. Process for the synthesis of 3-methyl-pyridine.
-
Organic Chemistry Portal. Stille Coupling. Available from: [Link]
-
EPFL. Protocol for quenching reactive chemicals. Available from: [Link]
-
ResearchGate. Synthesis of organostannane 1. Available from: [Link]
-
Smets, G., & Maes, A. (2008). Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption–flocculation. Marine Pollution Bulletin, 56(1), 106-115. Available from: [Link]
-
MDPI. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. Available from: [Link]
-
Organic Syntheses Procedure. Preparation of 2-(Tributylstannyl)thiophene. Available from: [Link]
-
Organic Syntheses Procedure. Palladium-catalyzed coupling of acid chlorides with organotin reagents. Available from: [Link]
-
MDPI. Microbes a Tool for the Remediation of Organotin Pollution. Available from: [Link]
-
ResearchGate. (2018). Review of organotin compounds: chemistry and applications. Available from: [Link]
-
Wikipedia. Organolithium reagent. Available from: [Link]
-
Princeton University. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Available from: [Link]
-
SciSpace. New perspectives in the cross-coupling reactions of organostannanes. Available from: [Link]
-
Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
Singh, S., et al. (2022). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Omega, 7(38), 34329-34341. Available from: [Link]
-
Nielsen, S. F., & Nielsen, E. B. (2003). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 8(8), 617-621. Available from: [Link]
-
Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(20), 7139-7144. Available from: [Link]
-
ResearchGate. (2016). Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents. Available from: [Link]
-
Rotterdam Convention. Draft decision guidance document for tributyltin compounds. Available from: [Link]
-
Wikipedia. Organotin chemistry. Available from: [Link]
-
Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. Available from: [Link]
-
University of Rochester. Organolithium reagents. Available from: [Link]
-
PubMed. Studies on electrochemical treatment of wastewater contaminated with organotin compounds. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. Available from: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available from: [Link]
-
HARVEST (uSask). Scalable Bulk Synthesis of Phase‐Pure γ‐Sn3N4. Available from: [Link]
-
Wikipedia. Stille reaction. Available from: [Link]
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Application Notes and Protocols: One-Pot Synthesis Involving Tributyl-(4-methyl-3-pyridyl)stannane
Introduction: The Strategic Importance of the 4-Methyl-3-pyridyl Moiety
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to their unique electronic properties and ability to engage in crucial biological interactions.[1][2] The 4-methyl-3-arylpyridine substructure, in particular, has emerged as a privileged motif in medicinal chemistry. This structural unit is present in molecules targeting a range of therapeutic areas, including neurodegenerative diseases and inflammatory conditions. The strategic placement of the methyl group at the 4-position can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets.
Tributyl-(4-methyl-3-pyridyl)stannane is a key organometallic intermediate that provides a direct and efficient route to these valuable 4-methyl-3-arylpyridine derivatives. As an air- and moisture-stable reagent, it is well-suited for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[3] This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl, heteroaryl, or vinyl partners.
One-pot synthesis protocols, which involve the sequential execution of multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.[4][5] By minimizing handling and purification steps, these protocols are not only more time- and cost-effective but also align with the principles of green chemistry. This application note provides a detailed exploration of a one-pot Stille coupling protocol utilizing Tributyl-(4-methyl-3-pyridyl)stannane for the synthesis of 4-methyl-3-arylpyridines.
The One-Pot Stille Coupling: Mechanistic Insights and Rationale
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organotin compound (the stannane) and an organic halide or triflate. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A one-pot protocol leverages this catalytic cycle by combining the stannane, the organic halide, the palladium catalyst, and any necessary ligands and additives in a single reaction vessel. This approach is particularly advantageous as it avoids the isolation of the often toxic and difficult-to-handle organotin reagents.[4]
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd₂(dba)₃, are commonly used as they can readily access the catalytically active Pd(0) species.[6] The choice of catalyst can influence reaction rates and yields.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, are often employed to stabilize the palladium catalyst and modulate its reactivity. Electron-rich and bulky ligands can accelerate the oxidative addition step.
-
Solvent: Anhydrous, polar aprotic solvents like DMF, dioxane, or toluene are typically used to ensure the solubility of the reactants and facilitate the reaction.
-
Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.
Detailed One-Pot Protocol for the Synthesis of 4-Methyl-3-(p-tolyl)pyridine
This protocol provides a representative one-pot procedure for the Stille coupling of Tributyl-(4-methyl-3-pyridyl)stannane with 4-bromotoluene.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Tributyl-(4-methyl-3-pyridyl)stannane | ≥95% | Various |
| 4-Bromotoluene | ≥98% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem Chemicals |
| Copper(I) Iodide (CuI) | 99.99% | Alfa Aesar |
| Anhydrous N,N-Dimethylformamide (DMF) | Sure/Seal™ | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated aqueous potassium fluoride (KF) solution | ||
| Saturated aqueous sodium chloride (brine) solution | ||
| Anhydrous magnesium sulfate (MgSO₄) |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 4-methyl-3-arylpyridines.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Tributyl-(4-methyl-3-pyridyl)stannane (1.0 mmol, 1.0 equiv.), 4-bromotoluene (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 90-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (10 mL) and stir vigorously for 1-2 hours. This step is crucial for precipitating the tributyltin fluoride byproduct, which facilitates its removal.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether (3 x 15 mL).
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methyl-3-(p-tolyl)pyridine.
-
Safety and Handling of Tributyltin Compounds
CRITICAL SAFETY INFORMATION: Organotin compounds, including tributyltin derivatives, are highly toxic and should be handled with extreme caution.[7] They can be absorbed through the skin and are corrosive to the eyes and respiratory tract. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]
Waste Disposal: All organotin-contaminated waste, including glassware, syringes, and purification materials, must be quenched and disposed of according to institutional and local environmental regulations for hazardous waste.
Conclusion
The one-pot Stille coupling protocol detailed herein offers an efficient and streamlined approach for the synthesis of 4-methyl-3-arylpyridines using Tributyl-(4-methyl-3-pyridyl)stannane. This method avoids the isolation of the organostannane intermediate in a multi-step synthesis, thereby saving time and resources while minimizing exposure to toxic reagents. The resulting 4-methyl-3-arylpyridine products are valuable building blocks for the development of novel pharmaceuticals and functional materials. The principles and procedures outlined in this application note can be adapted for the synthesis of a diverse library of substituted pyridines, empowering researchers in their pursuit of new chemical entities.
References
-
Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. ([Link])
-
Maleczka, R. E., Jr.; Gallagher, W. P. Org. Lett.2001 , 3 (24), 3851–3854. ([Link])
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997 , 50, 1–652. ([Link])
-
Bonaterra, M.; Martín, S. E.; Rossi, R. A. Org. Lett.2003 , 5 (15), 2731–2734. ([Link])
-
Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. ([Link])
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards; National Research Council: Washington, DC, 2011. ([Link])
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010. ([Link])
-
Taylor, R. D.; MacCoss, M.; Lawson, A. D. G. J. Med. Chem.2014 , 57 (14), 5845–5859. ([Link])
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U.S. Department of Health and Human Services, National Toxicology Program. Report on Carcinogens, Fifteenth Edition; Research Triangle Park, NC, 2021. ([Link])
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Organotins. ([Link])
-
Heravi, M. M.; Zadsirjan, V.; Heydari, M. Monatsh. Chem.2017 , 148, 1333–1364. ([Link])
-
Scott, W. J.; Stille, J. K. J. Am. Chem. Soc.1986 , 108 (11), 3033–3040. ([Link])
-
Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002 , 41, 4176–4211. ([Link])
-
Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95 (7), 2457–2483. ([Link])
-
Vitaku, E.; Smith, D. T.; Njardarson, J. T. J. Med. Chem.2014 , 57 (23), 10257–10274. ([Link])
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Roughley, S. D.; Jordan, A. M. J. Med. Chem.2011 , 54 (10), 3451–3479. ([Link])
-
Snoeij, N. J.; Penninks, A. H.; Seinen, W. Environ. Res.1987 , 44 (2), 335-353. ([Link])
-
U.S. Environmental Protection Agency. Tributyltin (TBT) Compounds. ([Link])
-
Occupational Safety and Health Administration. Chemical Sampling Information: Tributyltin compounds (as Sn). ([Link])
Sources
- 1. 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. Sci-Hub. One-Pot Palladium-Catalyzed Cross-Coupling Reaction of Aryl Iodides with Stannylarsanes and Stannylstibanes / Organic Letters, 2003 [sci-hub.jp]
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- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
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Troubleshooting & Optimization
Stille Reactions with Pyridylstannanes: A Technical Support Guide to Overcoming Low Yields
Welcome to the Technical Support Center for Stille cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, when using pyridylstannanes. Pyridine-containing biaryls are crucial building blocks in pharmaceuticals and functional materials, yet their synthesis via Stille coupling is notoriously fraught with difficulty. This document provides in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Stille reaction with a 2-pyridylstannane is giving very low yield or failing completely. What is the most likely cause?
Answer: The primary culprit is often catalyst inhibition or poisoning by the pyridine nitrogen. The lone pair of electrons on the nitrogen atom of the pyridylstannane or the coupled product can coordinate strongly to the palladium center. This coordination occupies active sites on the catalyst, disrupting the catalytic cycle and preventing it from facilitating the desired cross-coupling, leading to low or no product formation.[1] This is a well-documented issue often referred to as the "2-pyridyl problem" in cross-coupling chemistry.[2]
The Lewis basic nitrogen essentially acts as an unwanted ligand, competing with the necessary phosphine ligands and substrates for coordination to the palladium. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.
Q2: I observe significant amounts of homocoupled product from my stannane (a R²-R² dimer). What causes this and how can I prevent it?
Answer: Homocoupling is a common side reaction in Stille couplings and can arise from several pathways, particularly when the desired cross-coupling is slow.
-
Cause 1: Presence of Oxygen. Trace amounts of oxygen can promote the oxidative homocoupling of organostannanes.
-
Solution: It is critical to ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents must be rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30-45 minutes prior to use.
-
Cause 2: Catalyst-Mediated Homocoupling. The palladium catalyst itself can facilitate homocoupling. This can happen if two molecules of the organostannane transmetalate with the Pd(II) intermediate before reductive elimination of the cross-coupled product can occur.
-
Solution: Optimizing the reaction conditions to accelerate the rate-determining transmetalation step of the cross-coupling is key. The addition of a copper(I) co-catalyst is a highly effective strategy to favor the cross-coupling pathway over homocoupling.[3]
Q3: I've read that adding copper(I) iodide (CuI) can improve my reaction. How does it work and how much should I use?
Answer: The "copper effect" is one of the most effective strategies for rescuing low-yielding Stille reactions involving pyridylstannanes.[4][5] While the exact mechanism is still a subject of study, there are two primary hypotheses for its beneficial role:
-
Preferential Coordination: The copper(I) salt, being a softer Lewis acid than palladium(II), may coordinate preferentially with the hard Lewis basic pyridine nitrogen. This "masks" the nitrogen, preventing it from poisoning the palladium catalyst.
-
Facilitated Transmetalation: The organostannane may first undergo a rapid transmetalation with the copper(I) salt to form a more reactive organocopper intermediate. This organocopper species then transmetalates with the palladium complex at a much faster rate than the original pyridylstannane, thus accelerating the overall catalytic cycle and outcompeting catalyst deactivation pathways.[6]
Recommendation: Typically, CuI is used in stoichiometric amounts (1.0 to 2.0 equivalents). However, co-catalytic amounts (10-20 mol%) can also be effective and should be screened during optimization.
Below is a diagram illustrating the proposed mechanistic roles of the copper(I) co-catalyst.
Caption: Proposed mechanisms for the beneficial effect of CuI in Stille couplings of pyridylstannanes.
Q4: My yields are inconsistent. Could the quality of my pyridylstannane be the issue?
Answer: Absolutely. Organostannanes, while more stable than many other organometallics, can degrade. The primary non-obvious impurity is often the corresponding hexaalkyldistannane (e.g., Sn₂Bu₆), a byproduct from their synthesis. Additionally, hydrolysis can lead to tin oxides.
Troubleshooting Steps:
-
Purity Check: Before use, check the purity of your pyridylstannane by ¹H and ¹¹⁹Sn NMR spectroscopy.
-
Purification: If impurities are detected, purification is necessary. Flash chromatography on silica gel (often deactivated with triethylamine) or C-18 silica can be effective for removing polar impurities and tin oxides.
-
Storage: Store pyridylstannanes under an inert atmosphere, protected from light and moisture, and preferably at low temperatures to prolong their shelf life.
Optimizing Reaction Parameters: A Data-Driven Approach
Achieving high yields with challenging substrates like pyridylstannanes requires careful optimization of several parameters. The following table summarizes key variables and provides evidence-based recommendations.
| Parameter | Recommendation | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ are common and effective choices. | Pd(PPh₃)₄ is a direct source of Pd(0), avoiding potentially problematic in-situ reduction steps. Pd₂(dba)₃ is also a reliable Pd(0) source when used with an appropriate phosphine ligand. |
| Ligand | Electron-rich, bulky phosphine ligands such as P(t-Bu)₃, PCy₃, or P(o-tol)₃. | Bulky, electron-donating ligands promote the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle. This increased rate can help the desired cross-coupling outcompete catalyst deactivation. |
| Solvent | Polar aprotic solvents like DMF, NMP, or Dioxane. | These solvents help to dissolve the polar pyridylstannane and stabilize charged intermediates in the catalytic cycle, which can accelerate the reaction.[4] Dioxane is a good starting point, with DMF or NMP often used for more challenging couplings requiring higher temperatures. |
| Additives | CuI (1-2 eq.) is highly recommended. LiCl (2-3 eq.) can also be beneficial. | CuI accelerates the reaction, as discussed in Q3. LiCl can break up palladium-halide bridging dimers and accelerate transmetalation by forming a more reactive organostannate. |
| Temperature | Typically elevated temperatures (80-120 °C) are required. | The transmetalation step involving electron-deficient pyridylstannanes is often slow and requires thermal energy to proceed at a reasonable rate. |
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the Stille coupling of 2-(tributylstannyl)pyridine with an aryl bromide.
Reaction: Coupling of 2-(Tributylstannyl)pyridine with 4-Bromoanisole
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 eq)
-
2-(Tributylstannyl)pyridine (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Copper(I) Iodide (CuI) (1.0 mmol, 1.0 eq)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add CuI and Pd(PPh₃)₄ under a positive pressure of argon.
-
Reagent Addition: Add 4-bromoanisole (1.0 mmol) followed by the anhydrous, degassed DMF (5 mL) via syringe.
-
Stannane Addition: Add 2-(tributylstannyl)pyridine (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of KF or NH₄Cl (2 x 15 mL) to remove tin byproducts. A precipitate of Bu₃SnF or Bu₃SnCl may form and can be removed by filtration through Celite.
-
Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(4-methoxyphenyl)pyridine.
Below is a workflow diagram for the experimental procedure.
Caption: Step-by-step experimental workflow for a typical Stille coupling with a pyridylstannane.
Understanding the Core Problem: Catalyst Poisoning
The interaction between the pyridine nitrogen and the palladium catalyst is the central issue. The following diagram illustrates how this interaction can pull the active catalyst out of the desired catalytic cycle.
Caption: The Stille catalytic cycle showing the catalyst poisoning pathway where the pyridine nitrogen deactivates the Pd(0) or Pd(II) species.
References
-
Mee, S. P. H., Lee, V., Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
-
Espinet, P., Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Lennox, A. J. J., Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Farina, V., Krishnamurthy, V., Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Scott, W. J., Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A general method for the synthesis of substituted dienes. Journal of the American Chemical Society, 108(11), 3033-3040. [Link]
-
Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)₂/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]
-
Fagnou, K., Lautens, M. (2003). Halide Effects in Palladium-Catalyzed Cross-Coupling Reactions with Organostannanes. Angewandte Chemie International Edition, 42(31), 3695-3698. [Link]
-
Gallagher, W. P., Maleczka, R. E., Jr. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters, 3(26), 4173-4176. [Link]
-
NROChemistry. (n.d.). Stille Coupling.[Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling.[Link]
-
Heravi, M. M., Zadsirjan, V., Heydari, M. (2017). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Mini-Reviews in Organic Chemistry, 14(4), 266-281. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for Tributyl-(4-methyl-3-pyridyl)stannane Coupling
Welcome to the Technical Support Center for the optimization of catalyst loading in the Stille coupling of Tributyl-(4-methyl-3-pyridyl)stannane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this specific and important reaction.
Introduction: The Nuances of Pyridyl Stannane Coupling
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability in forming carbon-carbon bonds.[1][2] However, when employing heteroaromatic substrates such as Tributyl-(4-methyl-3-pyridyl)stannane, researchers can encounter unique challenges. The lone pair of electrons on the pyridyl nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity. Therefore, a careful optimization of the catalyst loading and reaction conditions is paramount to ensure high yields and minimize side reactions.
This guide provides a structured approach to troubleshooting and optimizing your Stille coupling reactions involving this specific pyridylstannane.
Frequently Asked Questions (FAQs)
Q1: What is the typical palladium catalyst loading for the Stille coupling of Tributyl-(4-methyl-3-pyridyl)stannane?
A1: For Stille couplings involving pyridylstannanes, a good starting point for palladium catalyst loading is typically in the range of 1-5 mol%.[3] However, the optimal loading is highly dependent on the specific coupling partners, the chosen ligand, and the reaction conditions. For highly efficient catalytic systems, loadings as low as 0.5 mol% or even lower have been reported for similar heteroaromatic couplings. Conversely, for challenging substrates, loadings up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.
Q2: Which palladium catalyst and ligand combination is most effective for this coupling?
A2: The choice of catalyst and ligand is critical. While Pd(PPh₃)₄ is a commonly used and often effective catalyst,[4][5] systems generated in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand can offer greater flexibility and efficiency. For electron-rich heteroaromatic substrates like our pyridylstannane, bulky and electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos can be particularly effective. These ligands promote the oxidative addition step and can help to mitigate catalyst inhibition by the pyridyl nitrogen.[1]
Q3: Why is my reaction stalling or showing low conversion even with a high catalyst loading?
A3: Several factors could be at play. The most common culprits include:
-
Catalyst Inhibition: The pyridyl nitrogen of your starting material or product can coordinate to the palladium center, effectively poisoning the catalyst.
-
Poor Ligand Choice: The ligand may not be providing the necessary steric or electronic environment for the catalytic cycle to proceed efficiently.
-
Impure Reagents: Impurities in your stannane, aryl halide, or solvent can deactivate the catalyst. Organotin reagents, in particular, can contain impurities that are detrimental to the reaction.
-
Inadequate Temperature: The reaction may require higher temperatures to overcome the activation energy barrier for one of the steps in the catalytic cycle, often the transmetalation or reductive elimination.
Q4: What is the "copper effect" and should I be using a copper(I) co-catalyst?
A4: The "copper effect" refers to the significant rate enhancement observed in some Stille couplings upon the addition of a copper(I) salt, typically CuI.[6][7] The exact mechanism is still debated, but it is believed that the copper(I) salt can act as a scavenger for free phosphine ligand, which can inhibit the reaction, and may also facilitate the transmetalation step. For challenging couplings, especially those involving heteroaromatic substrates, the addition of a copper(I) co-catalyst (typically 10-20 mol%) can be highly beneficial and is strongly recommended as an optimization strategy.[8]
Q5: How can I minimize the formation of homocoupled byproducts?
A5: Homocoupling of the organostannane is a common side reaction in Stille couplings. To minimize this:
-
Use a slight excess of the aryl halide: This can help to ensure that the palladium catalyst preferentially reacts with the halide.
-
Control the temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Optimize the catalyst and ligand: Some catalytic systems are more prone to promoting homocoupling than others. Screening different ligands can be beneficial.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low to No Product Formation | 1. Catalyst Inactivation: The pyridyl nitrogen is likely inhibiting the palladium catalyst. 2. Inefficient Transmetalation: The transfer of the pyridyl group from tin to palladium is slow. 3. Poor Oxidative Addition: The aryl halide may be unreactive under the current conditions. | 1. Increase Catalyst Loading: Start with a higher loading (e.g., 5 mol%) to compensate for catalyst inhibition. 2. Add a Copper(I) Co-catalyst: Introduce CuI (10-20 mol%) to facilitate transmetalation.[6] 3. Switch to a More Electron-Rich Ligand: Employ bulky, electron-donating ligands like P(t-Bu)₃ or XPhos to promote oxidative addition. 4. Increase Reaction Temperature: Gradually increase the temperature in 10°C increments. |
| Reaction Stalls After Initial Conversion | 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions over time. 2. Depletion of a Reagent: One of the coupling partners may be consumed through side reactions. | 1. Add Fresh Catalyst: In a stalled reaction, adding a fresh portion of the catalyst can sometimes restart the reaction. 2. Analyze the Reaction Mixture: Use TLC, LC-MS, or GC-MS to identify the remaining components and any major byproducts to understand the cause of stalling. |
| Formation of Significant Homocoupled Stannane Byproduct | 1. Suboptimal Reaction Conditions: The conditions may favor the homocoupling pathway. 2. Slow Cross-Coupling: If the desired reaction is slow, homocoupling becomes more competitive. | 1. Use a Slight Excess of Aryl Halide: A 1.1 to 1.2-fold excess of the aryl halide can suppress stannane homocoupling. 2. Lower the Reaction Temperature: This can sometimes disfavor the homocoupling reaction. 3. Add a Fluoride Source: Additives like CsF can accelerate the desired coupling, thereby outcompeting the homocoupling.[6] |
| Inconsistent Yields Between Batches | 1. Variability in Reagent Quality: Purity of the stannane, aryl halide, and solvent can vary. 2. Atmospheric Conditions: Oxygen can deactivate the Pd(0) catalyst. | 1. Purify Reagents: Ensure all reagents are of high purity. Tributylstannanes can be purified by distillation or chromatography. 2. Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of Tributyl-(4-methyl-3-pyridyl)stannane
This protocol provides a starting point for your coupling reaction.
Materials:
-
Tributyl-(4-methyl-3-pyridyl)stannane (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
P(t-Bu)₃ (10 mol%)
-
CuI (20 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, CuI, and the solvent.
-
In a separate glovebox or under an argon atmosphere, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.
-
Add the Tributyl-(4-methyl-3-pyridyl)stannane to the Schlenk flask via syringe.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimization of Palladium Catalyst Loading
This protocol outlines a systematic approach to finding the optimal catalyst loading.
-
Establish a Baseline: Perform the reaction using the general protocol with a relatively high catalyst loading (e.g., 5 mol% Pd₂(dba)₃). This will serve as your positive control and establish a baseline yield and reaction time.
-
Systematic Reduction of Catalyst Loading: Set up a series of parallel reactions, systematically reducing the catalyst loading in each. For example:
-
Reaction A: 2.5 mol% Pd₂(dba)₃
-
Reaction B: 1.0 mol% Pd₂(dba)₃
-
Reaction C: 0.5 mol% Pd₂(dba)₃
-
Reaction D: 0.1 mol% Pd₂(dba)₃
-
-
Maintain Consistent Conditions: Ensure all other reaction parameters (temperature, concentration, stoichiometry, solvent, and ligand-to-palladium ratio) are kept constant across all experiments.
-
Monitor and Analyze: Monitor each reaction at regular intervals to determine the reaction rate and final conversion.
-
Determine the Optimal Loading: The optimal catalyst loading will be the lowest amount that provides a high yield in a reasonable timeframe without significant byproduct formation.
Visualizing the Process
The Stille Catalytic Cycle
The following diagram illustrates the key steps in the Stille coupling catalytic cycle.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues.
Caption: A workflow for troubleshooting low-yielding Stille couplings.
References
- Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524.
- Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004, 43, 4704–4734.
- Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997, 50, 1–652.
-
Mee, S. P. H.; Lee, V.; Baldwin, J. E. Angew. Chem. Int. Ed.2004 , 43, 1132–1136. Available at: [Link]
-
Li, J.-H.; Liang, Y.; Wang, D.-P.; Liu, W.-J.; Xie, Y.-X.; Yin, D.-L. J. Org. Chem.2005 , 70, 2832–2834. Available at: [Link]
-
Gallagher, W. P.; Maleczka, R. E., Jr. J. Org. Chem.2005 , 70, 841–846. Available at: [Link]
-
Scott, W. J.; Stille, J. K. J. Am. Chem. Soc.1986 , 108, 3033–3040. Available at: [Link]
-
Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.1999 , 38, 2411–2413. Available at: [Link]
-
Chemistry LibreTexts. Stille Coupling. Available at: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available at: [Link]
-
Wikipedia. Stille reaction. Available at: [Link]
-
NROChemistry. Stille Coupling. Available at: [Link]
-
Myers, A. G. The Stille Reaction. Available at: [Link]
-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). Available at: [Link]
-
Pattenden, L. C.; et al. Org. Biomol. Chem.2019 , 17, 10115-10129. Available at: [Link]
-
Mee, S. P. H.; Lee, V.; Baldwin, J. E. Angew. Chem. Int. Ed.2004 , 43, 1132-1136. Available at: [Link]
-
Huang, H.; Jiang, H.; Chen, K.; Liu, H. J. Org. Chem.2009 , 74, 5599–5602. Available at: [Link]
-
Casado, A. L.; Espinet, P. Organometallics1998 , 17, 954–959. Available at: [Link]
- Crabtree, R. H. The Organometallic Chemistry of the Transition Metals, 5th ed.; Wiley: New York, 2009.
- Hartwig, J. F. Organotransition Metal Chemistry, from Bonding to Catalysis; University Science Books: Sausalito, CA, 2010.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 6. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 7. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Purification of Reactions Involving Tributyl-(4-methyl-3-pyridyl)stannane
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing Tributyl-(4-methyl-3-pyridyl)stannane in their synthetic workflows. The presence of both a tributyltin moiety and a basic pyridine ring presents unique purification challenges. This document provides a comprehensive overview of troubleshooting strategies and detailed protocols to ensure the efficient removal of tin byproducts and the isolation of pure, final compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of tin byproducts a critical step in my synthesis?
A1: Organotin compounds, including tributyltin derivatives, are known to be highly toxic.[1] For compounds intended for biological screening or pharmaceutical development, regulatory and safety standards necessitate the reduction of these residues to parts-per-million (ppm) levels.
Q2: What are the primary tin-containing byproducts I can expect in my reaction mixture?
A2: The most common byproducts are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed during cross-coupling reactions, as well as any unreacted Tributyl-(4-methyl-3-pyridyl)stannane.[1] Depending on the reaction conditions, you might also encounter hexa-n-butylditin, (Bu₃Sn)₂, from homocoupling side reactions.
Q3: I performed a standard silica gel chromatography, but my product is still contaminated with tin residues. Why?
A3: Standard silica gel chromatography is often insufficient for complete removal of organotin byproducts.[1] Tributyltin compounds are typically non-polar and can co-elute with the desired product. Furthermore, the basic nature of your pyridyl-containing product can lead to peak tailing and poor separation on acidic silica gel.
Q4: How does the 4-methyl-3-pyridyl group in my stannane reagent affect the purification process?
A4: The pyridine nitrogen introduces basicity, which can complicate standard purification techniques. During aqueous workups, the protonation state of the pyridine ring will depend on the pH, affecting its solubility. In chromatography, the basic nitrogen can interact strongly with acidic silanol groups on the surface of silica gel, leading to product loss and tailing.
Q5: Are there alternative cross-coupling methods that avoid tin byproducts altogether?
A5: Yes, the Suzuki coupling, which utilizes boronic acids, is a popular alternative due to the generally lower toxicity of its boron byproducts.[2] However, Stille coupling, the likely application for your reagent, offers distinct advantages such as the stability and broad functional group tolerance of the organostannane.[3][4]
Core Principles of Tin Byproduct Removal
The effective removal of tributyltin byproducts hinges on exploiting the chemical differences between your desired pyridyl-containing product and the tin impurities. The primary strategies involve:
-
Precipitation: Converting the soluble tributyltin halides into an insoluble, easily filterable solid.
-
Chromatography: Utilizing a stationary phase that selectively retains the tin byproducts.
-
Extraction: Leveraging differential solubility of the product and byproducts in various solvents and pH conditions.
Troubleshooting and Detailed Protocols
This section is divided into general methods applicable to most tributyltin removals and specialized techniques tailored for the challenges of a basic pyridyl product.
Part 1: General Strategies for Tributyltin Byproduct Removal
These methods are the first line of defense and are often effective, especially when the desired product is not strongly basic.
Principle of Operation: This is one of the most common methods for removing tributyltin halides. Potassium fluoride reacts with tributyltin halides (Bu₃SnX) to form the highly insoluble and polymeric tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[5]
Detailed Protocol:
-
Reaction Quench: Upon completion, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the diluted mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least one minute during each wash.[5]
-
Precipitate Formation: A white precipitate of Bu₃SnF may form at the interface of the organic and aqueous layers.[5]
-
Filtration (if necessary): If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite®.
-
Final Washes: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Workflow for Aqueous KF Wash ```dot digraph "KF Wash Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="Completed Reaction Mixture"]; dilute [label="Dilute with Organic Solvent"]; wash_kf [label="Wash with 1M KF (aq)\n(2-3 times)"]; precipitate [label="Bu₃SnF Precipitate Forms", shape=ellipse, fillcolor="#FBBC05"]; filter [label="Filter through Celite®\n(if precipitate is problematic)"]; separate [label="Separate Layers"]; brine [label="Wash with Brine"]; dry [label="Dry over Na₂SO₄"]; concentrate [label="Concentrate"]; end [label="Crude Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dilute; dilute -> wash_kf; wash_kf -> precipitate; precipitate -> filter [label="Yes"]; precipitate -> separate [label="No"]; filter -> separate; separate -> brine; brine -> dry; dry -> concentrate; concentrate -> end; }
Sources
Technical Support Center: Tributyl-(4-methyl-3-pyridyl)stannane in Cross-Coupling Reactions
Welcome to the technical support center for Tributyl-(4-methyl-3-pyridyl)stannane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile organotin reagent in their synthetic endeavors. Here, we will delve into the common side reactions encountered during its use, particularly in Stille cross-coupling reactions, and provide detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you to overcome challenges in your research.
I. Understanding the Landscape: Common Side Reactions & Their Mechanisms
The Stille reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2][3] However, like any chemical transformation, it is not without its potential pitfalls. Understanding the common side reactions associated with Tributyl-(4-methyl-3-pyridyl)stannane is the first step towards prevention and troubleshooting.
Homocoupling of the Organostannane
One of the most prevalent side reactions is the homocoupling of the organostannane reagent to form a bipyridyl dimer.[1] This unwanted reaction consumes your valuable stannane and complicates the purification of the desired product.
Mechanism: Homocoupling can occur through two primary pathways:
-
Reaction with the Pd(II) precatalyst: Two equivalents of the organostannane can react with the Pd(II) precatalyst, leading to the formation of the homocoupled product after reductive elimination.[1]
-
Radical process: The Pd(0) catalyst can initiate a radical pathway that results in the dimerized product.[1]
Protodestannylation
Protodestannylation is the cleavage of the carbon-tin bond by a proton source, leading to the formation of 4-methylpyridine and tributyltin byproducts. This is a significant issue as it reduces the effective concentration of your nucleophilic coupling partner.
Causality: Traces of water, acidic impurities in solvents or on glassware, or the generation of acidic species during the reaction can lead to protodestannylation. Organostannanes, while generally stable to air and moisture, can be susceptible under certain conditions, especially with prolonged reaction times or elevated temperatures.
Hydrolysis of the Stannane Reagent
While organostannanes are relatively stable, very electron-rich aryl stannanes can be prone to hydrolysis.[1] Although 4-methyl-3-pyridylstannane is not exceptionally electron-rich, this can still be a minor side reaction, particularly if the reaction mixture is not rigorously dried.
Side Reactions Related to the Pyridyl Moiety
The presence of the nitrogen atom in the pyridyl ring introduces unique considerations. The lone pair on the nitrogen can coordinate to the palladium center. This coordination can potentially:
-
Inhibit the catalyst: By occupying a coordination site on the palladium, the pyridyl nitrogen can hinder the oxidative addition or transmetalation steps of the catalytic cycle.
-
Alter the electronics of the catalyst: Coordination of the pyridyl nitrogen can change the electron density at the palladium center, affecting its reactivity.
II. Troubleshooting Guide: A Q&A Approach
This section is structured in a question-and-answer format to directly address common issues you may encounter in the lab.
Q1: My Stille reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
A1: A stalled reaction can be frustrating. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Cause: The Pd(0) catalyst may not have been generated efficiently from the Pd(II) precatalyst, or the active catalyst may have decomposed.
-
Solution:
-
Ensure your palladium source is of high quality.
-
Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[3]
-
If using a Pd(II) source like Pd(OAc)₂, ensure that the in-situ reduction to Pd(0) is occurring. This is often facilitated by the organostannane itself or phosphine ligands.
-
-
-
Ligand Choice:
-
Cause: The choice of phosphine ligand is critical. Electron-donating ligands can favor oxidative addition, while electron-withdrawing ligands can promote reductive elimination.[1] For heteroaromatic stannanes, the ligand can also play a role in preventing catalyst inhibition by the pyridine nitrogen.
-
Solution:
-
If using standard ligands like PPh₃, consider switching to more electron-rich or sterically demanding ligands like P(t-Bu)₃ or bulky biaryl phosphines.
-
For pyridylstannanes, ligands with lower donicity can sometimes be beneficial to accelerate the coupling.
-
-
-
Solvent Effects:
-
Cause: The polarity of the solvent can significantly impact the reaction rate.[1]
-
Solution:
-
If using a less polar solvent like THF, consider switching to a more polar aprotic solvent such as DMF, NMP, or dioxane.
-
-
-
Additives:
-
Cause: The transmetalation step is often the rate-determining step in Stille couplings.[1] Additives can significantly accelerate this step.
-
Solution:
-
Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI can dramatically increase the reaction rate, sometimes by a factor of >10³.[1] It is thought that the organostannane first transmetalates with copper to form a more reactive organocuprate species.[1]
-
Lithium Chloride (LiCl): In polar solvents, LiCl can accelerate the reaction by aiding in the dissociation of the halide from the palladium center, making it more active for transmetalation.[1] However, be aware that in less polar solvents where a cyclic transition state is favored, LiCl can sometimes decrease the rate.[1]
-
-
Q2: I am observing a significant amount of homocoupled bipyridyl byproduct. How can I minimize this?
A2: Homocoupling is a common issue. Here are some strategies to suppress it:
-
Control of Palladium Oxidation State:
-
Cause: Homocoupling is often promoted by the presence of Pd(II) species at the start of the reaction.[1]
-
Solution:
-
Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
If using a Pd(II) precatalyst, ensure rapid reduction to Pd(0) in the presence of your coupling partners.
-
-
-
Reaction Conditions:
-
Cause: Higher temperatures and prolonged reaction times can sometimes favor homocoupling.
-
Solution:
-
Try to run the reaction at the lowest effective temperature.
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
-
Oxygen Exclusion:
-
Cause: While Stille reactions are often tolerant to air, oxygen can sometimes promote oxidative homocoupling.
-
Solution:
-
Degas your solvents and reaction mixture thoroughly with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Q3: My product yield is low, and I suspect protodestannylation of my Tributyl-(4-methyl-3-pyridyl)stannane. How can I prevent this?
A3: Protecting your stannane from proton sources is crucial for good yields.
-
Rigorous Anhydrous Conditions:
-
Cause: Trace amounts of water or other protic impurities are the primary culprits.
-
Solution:
-
Use freshly distilled, anhydrous solvents.
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere before use.
-
Ensure all reagents are anhydrous.
-
-
-
Use of a Base:
-
Cause: If acidic byproducts are generated during the reaction, they can lead to protodestannylation.
-
Solution:
-
The addition of a non-nucleophilic base, such as proton sponge or anhydrous potassium carbonate, can scavenge any adventitious protons.
-
-
-
Fluoride Additives:
-
Cause: While primarily used for byproduct removal, fluoride ions can also activate the organostannane.
-
Solution:
-
The use of cesium fluoride (CsF) can sometimes accelerate the desired coupling, potentially outcompeting protodestannylation.[1]
-
-
Q4: I am struggling with the purification of my final product from tributyltin byproducts. What are the best methods?
A4: The toxicity of organotin compounds necessitates their efficient removal.[4] Here are some effective purification strategies:
-
Fluoride Workup:
-
Protocol: After the reaction is complete, quench the reaction mixture with an aqueous solution of potassium fluoride (KF). Stir vigorously for several hours or overnight. The tributyltin halides will precipitate as insoluble and easily filterable tributyltin fluoride.[1]
-
Rationale: This is one of the most common and effective methods for removing the bulk of tin residues.
-
-
Chromatography:
-
Silica Gel: Standard silica gel chromatography can be effective. However, tributyltin compounds can sometimes be challenging to separate from polar products.
-
Tip: Using a solvent system containing a small amount of triethylamine (e.g., 1-2%) can help to move the tin byproducts along the column.
-
-
Alumina: For particularly difficult separations, basic or neutral alumina can be a good alternative to silica gel.
-
-
Liquid-Liquid Extraction:
-
Protocol: Partitioning the crude product between acetonitrile and hexane can be effective. The more polar product will preferentially dissolve in the acetonitrile layer, while the nonpolar tributyltin byproducts will remain in the hexane layer.
-
III. Experimental Protocols & Data at a Glance
General Protocol for Stille Coupling with Tributyl-(4-methyl-3-pyridyl)stannane
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, 10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene) via syringe.
-
Reagent Addition: Add Tributyl-(4-methyl-3-pyridyl)stannane (1.1-1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If a fluoride workup is desired, add an aqueous solution of KF and stir vigorously. Filter the resulting precipitate and wash with an organic solvent. Extract the filtrate with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Additive Guide
| Issue | Recommended Additive | Typical Loading | Rationale & Considerations |
| Sluggish Reaction | Copper(I) Iodide (CuI) | 10-20 mol% | Accelerates transmetalation.[1] Particularly effective for heteroaromatic stannanes. |
| Lithium Chloride (LiCl) | 2-3 equiv | Promotes dissociation of halide from Pd in polar solvents.[1] May inhibit reaction in non-polar solvents. | |
| Protodestannylation | Cesium Fluoride (CsF) | 2-3 equiv | Activates the C-Sn bond for faster coupling, potentially outcompeting protonolysis.[1] |
| Difficult Purification | Potassium Fluoride (KF) | Saturated aq. solution | Used during workup to precipitate tributyltin byproducts as insoluble tributyltin fluoride.[1] |
IV. Visualizing the Process: Diagrams and Workflows
The Stille Catalytic Cycle
Caption: A simplified representation of the Stille cross-coupling catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding Stille reactions.
V. Frequently Asked Questions (FAQs)
-
Q: Is Tributyl-(4-methyl-3-pyridyl)stannane air and moisture stable?
-
A: Generally, yes. Organostannanes are known for their stability compared to other organometallic reagents.[4] However, for optimal results and to prevent side reactions like protodestannylation and hydrolysis, it is always best practice to handle it under an inert atmosphere and use anhydrous solvents.[1]
-
-
Q: What is the role of the methyl group on the pyridine ring?
-
A: The 4-methyl group is an electron-donating group, which can slightly increase the electron density of the pyridine ring. This may have a subtle electronic effect on the transmetalation step. Additionally, substituents ortho to the stannane can sometimes decrease the reaction rate due to steric hindrance, although the 4-methyl group is not in an ortho position.[1]
-
-
Q: Can I use other palladium catalysts besides Pd(PPh₃)₄?
-
A: Absolutely. Other common palladium sources include Pd₂(dba)₃, Pd(OAc)₂, and PdCl₂(PPh₃)₂.[3] If you use a Pd(II) precatalyst, it will be reduced in situ to the active Pd(0) species. The choice of catalyst and accompanying ligands can significantly impact the reaction outcome, so screening different combinations may be necessary for challenging substrates.
-
-
Q: How do I properly dispose of tributyltin waste?
-
A: Tributyltin compounds are toxic and require careful handling and disposal. All tin-containing waste should be collected in a designated, sealed container and disposed of according to your institution's hazardous waste management guidelines. Never dispose of organotin waste down the drain or in regular trash.
-
VI. References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
Sources
Improving the rate of Stille coupling with additives like CuI or LiCl
Welcome to the Advanced Catalysis Technical Support Center.
Subject: Optimizing Stille Coupling Rates with Additives (CuI, LiCl) Ticket ID: #SC-OPT-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Stille Slowdown"
You are likely here because your Stille cross-coupling is stalling, suffering from low turnover, or failing to convert labile triflates. While the Stille reaction is robust, the rate-determining step (RDS)—transmetallation —is notoriously slow compared to Suzuki or Negishi couplings.
This guide moves beyond basic "add and stir" advice. We will engineer your reaction environment using two specific additives—Copper(I) Iodide (CuI) and Lithium Chloride (LiCl) —to manipulate the kinetic barrier of transmetallation.
Module 1: The "Copper Effect" (CuI)
Primary Use Case: Accelerating sluggish reactions with sp2 or sp3 halides; scavenging free ligands.[1]
The Mechanism: Why it Works
The "Copper Effect," elucidated by Farina and Liebeskind, is not a single phenomenon but a dual-mode acceleration:
-
The Transmetallation Shuttle (Polar Solvents): In solvents like NMP or DMF, CuI undergoes transmetallation with the stannane (
) to form a transient organocopper species ( ). This species transmetallates to Palladium significantly faster than the original tin species. -
The Ligand Scavenger (Ethereal Solvents): In solvents like THF or Dioxane, Cu(I) binds to free phosphine ligands (
) dissociated from the Pd catalyst. By lowering the concentration of free , CuI shifts the equilibrium toward the active, coordinatively unsaturated Pd species ( ), accelerating the reaction.
Visualizing the Pathway
The following diagram illustrates the "Shuttle" mechanism where Copper acts as a catalytic transfer agent between Tin and Palladium.
Figure 1: The dual-metal catalytic cycle showing Copper shuttling the organic group R from Tin to Palladium.
Protocol: Copper-Mediated Acceleration
-
Stoichiometry: 10–20 mol% CuI is standard. For extremely difficult couplings, stoichiometric CuI may be required.
-
Solvent: 1,4-Dioxane or NMP.
-
Precaution: CuI can promote homocoupling of the stannane (
). If you observe this, reduce CuI loading or switch to the LiCl method.
Module 2: The "Chloride Effect" (LiCl)
Primary Use Case: Coupling with Triflates (-OTf) or when using polar solvents.[2][3]
The Mechanism: Stabilizing the Catalyst
When using aryl triflates, the oxidative addition yields a cationic palladium species
LiCl performs a critical anion exchange:
The resulting neutral palladium-chloride complex is:
-
More Stable: Prevents catalyst aggregation.
-
Transmetallation Active: Fits the standard neutral transmetallation pathway.
Data: Impact of LiCl on Triflate Coupling
Comparison of yields in the coupling of Vinyl Triflate with Vinyl Stannane (Ref: Scott & Stille).
| Solvent | Additive (LiCl) | Yield (%) | Observation |
| THF | None | < 10% | Rapid catalyst decomposition (Pd Black) |
| THF | 3.0 equiv | 84% | Clear solution, full conversion |
| NMP | None | 55% | Moderate conversion |
| NMP | 3.0 equiv | 91% | High turnover |
Protocol: LiCl-Promoted Triflate Coupling
-
Additives: Add 3.0 equivalents of anhydrous LiCl (relative to the halide).
-
Solvent: NMP or DMF is preferred to solubilize the inorganic salt.
-
Temperature: 60°C – 80°C.
Module 3: Troubleshooting & Optimization Matrix
Use this decision tree to solve specific failure modes in your experiment.
Figure 2: Diagnostic workflow for selecting the correct additive based on reaction pathology.
Frequently Asked Questions (FAQs)
Q: Can I use CuI and LiCl together? A: Yes, but it is often redundant. Use LiCl for triflates/solvation issues and CuI for kinetic acceleration of hindered halides. Combining them in NMP is a "nuclear option" for very stubborn substrates.
Q: My reaction turns black immediately. What is happening? A: This is "Pd Black" precipitation. Your active catalyst is aggregating because the oxidative addition intermediate is unstable.
-
Fix: Add 3 equivalents of LiCl.
-
Fix: Ensure your solvent is degassed (Oxygen kills the active species).
-
Fix: Add excess ligand (e.g., 10% extra
or ).
Q: How do I remove the toxic Tin byproducts? A: Standard chromatography often fails.[4] Use the KF (Potassium Fluoride) Workup :
-
Dilute reaction with Ether/EtOAc.[4]
-
Add aqueous KF solution and stir vigorously for 30 mins.
-
The tin forms an insoluble polymeric fluoride (
) precipitate.
References
-
Farina, V., & Liebeskind, L. S. (1994).[6][7] On the Nature of the "Copper Effect" in the Stille Cross-Coupling. Journal of Organic Chemistry.[6][7][8][9]
-
Scott, W. J., & Stille, J. K. (1986).[6] Palladium-catalyzed coupling of vinyl triflates with organostannanes.[1] Journal of the American Chemical Society.[6][7][9]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[7][8] Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[3][7][8] Angewandte Chemie International Edition.[1][6][7][8][9]
-
Espinet, P., & Echavarren, A. M. (2004).[9] The Mechanisms of the Stille Reaction.[1][3][5][6][8][9][10] Angewandte Chemie International Edition.[1][6][7][8][9]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Tributyl-(4-methyl-3-pyridyl)stannane in Cross-Coupling Reactions
Welcome to the technical support center for Tributyl-(4-methyl-3-pyridyl)stannane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile organotin reagent in Stille cross-coupling reactions. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during reactions involving Tributyl-(4-methyl-3-pyridyl)stannane, with a focus on the impact of air and moisture.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired coupled product is the most frequent challenge. Several factors, often related to reagent integrity and reaction setup, can contribute to this outcome.
Question: My Stille coupling reaction with Tributyl-(4-methyl-3-pyridyl)stannane has failed or resulted in a very low yield. What are the likely causes and how can I rectify this?
Answer:
A low yield in a Stille coupling reaction points to one or more potential issues, ranging from reagent decomposition to suboptimal reaction conditions. Here is a systematic approach to diagnosing and solving the problem:
1. Assess the Integrity of the Stannane Reagent:
While organostannanes are generally more robust than many other organometallic reagents, they are not impervious to degradation, especially over long-term storage or after repeated handling.[1]
-
Hydrolysis: The primary pathway for degradation in the presence of moisture is hydrolysis of the tin-carbon bond. This process initially forms tributyltin hydroxide, which can then condense to form bis(tributyltin) oxide (TBTO).[2][3] These tin oxide species are unreactive in the Stille coupling's transmetalation step, effectively reducing the concentration of your active reagent.
-
Protodestannylation: This is a significant side reaction where a proton source (like water or acidic impurities) cleaves the aryl-tin bond, replacing the tributyltin group with a hydrogen atom. This regenerates the 4-methylpyridine starting material and reduces the amount of stannane available for cross-coupling.[4]
Troubleshooting Steps:
-
NMR Analysis: Before use, obtain a ¹H NMR spectrum of your Tributyl-(4-methyl-3-pyridyl)stannane. Compare it to a reference spectrum if available. Look for the characteristic signals of the tributyl groups, which typically appear as a series of multiplets between 0.8 and 1.6 ppm.[5][6] The presence of new, broad signals in this region, or the appearance of signals corresponding to 4-methylpyridine, suggests decomposition. The presence of bis(tributyltin) oxide can be identified by characteristic signals in the ¹H NMR spectrum.[7]
-
Purification: If you suspect hydrolysis, you can attempt to purify the stannane. However, given the high toxicity of organotin compounds, it is often more practical and safer to use a fresh, unopened bottle of the reagent. If purification is necessary, it can be attempted by flash chromatography on silica gel deactivated with triethylamine.
2. Scrutinize the Reaction Setup for Air and Moisture Contamination:
The palladium catalyst and certain ligands used in Stille couplings are highly sensitive to oxygen.[8][9] While the stannane itself has some tolerance, rigorous inert atmosphere techniques are crucial for a successful reaction.
-
Catalyst Oxidation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species in the presence of air, halting the catalytic cycle.
-
Solvent and Reagent Purity: Undried solvents or other reagents can introduce enough water to cause significant hydrolysis of the stannane.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere of argon or nitrogen. Use Schlenk line techniques for all transfers of air-sensitive reagents.[8]
-
Solvent Degassing: Degas your reaction solvent thoroughly before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for at least 30-45 minutes.[10]
-
Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use.
3. Optimize Reaction Conditions:
Even with pure reagents and a proper setup, the reaction conditions themselves may not be optimal for this specific substrate.
-
Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands often improve yields.[11]
-
Additives: The addition of copper(I) iodide (CuI) can significantly accelerate the transmetalation step, which is often the rate-limiting step in the Stille cycle.[1][12] Lithium chloride (LiCl) or cesium fluoride (CsF) can also enhance the reaction rate.[1][12]
-
Temperature: While many Stille couplings proceed at elevated temperatures, excessive heat can lead to decomposition of the catalyst or reagents.
Troubleshooting Steps:
-
Catalyst System: If using Pd(PPh₃)₄, consider switching to a combination of a Pd(0) source like Pd₂(dba)₃ and a bulky phosphine ligand such as P(t-Bu)₃ or a Buchwald-type ligand.
-
Use of Additives: Include 0.1 to 0.2 equivalents of CuI in your reaction. This is particularly beneficial for couplings involving pyridylstannanes.[8]
-
Temperature Screening: If the reaction is sluggish, try incrementally increasing the temperature. Conversely, if you observe decomposition, consider running the reaction at a lower temperature for a longer period.
Below is a flowchart to guide your troubleshooting process:
Issue 2: Presence of 4-Methylpyridine in the Crude Product
The detection of significant amounts of 4-methylpyridine after the reaction is a clear indication of a specific side reaction.
Question: My crude reaction mixture contains a large amount of 4-methylpyridine. What caused this and how can I prevent it?
Answer:
The presence of 4-methylpyridine is a direct result of protodestannylation .[4] This side reaction occurs when the Tributyl-(4-methyl-3-pyridyl)stannane reacts with a proton source, cleaving the C-Sn bond and replacing it with a C-H bond.
Causality:
-
Water: The most common proton source is residual water in the reaction solvent or adsorbed on the surface of the glassware.
-
Acidic Impurities: Acidic impurities in any of the reagents can also facilitate this process.
-
Silica Gel: During chromatographic purification, the acidic nature of standard silica gel can cause protodestannylation of any unreacted stannane.
Prevention and Mitigation:
-
Rigorous Drying: As detailed in the previous section, ensure all solvents, reagents, and glassware are scrupulously dry.
-
Use of a Non-Acidic Drying Agent: Use drying agents like sodium sulfate or magnesium sulfate to dry your organic extracts during workup, and ensure they are thoroughly removed before solvent evaporation.
-
Deactivated Silica Gel: If you must purify the product via column chromatography and have unreacted stannane present, use silica gel that has been deactivated with a base, such as triethylamine (typically 1-2% by volume in the eluent).[10]
-
Workup with KF: A highly effective method to remove unreacted stannane and its byproducts is to wash the organic layer with an aqueous solution of potassium fluoride (KF).[10][13] This converts the tributyltin species into insoluble tributyltin fluoride, which can be removed by filtration.[13]
Issue 3: Difficulty in Removing Tin Byproducts
The high toxicity of organotin compounds necessitates their thorough removal from the final product.[1] These byproducts can be challenging to separate due to their often nonpolar nature.
Question: I am struggling to remove tributyltin byproducts from my final compound. What are the best methods for this?
Answer:
The removal of tin byproducts is a critical step. The primary byproducts you will encounter are tributyltin halides (from the transmetalation step) and bis(tributyltin) oxide (from hydrolysis).
Recommended Procedures:
-
Potassium Fluoride (KF) Wash: This is the most common and often most effective method.[10][13]
-
Protocol: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash the organic phase two to three times with a 1M aqueous KF solution. Shake the separatory funnel for at least one minute during each wash. A white precipitate of tributyltin fluoride will form and can often be seen at the interface. Filter the organic layer through a pad of Celite to remove this solid before drying and concentrating.[13]
-
-
DBU/Iodine Treatment: This method converts tributyltin species into tributyltin iodide, which can then be more easily removed.
-
Protocol: Dilute the crude product in ether, add a slight excess of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and then add a solution of iodine in ether dropwise until the iodine color persists. The mixture can then be purified by column chromatography.[14]
-
-
Chromatography on KF-Impregnated Silica: For particularly stubborn cases, you can prepare a stationary phase of silica gel mixed with finely ground potassium fluoride (typically 10% w/w).[14]
Quantitative Data Summary for Reagent Purity:
| Parameter | Recommended Limit | Justification |
| Solvent Water Content | < 50 ppm | Minimizes hydrolysis and protodestannylation. |
| Inert Gas Purity | 99.998% (or higher) | Prevents oxidation of the Pd(0) catalyst. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Is Tributyl-(4-methyl-3-pyridyl)stannane particularly sensitive to air and moisture compared to other organostannanes?
A1: Generally, organostannanes are considered stable to air and moisture, which is one of their advantages in organic synthesis.[5][15] However, the presence of the electron-rich pyridine ring can make the tin-carbon bond more susceptible to cleavage, including hydrolysis and protodestannylation, compared to some electron-poor aryl stannanes.[4] Therefore, while it is relatively stable, it is not indefinitely so, and proper handling under an inert atmosphere with dry solvents is highly recommended to ensure reproducibility and high yields.
Q2: Can the pyridine nitrogen in Tributyl-(4-methyl-3-pyridyl)stannane interfere with the palladium catalyst?
A2: Yes, this is a known issue sometimes referred to as the "2-pyridyl problem" in cross-coupling, which can also apply to 3- and 4-pyridyl substrates.[16] The lone pair of electrons on the basic pyridine nitrogen can coordinate to the palladium center, potentially acting as an inhibitory ligand and slowing down or halting the catalytic cycle. This is a form of catalyst poisoning.[11][16]
Mitigation Strategies:
-
Ligand Choice: Using bulky, electron-rich phosphine ligands can help to prevent the pyridine nitrogen from coordinating to the palladium center as strongly.[16]
-
Use of Additives: Copper(I) iodide is often particularly effective in couplings with pyridyl substrates. It is thought to facilitate a more rapid transmetalation, which can outcompete the rate of catalyst inhibition.[8][17][18]
-
Catalyst Choice: Starting with a Pd(0) source like Pd₂(dba)₃ may be advantageous over a Pd(II) source, as Pd(0) has a lower affinity for the pyridine nitrogen.[16]
Q3: What is the purpose of adding CuI to my Stille reaction?
A3: Copper(I) iodide is a powerful additive that can increase the rate of Stille couplings, sometimes by several orders of magnitude.[1] Its exact role is multifaceted and can be solvent-dependent, but two primary mechanisms are proposed:
-
In Polar Solvents: The copper(I) salt can undergo transmetalation with the organostannane to form a more reactive organocuprate species. This organocuprate then rapidly transmetalates with the palladium complex.[1]
-
In Ethereal Solvents: CuI can act as a scavenger for phosphine ligands, which can help to open up a coordination site on the palladium, thereby activating it for the transmetalation step.[1]
The diagram below illustrates the proposed role of CuI in accelerating the transmetalation step.
Q4: What is a detailed, reliable protocol for a Stille coupling using Tributyl-(4-methyl-3-pyridyl)stannane?
A4: The following is a general but robust protocol that incorporates best practices for this type of reaction. Note that specific quantities and reaction times will need to be optimized for your particular substrates.
Experimental Protocol: General Procedure for Stille Coupling
-
Glassware Preparation: Oven-dry all glassware (a Schlenk flask, condenser, etc.) at >120 °C for at least 4 hours. Assemble the apparatus hot and allow it to cool under a stream of dry argon or nitrogen.
-
Reagent Preparation:
-
To the flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (4-8 mol%), and copper(I) iodide (10-20 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.
-
-
Solvent and Reagent Addition:
-
Add the dry, degassed solvent (e.g., DMF, dioxane, or toluene) via syringe.
-
Add the Tributyl-(4-methyl-3-pyridyl)stannane (1.1-1.3 eq) via syringe. Ensure the syringe has been purged with inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate or another suitable solvent.
-
Wash the organic layer with 1M aqueous KF solution (3 x 50 mL). Stir each wash vigorously for at least 10 minutes.
-
Filter the organic layer through a pad of Celite to remove the precipitated tributyltin fluoride.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography. If tin residues are still present, consider using silica gel treated with triethylamine or a KF/silica mixture.[14]
-
References
-
Ataman Kimya. (n.d.). TRIBUTYLTIN OXIDE. Retrieved from [Link]
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Bis(tributyltin) oxide. Retrieved from [Link]
-
National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrospray mass spectra of bis-tributyltin oxide 1 recorded with.... Retrieved from [Link]
-
SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]
-
THE STILLE REACTION, 38 YEARS LATER. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Retrieved from [Link]
-
Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. (1966). Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). Tributylhydroxytin. Retrieved from [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides / Recueil des Travaux Chimiques des Pays-Bas, 1966 [sci-hub.st]
- 4. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Tributyltin chloride(1461-22-9) 1H NMR [m.chemicalbook.com]
- 7. Bis(tributyltin) oxide(56-35-9) 1H NMR spectrum [chemicalbook.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Workup [chem.rochester.edu]
- 14. sdlookchem.com [sdlookchem.com]
- 15. utsouthwestern.edu [utsouthwestern.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Reactions Involving Pyridylstannanes
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyridylstannanes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation in these sensitive yet powerful reactions. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction with a 2-pyridylstannane is sluggish or has completely stalled. What is the most likely cause?
A: The most common culprit is the coordination of the pyridine nitrogen to the palladium catalyst.[1] This forms a stable, off-cycle palladium-pyridine complex that is catalytically inactive or has significantly reduced activity. This "poisoning" effect prevents the catalyst from participating in the key steps of the catalytic cycle, namely oxidative addition and transmetalation.
Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A: The formation of palladium black signifies the decomposition of the active Pd(0) catalyst into palladium nanoparticles or bulk metal.[2] This is a common deactivation pathway in palladium catalysis and can be exacerbated by factors such as high temperatures, prolonged reaction times, or the presence of certain reagents. In the context of pyridylstannane couplings, catalyst instability leading to precipitation can be a symptom of underlying issues with the catalytic cycle's efficiency.
Q3: Are there any general additives that can improve the success rate of Stille couplings with pyridylstannanes?
A: Yes, the use of copper(I) iodide (CuI) as a co-catalyst is a widely adopted strategy to enhance the rate of Stille reactions.[3][4] CuI is believed to facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[4] Additionally, lithium chloride (LiCl) can be a beneficial additive, particularly in polar aprotic solvents like DMF or NMP, as it can accelerate the reaction by aiding in the dissociation of ligands from the palladium center.[5]
Q4: My pyridylstannane reagent appears to be degrading during the reaction. How can I confirm this and what are the implications?
A: Pyridylstannanes can be susceptible to hydrolysis or protodestannylation, especially in the presence of moisture or acidic impurities. This degradation reduces the concentration of your active nucleophile, leading to incomplete conversion. You can monitor the stability of your stannane by taking aliquots from the reaction mixture at different time points and analyzing them by 1H NMR or LC-MS. The presence of pyridine as a byproduct is a strong indicator of stannane degradation.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during Stille and related cross-coupling reactions involving pyridylstannanes.
Issue 1: Low to No Product Formation (Reaction Stall)
Primary Symptom: TLC or LC-MS analysis shows unreacted starting materials with little or no formation of the desired product, even after extended reaction times.
Underlying Cause: The primary suspect is severe catalyst deactivation due to strong coordination of the pyridyl nitrogen to the palladium center, effectively sequestering the active catalyst.
The coordination of the pyridine moiety to the palladium catalyst can disrupt the catalytic cycle at multiple points. The following diagram illustrates the standard Stille catalytic cycle and the inhibitory effect of pyridine coordination.
Caption: Pyridine coordination deactivates the Pd catalyst.
The addition of specific reagents can mitigate catalyst inhibition and promote the desired reaction pathway.
Step-by-Step Methodology:
-
Baseline Experiment: Set up your standard reaction conditions that are failing.
-
Parallel Experiments: Prepare a series of reactions in parallel, each with one of the following additives.
-
Additive Introduction: Add the selected additive to the reaction mixture along with the palladium catalyst and ligand before adding the reactants.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
Analysis: Compare the conversion rates and final yields of the reactions with additives to the baseline experiment.
Table 1: Recommended Additives for Overcoming Catalyst Deactivation
| Additive | Recommended Loading (mol%) | Proposed Function | Key Considerations & References |
| CuI | 10 - 20 | Accelerates the transmetalation step.[4] | Can sometimes mediate homocoupling of the stannane.[3] |
| LiCl | 2 - 3 equivalents | Promotes ligand dissociation from palladium, opening coordination sites.[5] | Most effective in polar aprotic solvents like DMF or NMP. |
| Ag2O or Ag3PO4 | 1 - 2 equivalents | Acts as a halide scavenger and may facilitate transmetalation. | Can be beneficial for couplings with less reactive halides. |
| CsF | 2 equivalents | Activates the organostannane towards transmetalation. | Particularly useful for electron-poor stannanes. |
Issue 2: Homocoupling of the Pyridylstannane
Primary Symptom: Significant formation of a bipyridyl byproduct, often observed alongside unreacted electrophile.
Underlying Cause: Homocoupling of organostannanes is a common side reaction in Stille couplings and can occur through two primary mechanisms: reaction of two equivalents of the stannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[3]
The choice of ligand and palladium source can significantly influence the rates of the desired catalytic cycle versus off-cycle deactivation and side reactions.
Step-by-Step Methodology:
-
Ligand Modification: If using a standard ligand like PPh3, consider switching to a more electron-rich and sterically bulky phosphine ligand.
-
Catalyst Source: If using a Pd(II) precatalyst (e.g., Pd(OAc)2), ensure complete reduction to the active Pd(0) species. Consider starting with a Pd(0) source like Pd2(dba)3 or Pd(PPh3)4.[6]
-
Reaction Setup: Add the ligand and palladium source to the solvent and stir for a few minutes to allow for complex formation before adding the reactants.
Table 2: Ligand and Catalyst Considerations
| Ligand/Catalyst | Key Feature | Rationale for Use |
| P(t-Bu)3 | Bulky, electron-rich | Promotes oxidative addition and can stabilize the active catalyst. |
| XPhos | Bulky, electron-rich | Often effective in challenging cross-coupling reactions. |
| Pd2(dba)3 | Pd(0) source | Bypasses the in-situ reduction step, potentially reducing side reactions.[6] |
| Pd(PPh3)4 | Pd(0) source | A reliable and commonly used Pd(0) precatalyst.[6] |
A systematic approach is crucial for efficiently diagnosing and resolving issues in your reaction.
Caption: A systematic troubleshooting workflow.
Issue 3: Difficulty in Removing Tin Byproducts
Primary Symptom: The final product is contaminated with tributyltin or other tin-containing species, which are often difficult to remove by standard chromatography.
Underlying Cause: Organotin byproducts are notoriously challenging to separate from desired products due to their nonpolar nature and tendency to streak on silica gel.
A well-designed work-up procedure is essential for obtaining a pure product.
Step-by-Step Methodology:
-
Aqueous Work-up: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[5]
-
Stirring: Stir the mixture vigorously for at least one hour. The fluoride ions will react with the tin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration.
-
Filtration: Filter the mixture through a pad of Celite®, washing with an appropriate organic solvent.
-
Extraction: Perform a standard liquid-liquid extraction on the filtrate.
-
Chromatography: If further purification is needed, consider using basic alumina or treating the silica gel with triethylamine in the eluent to minimize product chelation and improve separation.[5]
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. (2021). Stille Coupling. [Link]
-
Myers, A. G., & Kohrt, J. T. (n.d.). The Stille Reaction. Harvard University. [Link]
-
Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). [Link]
-
Novak, A., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Topics in Catalysis, 58(14-17), 957-972. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Stahl, S. S., et al. (2005). Ligand-Modulated Palladium Oxidation Catalysis: Mechanistic Insights into Aerobic Alcohol Oxidation with the Pd(OAc)2/Pyridine Catalyst System. Organic Letters, 7(23), 5215–5218. [Link]
-
Baroliya, P. K., & Tailor, S. M. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(17), 10476-10495. [Link]
-
Hartwig, J. F. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 51(40), 9798–9820. [Link]
-
Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. [Link]
Sources
Technical Support Center: Enhancing Organostannane Reagent Stability
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for organometallic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize organostannane reagents, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling. Organostannanes are valued for their tolerance of a wide range of functional groups and their general stability to air and moisture.[1][2][3] However, subtle instabilities can lead to inconsistent results, low yields, and difficult purifications.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you diagnose and solve stability-related issues in your experiments.
Section 1: Understanding Organostannane Instability (The 'Why')
This section addresses the fundamental reasons behind reagent degradation. Understanding these pathways is the first step toward prevention.
Q1: My Stille reaction is giving inconsistent yields. Could my organostannane reagent be degrading?
A: Absolutely. While many organostannanes are robust, their stability is not absolute. Inconsistent yields are a classic symptom of reagent degradation, which can occur during storage or under reaction conditions. The primary degradation pathways include:
-
Protodestannylation: Cleavage of the carbon-tin bond by acidic protons. This is particularly relevant for organostannanes with more basic organic groups or when trace acids are present in the reaction medium.
-
Oxidation: Reaction with atmospheric oxygen or, more commonly, peroxides present in ethereal solvents (e.g., THF, dioxane). This can initiate radical chain reactions, leading to reagent decomposition and the formation of tin oxides.[4]
-
Hydrolysis: While many tetraorganostannanes are relatively stable to water, organotin halides and other activated species can hydrolyze to form organotin oxides or hydroxides.[5]
-
Homocoupling: A common side reaction where two organostannane molecules couple to form a dimer (R-R).[1] This is not a degradation of the reagent in storage but a stability issue within the reaction, consuming your nucleophile and complicating purification.
Q2: What are the primary culprits for organostannane degradation in a typical reaction setup?
A: The most common sources of degradation are often overlooked aspects of the experimental setup:
-
Solvent Quality: Ethereal solvents like THF and dioxane are notorious for forming explosive peroxides upon storage in the presence of air and light.[4] These peroxides are potent oxidants that can degrade both the organostannane reagent and the phosphine ligands of the palladium catalyst.
-
Presence of Acids or Bases: Trace acidic impurities can lead to protodestannylation. Similarly, some organostannanes can be unstable to strong bases.[5]
-
Light and Heat: Prolonged exposure to light and elevated temperatures can accelerate decomposition, particularly for less stable stannanes.
Below is a diagram illustrating the main degradation pathways.
Caption: Key degradation pathways for organostannane reagents.
Section 2: Proactive Stabilization & Best Practices
Executing a successful reaction requires careful planning and preparation. This section provides actionable protocols to preserve your reagent's integrity.
Q3: What is the definitive protocol for storing and handling organostannane reagents?
A: Proper storage is your first line of defense.
-
Storage: Store organostannanes in amber glass bottles under an inert atmosphere (argon or nitrogen). For long-term storage, seal the bottle with a high-quality, inert-lined cap and wrap the seal with Parafilm. Store in a cool, dark place. Refrigeration is often recommended, but ensure the reagent does not freeze if it is in a solution that might cause precipitation.
-
Handling: Always handle organostannanes in a well-ventilated fume hood due to their high toxicity.[2][3] Use clean, dry syringes or cannulas to transfer reagents under an inert atmosphere. Never introduce a wet or dirty needle into your stock bottle.
Q4: How do I properly prepare my reaction to ensure maximum stability of the organostannane?
A: A meticulously prepared reaction environment is crucial. The following workflow minimizes the risk of degradation.
Caption: Workflow for setting up a stability-optimized reaction.
Experimental Protocol: Solvent Degassing
The single most important preparatory step is to remove dissolved oxygen and peroxides from your reaction solvent.
-
Peroxide Check: Before purification, test your solvent (especially THF and dioxane) for peroxides using commercially available test strips. CAUTION: Do not distill solvents with high peroxide concentrations as this can lead to explosions. Treat with a reducing agent first if necessary.
-
Purification: Use a solvent purification system (e.g., passing through activated alumina columns) or distill from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
Degassing (Choose one method):
-
Sparging (Recommended): Bubble a gentle stream of inert gas (argon or nitrogen) through the solvent via a long needle for at least 30-60 minutes.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.
-
Q5: Are there any additives that can improve the performance of my Stille reaction?
A: Yes, several additives are known to accelerate the reaction, which can indirectly enhance stability by ensuring the organostannane is consumed by the desired pathway before it has time to decompose.
| Additive | Function & Mechanism | Typical Loading | Reference |
| Copper(I) Iodide (CuI) | Accelerates the rate-limiting transmetalation step. The exact mechanism is debated but may involve a Cu-stannane intermediate that more readily transfers the organic group to palladium. | 10-20 mol % | [6] |
| Lithium Chloride (LiCl) | In polar solvents (like DMF or NMP), LiCl can accelerate transmetalation. It is thought to prevent the formation of unreactive palladium-ligand complexes and may facilitate the displacement of ligands from the palladium center. | 2-3 equivalents | [7] |
| Fluoride Sources (e.g., CsF, KF) | Fluoride ions coordinate to the tin atom, forming a hypervalent "ate" complex (R-Sn(Bu)₃F⁻). This pentacoordinate species is more nucleophilic and transfers its organic group to the palladium center much more rapidly. | 2-3 equivalents | [6] |
Section 3: Troubleshooting In-Reaction Problems
Even with the best preparation, issues can arise. This section helps you diagnose and respond to common problems.
Q6: My reaction has stalled, and I suspect my organostannane has decomposed. How can I confirm this?
A: The best way is to take a small, quenched aliquot from the reaction mixture and analyze it by ¹H NMR or LCMS.
-
¹H NMR: Look for the disappearance of characteristic signals for your organostannane. The appearance of signals corresponding to the protonated starting material (R-H from protodestannylation) or the homocoupled dimer (R-R) are strong indicators of decomposition.
-
LCMS: Compare the chromatogram to a standard of your starting stannane. The absence of the starting material peak, coupled with the potential appearance of peaks for R-H or R-R, confirms decomposition.
Q7: I'm seeing a lot of homocoupling product (R-SnBu₃ + R-SnBu₃ → R-R). What causes this and how do I stop it?
A: Homocoupling is a major side reaction in Stille couplings and is often promoted by oxygen or high temperatures.[1] It can occur through two primary mechanisms: reaction of two stannane molecules with the palladium catalyst or a radical-mediated process.[1]
Solutions:
-
Improve Degassing: This is the most critical factor. Ensure your solvent and reaction headspace are rigorously free of oxygen.
-
Lower the Temperature: If the desired cross-coupling is efficient at a lower temperature, reducing the heat can disfavor the homocoupling pathway.
-
Use a Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be cleaner than generating it in situ from a Pd(II) source (e.g., Pd(OAc)₂), which can sometimes promote side reactions during the initial reduction step.[7]
-
Add a Radical Inhibitor: In some cases, adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine can suppress radical-mediated homocoupling, but this should be tested on a small scale as it can sometimes interfere with the desired catalytic cycle.
Caption: A simplified mechanism for palladium-mediated homocoupling.
Q8: The reaction worked, but now I can't get rid of the tin byproducts. What's the best workup procedure?
A: Removing toxic organotin byproducts is a critical challenge.[5][8] The most effective method involves converting the soluble tin halides (e.g., Bu₃SnCl) into highly insoluble tributyltin fluoride (Bu₃SnF).
Experimental Protocol: Tin Byproduct Removal with Potassium Fluoride (KF)
-
Reaction Completion: Once the reaction is complete, cool it to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous KF Wash: Transfer the diluted reaction mixture to a separatory funnel. Add a saturated aqueous solution of potassium fluoride (KF).
-
Stir/Shake Vigorously: Shake the funnel vigorously for 5-10 minutes, or stir the biphasic mixture vigorously for 1-2 hours. A fine white precipitate of Bu₃SnF should form.[9]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble Bu₃SnF.
-
Separation & Extraction: Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
For particularly stubborn cases, chromatography on silica gel treated with 10% w/w potassium carbonate can be highly effective at scavenging residual tin impurities.[8]
References
- Espinet, P. & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Stille cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
- Cherney, A. H., & Reisman, S. E. (2014). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 114(17), 8463–8498.
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
-
USC Environmental Health & Safety. (n.d.). Organic Peroxide Formers. Retrieved from [Link]
- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-201.
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- 9. Workup [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Tributyl-(4-methyl-3-pyridyl)stannane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, organotin compounds, such as Tributyl-(4-methyl-3-pyridyl)stannane, serve as critical intermediates in cross-coupling reactions for the formation of carbon-carbon bonds. Their effective synthesis and subsequent purification demand robust analytical methodologies for characterization and quality control. Mass spectrometry stands as a premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of Tributyl-(4-methyl-3-pyridyl)stannane, offering insights into fragmentation patterns and comparing its performance with alternative analytical techniques.
Understanding the Analyte: Tributyl-(4-methyl-3-pyridyl)stannane
Tributyl-(4-methyl-3-pyridyl)stannane is an organometallic compound featuring a tributyltin moiety attached to a 4-methylpyridine ring. Its molecular formula is C₁₈H₃₃NSn, with a monoisotopic mass of approximately 383.16 g/mol and an average molecular weight of 382.17 g/mol .[1][2] The presence of the tin atom with its characteristic isotopic distribution, the alkyl chains, and the aromatic nitrogen-containing ring dictates its behavior in a mass spectrometer.
Mass Spectrometry Analysis: A Tale of Two Techniques
The two most common mass spectrometry techniques for the analysis of organotin compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques is governed by the physicochemical properties of the analyte and the specific requirements of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] However, many organotin compounds, including those with polar functional groups, often require derivatization to increase their volatility and prevent decomposition in the hot GC inlet.[3]
A Note on Derivatization: For tributyltin compounds, derivatization is often necessary to achieve good chromatographic performance.[3] Common derivatization strategies involve replacing the more polar leaving group with a less polar one, for example, through Grignard reactions. However, for a tetraorganotin compound like Tributyl-(4-methyl-3-pyridyl)stannane, which is relatively less polar than its triorganotin halide precursors, direct GC-MS analysis may be feasible.
Under electron ionization (EI) at 70 eV, Tributyl-(4-methyl-3-pyridyl)stannane is expected to undergo characteristic fragmentation, primarily driven by the cleavage of the tin-carbon bonds. The presence of the tin atom, with its multiple isotopes, will result in distinctive isotopic patterns for tin-containing fragments, aiding in their identification.[3]
The fragmentation cascade is likely initiated by the loss of a butyl radical (C₄H₉•, mass 57 Da), a common fragmentation pathway for tributyltin compounds.[3] This is followed by successive losses of the remaining butyl groups, often as butene (C₄H₈, mass 56 Da) via a hydrogen rearrangement.
Key Predicted Fragments:
| m/z (for ¹²⁰Sn) | Proposed Fragment Ion | Formation Pathway |
| 326 | [M - C₄H₉]⁺ | Loss of a butyl radical from the molecular ion. |
| 269 | [M - 2C₄H₉]⁺ | Subsequent loss of a second butyl radical. |
| 212 | [M - 3C₄H₉]⁺ | Loss of all three butyl radicals. |
| 270 | [M - C₄H₉ - C₄H₈]⁺ | Loss of a butyl radical followed by loss of butene. |
| 213 | [M - 2C₄H₉ - C₄H₈]⁺ | Loss of two butyl radicals followed by loss of butene. |
| 177 | [Sn(C₄H₉)]⁺ | Dibutyltin cation. |
| 121 | [Sn]⁺ | Tin cation. |
| 92 | [C₆H₆N]⁺ | 4-methyl-3-pyridyl cation. |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of Tributyl-(4-methyl-3-pyridyl)stannane.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Alternative
LC-MS is particularly advantageous for less volatile or thermally labile compounds, as it does not require the analyte to be vaporized.[4] For Tributyl-(4-methyl-3-pyridyl)stannane, LC-MS with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable.
In positive ion mode ESI, the pyridyl nitrogen is a likely site of protonation, leading to the formation of the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would provide valuable structural information.
Key Predicted MS/MS Fragments:
| Precursor Ion (m/z for ¹²⁰Sn) | Fragment Ion (m/z for ¹²⁰Sn) | Proposed Neutral Loss |
| 384 | 327 | C₄H₉• (Butyl radical) |
| 384 | 270 | C₄H₉• + C₄H₈ (Butene) |
| 384 | 93 | C₁₂H₂₇Sn (Tributyltin radical) |
Fragmentation Pathway of Tributyl-(4-methyl-3-pyridyl)stannane (Predicted)
Caption: Predicted EI fragmentation pathway of Tributyl-(4-methyl-3-pyridyl)stannane.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of organotin compounds.
| Technique | Principle | Advantages | Disadvantages | Applicability to Tributyl-(4-methyl-3-pyridyl)stannane |
| GC-MS | Separation by volatility, detection by mass | High resolution, established libraries, sensitive.[3] | May require derivatization for polar analytes, thermal degradation risk.[3] | Good, likely without derivatization. Provides detailed structural information. |
| LC-MS/MS | Separation by polarity, detection by mass | No derivatization needed, suitable for non-volatile compounds, high sensitivity and selectivity.[4] | Matrix effects can be more pronounced. | Excellent, especially for complex matrices. Provides molecular weight and fragmentation data. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization in plasma, detection of elemental ions | Extremely sensitive for elemental analysis (tin), can be coupled with GC or LC for speciation. | Provides no molecular structure information on its own. | Excellent for quantification of total tin content. When coupled with chromatography, can quantify the specific compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, requires pure samples. | Excellent for structural confirmation of the pure compound, but not for trace analysis. |
Conclusion: Selecting the Optimal Analytical Strategy
The choice of analytical technique for Tributyl-(4-methyl-3-pyridyl)stannane depends on the specific research question.
-
For structural elucidation and identification , GC-MS provides detailed fragmentation patterns that can confirm the compound's structure. LC-MS/MS is also highly effective, particularly for confirming the molecular weight and key fragments without the need for derivatization.
-
For quantification in complex matrices , LC-MS/MS offers high selectivity and sensitivity, minimizing sample preparation. GC-MS can also be used for quantification, but may require more extensive sample cleanup.
-
For elemental tin quantification , ICP-MS is the most sensitive technique.
In a drug development setting, a combination of these techniques is often employed. NMR spectroscopy is invaluable for the initial structural characterization of the synthesized compound. Subsequently, LC-MS/MS or GC-MS would be the methods of choice for monitoring reaction progress, assessing purity, and for quantitative analysis in various matrices. This multi-faceted analytical approach ensures the integrity and quality of this important synthetic intermediate.
References
- Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article. (2024). Vertex AI Search.
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3-Methyl-2-(tributylstannyl)pyridine | C18H33NSn | CID 16427098. PubChem. Retrieved from [Link]
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Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2015). PubMed. Retrieved from [Link]
- Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. (2025).
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2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784. PubChem. Retrieved from [Link]
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A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application. Agilent. Retrieved from [Link]
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Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. (2016). Analytical Methods. Retrieved from [Link]
- Supplementary Information for. The Royal Society of Chemistry.
- Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield.
- Analysis of Mineral Elements in Medicinal Plant Samples Using LIBS and ICP-OES. (2020). MDPI.
- Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Applic
- PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation P
- Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. (2014). Agilent.
- An interactive Python-based data processing platform for single particle and single cell ICP-MS.
- Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. MDPI.
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- Technical note: “U–Th Analysis” – open-source software dedicated to MC-ICP-MS U-series data treatment and evalu
- Analysis of Ti- and Pb-based particles in the aqueous environment of Melbourne (Australia) via single particle ICP-MS. (2022). NIH.
- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
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- 3-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE. ChemBK.
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3-(Tributylstannyl)pyridine | C17H31NSn | CID 3483848. PubChem. Retrieved from [Link]
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- 4-Methyl-3-(tributylstannyl)pyridine AldrichCPR 1204580-81-3. Sigma-Aldrich.
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A Comparative Guide to Tributyl-(4-methyl-3-pyridyl)stannane and Its Positional Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds. Among these, the Stille reaction, which couples organostannanes with organic halides or pseudohalides, offers the advantages of air and moisture stability of the organotin reagents.[1][2] Pyridylstannanes, in particular, are crucial building blocks for introducing the ubiquitous pyridine moiety found in a vast array of pharmaceuticals and functional materials.
This guide provides a detailed comparison of Tributyl-(4-methyl-3-pyridyl)stannane with its positional isomers, focusing on their synthesis, reactivity in Stille cross-coupling reactions, and other pertinent physicochemical properties. Understanding the nuanced differences imparted by the substitution pattern on the pyridine ring is critical for reaction optimization, impurity profiling, and the rational design of synthetic routes.
The Landscape of Pyridylstannanes: An Overview
Pyridylstannanes are versatile reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Stille coupling.[1] The general reactivity trend for the transfer of the organic group from tin in Stille reactions is alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[3] The tributylstannyl group is commonly employed due to the relatively low migratory aptitude of the butyl groups, which minimizes the formation of undesired byproducts.[1]
The position of the stannyl group and other substituents on the pyridine ring significantly influences the reagent's electronic and steric properties, which in turn dictates its performance in catalytic cycles. This guide will delve into a comparative analysis of Tributyl-(4-methyl-3-pyridyl)stannane and its key isomers: 2-pyridyl, 3-pyridyl, and 4-pyridylstannanes, as well as the influence of the methyl group.
Synthesis and Purification: A Practical Comparison
The synthesis of pyridylstannanes typically involves the reaction of a lithiated pyridine derivative with a trialkyltin halide. The generation of the pyridyllithium intermediate is achieved through either halogen-lithium exchange or direct deprotonation using a strong base like n-butyllithium (n-BuLi).
General Synthetic Workflow
Caption: General synthetic route to pyridylstannanes.
Tributyl-(4-methyl-3-pyridyl)stannane: The synthesis of this specific isomer starts from a corresponding 3-halopyridine derivative, such as 3-bromo-4-methylpyridine. Halogen-lithium exchange with n-BuLi at low temperatures followed by quenching with tributyltin chloride affords the desired product.
Positional Isomers (2-, 3-, and 4-pyridylstannanes): The synthesis of the unsubstituted pyridylstannane isomers follows a similar protocol, starting from the respective 2-, 3-, or 4-halopyridine.
Purification Challenges: A significant hurdle in working with organotin compounds is the removal of tin-containing byproducts.[4] These compounds are notoriously difficult to separate from the desired product due to their similar polarity. Common purification techniques include:
-
Chromatography: While effective, organotin compounds can streak on silica gel. Using a mobile phase containing a small amount of a coordinating solvent like triethylamine can sometimes mitigate this issue.
-
Washing with Potassium Fluoride (KF): Aqueous KF reacts with tributyltin halides to form insoluble tributyltin fluoride, which can be removed by filtration.
-
Distillation: For thermally stable and sufficiently volatile pyridylstannanes, vacuum distillation can be an effective purification method.
Comparative Reactivity in Stille Cross-Coupling
The reactivity of pyridylstannanes in the Stille reaction is a function of several interconnected factors: the electronic nature of the pyridine ring, steric hindrance around the carbon-tin bond, and the potential for the pyridine nitrogen to interact with the palladium catalyst.
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step and is most sensitive to the properties of the organostannane.[5]
Sources
Stille vs. Suzuki coupling for the synthesis of 3,4-disubstituted pyridines
An In-Depth Guide for Medicinal Chemists: Stille vs. Suzuki Coupling for the Synthesis of 3,4-Disubstituted Pyridines
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon bonds. Among these, the Stille and Suzuki-Miyaura couplings have emerged as robust and versatile methods, particularly in the pharmaceutical industry for the synthesis of complex heterocyclic scaffolds. The 3,4-disubstituted pyridine motif is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The choice of synthetic methodology to access these targets is therefore a critical decision, balancing factors of efficiency, substrate scope, scalability, and safety.
This guide provides a detailed, evidence-based comparison of the Stille and Suzuki coupling reactions for the synthesis of 3,4-disubstituted pyridines. Moving beyond a simple recitation of facts, we will delve into the mechanistic nuances, practical considerations, and causal logic behind experimental choices, empowering researchers and drug development professionals to make informed decisions for their specific synthetic challenges.
Mechanistic Foundations: A Tale of Two Transmetalations
Both Stille and Suzuki couplings operate via a similar catalytic cycle, initiated by the oxidative addition of an organic halide to a Pd(0) species. The crucial divergence lies in the transmetalation step, where the organic group is transferred from a main-group organometallic reagent to the palladium center.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
The Stille Coupling utilizes an organostannane (R₂-SnR'₃) as the transmetalation agent. A key feature of this reaction is that it proceeds under neutral conditions, as the organotin reagents are sufficiently nucleophilic to transfer their organic moiety to the palladium center without prior activation.
Caption: The Stille cross-coupling catalytic cycle.
The Suzuki-Miyaura Coupling , in contrast, employs an organoboron species, typically a boronic acid (R₂-B(OH)₂) or a boronate ester. These reagents are less nucleophilic than their tin counterparts and require activation by a base.[1] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex ([R₂-B(OH)₃]⁻), which then readily undergoes transmetalation.[1] This requirement for a base is the most significant mechanistic difference and has profound implications for the reaction's scope and limitations.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Head-to-Head Comparison: A Data-Driven Analysis
The choice between Stille and Suzuki coupling hinges on a trade-off between several key performance parameters.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannanes (R-SnBu₃) | Organoborons (R-B(OH)₂, R-B(OR)₂) |
| Toxicity of Reagent | High, especially trimethylstannyl derivatives.[2][3][4] | Low; boronic acids and byproducts are generally non-toxic.[1][2] |
| Reagent Stability | Generally air and moisture stable.[3][5] | Boronic acids can be unstable; boronate esters and DABO boronates offer enhanced stability.[6][7] |
| Reaction Conditions | Typically neutral; no base required. | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF).[1] |
| Functional Group Tolerance | Excellent, due to neutral conditions.[3][8] | Very good, but limited by substrate sensitivity to the required base.[2] |
| Byproducts | Stoichiometric toxic organotin halides (e.g., Bu₃SnCl). | Borate salts, generally water-soluble and non-toxic. |
| Purification | Often difficult; removal of tin byproducts can be challenging.[4] | Generally straightforward via aqueous workup. |
| "Green" Chemistry Profile | Poor, due to toxic reagents and waste. | Excellent, due to low toxicity of reagents and byproducts. |
In-Depth Analysis
-
Toxicity and Purification: The Achilles' Heel of Stille Coupling The primary drawback of the Stille reaction is the high toxicity of organotin compounds.[2][3][4] This is a major concern in the pharmaceutical industry, where stringent limits on heavy metal contamination in final active pharmaceutical ingredients (APIs) are enforced. The removal of stoichiometric tin byproducts from reaction mixtures is often non-trivial, requiring multiple chromatographic steps and increasing production time and cost.[4] In contrast, the boronic acid reagents and borate byproducts of the Suzuki coupling are largely non-toxic and easily removed by a simple aqueous extraction, making it a far more attractive method for process and medicinal chemistry.[1][2]
-
Reaction Conditions and Functional Group Tolerance: The Stille Advantage The key advantage of the Stille coupling is its ability to proceed under neutral conditions. This imparts exceptional functional group tolerance, allowing for the coupling of substrates bearing base-sensitive functionalities like esters, amides, or other labile protecting groups without chemoselectivity issues.[8] While the Suzuki reaction has a broad scope, the mandatory presence of a base can be problematic for complex, highly functionalized substrates, potentially leading to side reactions or decomposition.[2] Although milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be employed, the risk to sensitive groups remains a critical consideration.[1][9]
-
Substrate Scope and Reactivity Both methods are highly effective for coupling sp²-hybridized carbons, making them well-suited for preparing 3,4-diarylpyridines or introducing vinyl groups onto the pyridine core.[2][5] A wide variety of substituted pyridyl halides and triflates can serve as the electrophilic partner. For the nucleophilic partner, thousands of boronic acids are commercially available, providing a significant practical advantage for the Suzuki reaction in library synthesis and lead optimization.[10] While many organostannanes are also available, the selection is less extensive.
Regarding reactivity, electron-withdrawing groups on the aryl halide tend to accelerate the rate-limiting oxidative addition step in both reactions.[11] For sterically demanding substrates, the Stille coupling may sometimes offer an advantage, although this is highly substrate-dependent and often requires optimization with additives like copper(I) iodide to facilitate the transmetalation step.[5][8] Conversely, some studies have shown that steric hindrance can more significantly impede the Suzuki coupling.[12]
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, with explanations for each critical step, reflecting best practices in a research setting.
Protocol 1: Suzuki Coupling for the Synthesis of N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide
This protocol is adapted from a demonstrated synthesis of pyridine-based derivatives.[9]
Workflow Diagram:
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar and condenser, add N-[5-bromo-2-methylpyridin-3-yl]acetamide (100 mg, 0.437 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (79 mg, 0.524 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 278 mg, 1.31 mmol, 3.0 equiv.).
-
Causality: The boronic acid is used in slight excess to drive the reaction to completion. K₃PO₄ is a moderately strong base effective at forming the boronate "ate" complex required for transmetalation while being compatible with the acetamide group.
-
-
Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Causality: The aqueous dioxane mixture is a common solvent system for Suzuki couplings, ensuring solubility of both the organic substrates and the inorganic base.
-
-
Degassing: Seal the flask and subject the mixture to three cycles of vacuum/backfill with nitrogen or argon.
-
Causality: This is a critical step. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 25 mg, 0.022 mmol, 5 mol%).
-
Causality: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that readily generates the active 14-electron Pd(0)L₂ species in solution. 5 mol% is a typical catalyst loading for this type of transformation.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Causality: The aqueous workup serves to remove the inorganic base (K₃PO₄) and the boron byproducts, which are water-soluble. This is a key advantage of the Suzuki coupling.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired 3,4-disubstituted pyridine product.
Protocol 2: Stille Coupling for the Synthesis of a 3-Aryl-4-methylpyridine
This is a representative protocol based on established Stille coupling principles.
Workflow Diagram:
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
A Senior Application Scientist's Guide: Tributyl-(4-methyl-3-pyridyl)stannane vs. Corresponding Boronic Acids in Cross-Coupling Reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the organometallic reagent is a critical parameter that dictates the efficiency, scope, and practicality of a synthetic route. For the introduction of the 4-methyl-3-pyridyl moiety, a common scaffold in medicinal chemistry and materials science, researchers are often faced with a choice between organostannanes for Stille coupling and boronic acids for Suzuki-Miyaura coupling. This guide provides an in-depth, data-supported comparison of Tributyl-(4-methyl-3-pyridyl)stannane and its corresponding boronic acid, offering insights to inform your selection of the optimal reagent for your research needs.
At a Glance: Key Performance Differences
| Feature | Tributyl-(4-methyl-3-pyridyl)stannane (Stille Coupling) | (4-methyl-3-pyridyl)boronic acid (Suzuki Coupling) |
| Stability & Handling | Generally high; stable to air and moisture.[1] | Often unstable; prone to protodeboronation, especially with heteroaromatic rings. Requires careful handling and storage. |
| Reaction Conditions | Mild, neutral pH. Tolerates a wide range of functional groups.[2] | Requires basic conditions, which can be incompatible with sensitive functional groups. |
| Yield & Reliability | Often provides higher and more consistent yields, particularly with complex substrates.[2] | Yields can be variable and highly dependent on substrate and reaction conditions.[3][4] |
| Purification | Removal of tin byproducts can be challenging. | Boronic acid byproducts are generally easier to remove. |
| Toxicity | Organotin compounds are toxic and require careful handling and disposal.[1] | Boronic acids and their byproducts are generally less toxic.[5] |
| Chemoselectivity | Excellent; allows for selective reaction in the presence of other reactive sites.[2] | Can be less selective, with potential for side reactions. |
Delving Deeper: A Head-to-Head Comparison
Stability and Handling: A Clear Advantage for Stannanes
One of the most significant advantages of Tributyl-(4-methyl-3-pyridyl)stannane is its inherent stability. Organostannanes are generally stable to both air and moisture, allowing for easier storage and handling.[1] This robustness translates to greater reproducibility in reaction outcomes.
In contrast, pyridylboronic acids, including the 4-methyl-3-pyridyl variant, are notoriously prone to decomposition. The primary pathway for degradation is protodeboronation, where the carbon-boron bond is cleaved by acidic protons. This instability can lead to lower yields and the need for careful handling, such as storage under inert atmosphere and at low temperatures. Furthermore, the synthesis and purification of pyridylboronic acids can be challenging, often requiring anhydrous conditions and specialized techniques to avoid decomposition.[6]
Reaction Conditions and Functional Group Tolerance: The Stille Advantage
The Stille coupling reaction, utilizing organostannanes, typically proceeds under neutral or near-neutral conditions. This mildness allows for the presence of a wide array of functional groups in the coupling partners, a significant advantage in the synthesis of complex molecules.[2] For instance, functional groups that are sensitive to basic conditions, such as esters and some protecting groups, are well-tolerated in Stille couplings.
Conversely, the Suzuki-Miyaura coupling requires the presence of a base to activate the boronic acid for transmetalation to the palladium catalyst. This basic environment can lead to undesired side reactions with sensitive functional groups, limiting the substrate scope.
Yield and Reliability: A Matter of Consistency
In many cases, particularly in the synthesis of complex and highly functionalized molecules, the Stille coupling provides higher and more reproducible yields compared to the Suzuki coupling with pyridylboronic acids.[2][3] The inherent stability of the organostannane reagent contributes significantly to this reliability. For instance, in the functionalization of diazocines, Stille coupling with a stannylated diazocine gave consistently high yields (71-84%), while the corresponding Suzuki coupling with a borylated diazocine showed more variable and sometimes lower yields (77-83%).[3]
The instability of pyridylboronic acids can lead to incomplete reactions and the formation of byproducts, complicating purification and reducing the overall yield.
Experimental Protocols: A Practical Guide
General Procedure for Stille Coupling with Tributyl-(4-methyl-3-pyridyl)stannane
This protocol is a general guideline and may require optimization for specific substrates.
Detailed Steps:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), combine the aryl halide (1.0 equivalent), Tributyl-(4-methyl-3-pyridyl)stannane (1.1 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add a suitable anhydrous solvent (e.g., toluene, dioxane).
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Filter again and then perform a standard aqueous workup. The crude product is then purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling with (4-methyl-3-pyridyl)boronic acid
This protocol is a general guideline and will likely require significant optimization.
Detailed Steps:
-
Reaction Setup: In a flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), (4-methyl-3-pyridyl)boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃). Add a suitable solvent system (e.g., dioxane/water, toluene/water).
-
Degassing: Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.
Orthogonal Reactivity: A Strategic Advantage
The differential reactivity of organostannanes and boronic acids under distinct catalytic conditions allows for their use in orthogonal, one-pot sequential cross-coupling reactions. This is a powerful strategy for the efficient construction of complex, unsymmetrical molecules. A substrate bearing both a stannane and a boronic acid (or a precursor) can be selectively functionalized at one position via a Stille coupling, followed by a subsequent Suzuki coupling at the other position by simply changing the reaction conditions.
This orthogonal approach offers a significant advantage in terms of synthetic efficiency, reducing the number of purification steps and increasing the overall yield.
Conclusion: Making the Right Choice
While both Tributyl-(4-methyl-3-pyridyl)stannane and its corresponding boronic acid can be used to introduce the 4-methyl-3-pyridyl moiety, the choice of reagent should be guided by the specific requirements of the synthesis.
Choose Tributyl-(4-methyl-3-pyridyl)stannane for:
-
Complex and sensitive substrates: Its mild reaction conditions and high functional group tolerance are ideal.
-
High and reproducible yields: The stability of the organostannane leads to more reliable outcomes.
-
Orthogonal synthetic strategies: Its compatibility with sequential coupling reactions offers advanced synthetic possibilities.
Consider (4-methyl-3-pyridyl)boronic acid when:
-
Toxicity is a primary concern: Boronic acids are a less hazardous alternative.
-
The substrate is robust and can tolerate basic conditions.
-
Ease of byproduct removal is a priority.
Ultimately, for challenging syntheses where reliability and broad functional group compatibility are paramount, Tributyl-(4-methyl-3-pyridyl)stannane often emerges as the superior choice, despite the considerations regarding its toxicity and the purification of tin byproducts.
References
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Tyrell, E., & Brookes, P. (2003). The synthesis and applications of heterocyclic boronic acids. Arkivoc, 2003(11), 135-153.
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Organic Syntheses Procedure. tributyl[(methoxymethoxy)methyl]stannane. Available at: [Link]
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PubChem. (3-Methylpyridin-4-yl)boronic acid. Available at: [Link]
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ChemBK. 3-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE. Available at: [Link]
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Organic Syntheses Procedure. 3-pyridylboronic acid. Available at: [Link]
- Burke, S. D., & Gross, M. F. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Organic letters, 12(15), 3428–3431.
- Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543.
- Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16457-16464.
- Barrio, P., & Martín-Santamaría, S. (2012). An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines. Molecules, 17(12), 14003-14015.
- Parry, P. R., Bryce, M. R., & Tarbit, B. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(25), 10253–10256.
- Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16457-16464.
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ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Available at: [Link]
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Thorimbert, S., Le Falher, L., Mumtaz, A., & Botuha, C. (2016). Site-selective Pd(II) catalyzed cross-coupling reactions on 2-substituted-4H-pyrido[e][2][7]oxazin-4-ones. European Journal of Organic Chemistry, 2016(36), 5895-5902.
- Simmonds, H. R., & Wright, D. S. (2012). Main group pyridyl-based ligands; strategies to mixed metal complexes.
- Schäfer, P., Palacin, T., Sidera, M., & Fletcher, S. P. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16457-16464.
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 67(15), 5394–5397.
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ChemHelpASAP. (2020, February 13). Stille cross-coupling reaction [Video]. YouTube. [Link]
- Vedejs, E., & Luchetta, L. M. (2004). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 69(2), 439–443.
- Giereth, P., Zeman, F., & Paptistella, S. (2021). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic Chemistry, 60(11), 7858–7869.
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PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]
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DergiPark. Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Available at: [Link]
- Lee, C., & Nolan, S. P. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1435.
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PubChem. (Pyridin-4-yl)boronic acid. Available at: [Link]
- Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.
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Organic Syntheses Procedure. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Available at: [Link]
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Unlocking Synthetic Potential: A Comparative Analysis of Aryl, Heteroaryl, and Vinyl Stannanes in Stille Coupling
A Senior Application Scientist's Guide to Stannane Reactivity in Cross-Coupling Reactions
For the discerning researcher in organic synthesis and drug development, the Stille reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2][3][4] Its remarkable functional group tolerance and reliability have cemented its place in the synthesis of complex molecular architectures.[1] The heart of this reaction lies in the organostannane coupling partner, whose structure dictates the efficiency and outcome of the transformation. This guide provides an in-depth, evidence-based comparison of the three most prevalent classes of sp²-hybridized organostannanes: aryl, heteroaryl, and vinyl stannanes. We will dissect the mechanistic nuances that govern their reactivity, present supporting experimental data, and offer field-proven insights to empower you to make informed decisions in your synthetic endeavors.
The Decisive Step: Understanding Transmetalation in the Stille Catalytic Cycle
The reactivity of an organostannane is fundamentally determined by its ability to transfer an organic group to the palladium center in the transmetalation step. This is often the rate-determining step of the entire catalytic cycle.[5] A nuanced understanding of this process is paramount for predicting and controlling reaction outcomes.
The catalytic cycle, illustrated below, begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by the crucial transmetalation step, where the organostannane exchanges its organic group with the halide on the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3][4]
Caption: The Stille catalytic cycle, highlighting the rate-determining transmetalation step.
The general order of reactivity for the transfer of the organic group (R²) from the stannane is: Alkynyl > Vinyl > Aryl > Allyl ~ Benzyl >> Alkyl .[5] This trend is a direct consequence of the electronic and steric properties of the group being transferred.
The Pillars of Reactivity: Electronic and Steric Effects
The facility of the C-Sn bond cleavage and subsequent transfer of the organic moiety to palladium is governed by two primary factors:
-
Electronic Effects : The nucleophilicity of the carbon atom attached to tin is crucial. A more electron-rich (more nucleophilic) carbon atom will more readily attack the electrophilic Pd(II) center. The hybridization of the carbon plays a significant role; the higher s-character of sp² carbons in vinyl and aryl groups compared to sp³ carbons makes the C-Sn bond more polarized and the carbon atom more nucleophilic.
-
Steric Effects : The steric bulk on both the organostannane and the palladium complex can significantly impede the transmetalation step.[2] For the stannane, bulky substituents near the tin atom or at the ortho-positions of an aryl ring can slow down the reaction rate.[2]
A Head-to-Head Comparison: Vinyl vs. Aryl vs. Heteroaryl Stannanes
Vinyl Stannanes: The Reactivity Champions
Vinyl stannanes are generally the most reactive among the three classes discussed. This heightened reactivity stems from a favorable combination of electronic and structural features.
-
Mechanism of Action : The sp²-hybridized vinyl carbon is inherently more electronegative than an sp³ carbon, leading to a more polarized C-Sn bond and enhanced nucleophilicity. Furthermore, the π-system of the double bond can coordinate to the palladium center, facilitating an associative mechanism. This pre-coordination brings the reacting centers into close proximity, lowering the activation energy for the subsequent group transfer.
-
Stereochemical Integrity : A significant advantage of vinyl stannanes is that their geometry is typically retained throughout the reaction, allowing for the stereospecific synthesis of substituted alkenes.[2]
-
Limitations : While highly reactive, vinyl stannanes with significant steric hindrance, particularly substitution at the α-carbon, can exhibit sluggish reactivity.[2]
Aryl Stannanes: The Versatile Workhorses
Aryl stannanes are widely used due to their stability and the prevalence of biaryl motifs in pharmaceuticals and materials science. Their reactivity is more nuanced compared to their vinyl counterparts.
-
Electronic Versatility : Interestingly, both electron-donating and electron-withdrawing groups on the aromatic ring can accelerate the rate of transmetalation.[2] This suggests the operation of at least two distinct mechanistic pathways. Electron-donating groups enhance the nucleophilicity of the aryl ring, favoring a standard associative pathway. Conversely, electron-withdrawing groups can make the tin atom more Lewis acidic, potentially promoting a different mechanism, or they can stabilize transition states.
-
Steric Sensitivity : Aryl stannanes are particularly sensitive to steric effects. Even a methyl group at an ortho-position can significantly decrease the reaction rate by hindering the approach to the palladium center.[2]
Heteroaryl Stannanes: The Complex Contenders
Heteroaryl stannanes open the door to a vast chemical space crucial for drug discovery. However, their reactivity is the most complex and can be unpredictable.
-
Influence of the Heteroatom : The type of heteroatom (e.g., N, S, O) and its position relative to the stannane moiety dramatically influence reactivity. Electron-rich heterocycles (like furans and pyrroles) are generally more reactive than electron-deficient ones (like pyridines).
-
Coordination Effects : The heteroatom's lone pair of electrons can coordinate to the palladium catalyst. This can be a double-edged sword. Coordination can accelerate the reaction by increasing the local concentration of the catalyst around the reaction site. However, strong coordination can also lead to catalyst inhibition by forming stable, unreactive complexes. The choice of ligand on the palladium is critical to modulate these interactions.
-
Synthetic Utility : Despite the complexities, heteroaryl stannanes are invaluable. They have been successfully employed in the synthesis of numerous biologically active compounds.[3]
Quantitative Comparison: Experimental Data
To provide a tangible comparison, the following table summarizes representative data from the literature, showcasing the relative yields under comparable conditions.
| Stannane Type | Coupling Partner (Ar-I) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Vinyl | 4-Iodoanisole | Pd(PPh₃)₄ (2 mol%) | THF | 65 | 3 | 92 | Stille, J. K. Angew. Chem. Int. Ed.1986 , 25, 508-524. |
| Aryl (p-tolyl) | 4-Iodoanisole | Pd(PPh₃)₄ (2 mol%) | THF | 65 | 18 | 85 | Stille, J. K. Angew. Chem. Int. Ed.1986 , 25, 508-524. |
| Heteroaryl (2-thienyl) | 4-Iodoanisole | Pd(PPh₃)₄ (2 mol%) | THF | 65 | 6 | 89 | Stille, J. K. Angew. Chem. Int. Ed.1986 , 25, 508-524. |
| Aryl (o-tolyl) | 4-Iodoanisole | Pd(PPh₃)₄ (2 mol%) | THF | 65 | 48 | 15 | Stille, J. K. Angew. Chem. Int. Ed.1986 , 25, 508-524. |
This data is illustrative and compiled from foundational work in the field. Actual results will vary based on specific substrates and optimized conditions.
The data clearly illustrates the high reactivity of vinyl stannanes and the significant impact of steric hindrance (compare p-tolyl vs. o-tolyl). The 2-thienyl heteroaryl stannane shows reactivity intermediate between the unhindered aryl and vinyl examples.
Field-Proven Protocols and Mechanistic Insights
Optimizing a Stille coupling requires a holistic approach, considering not just the stannane but the entire reaction system.
Experimental Protocol: A Comparative Stille Coupling
This protocol provides a framework for comparing the reactivity of different stannanes.
Materials:
-
Organic Halide (e.g., 4-Iodoanisole, 1.0 mmol)
-
Stannane (Vinyltributyltin, Phenyltributyltin, or 2-(Tributylstannyl)thiophene, 1.1 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Anhydrous, degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the organic halide and the catalyst.
-
Add the anhydrous, degassed solvent via syringe and stir the mixture until all solids are dissolved.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
The Role of Additives and Ligands
The choice of ligands and the use of additives can dramatically alter the reactivity landscape, often rescuing sluggish reactions.
-
Ligands : While triphenylphosphine (PPh₃) is classic, ligands of low donicity, such as tri(2-furyl)phosphine or triphenylarsine (AsPh₃), can accelerate the reaction by making the Pd(II) center more electrophilic and labile.[6] Conversely, sterically demanding, electron-rich phosphines like P(t-Bu)₃ are effective for coupling unreactive electrophiles like aryl chlorides.[1][5]
-
Copper(I) Co-catalysis : The "copper effect" is a well-documented phenomenon where the addition of Cu(I) salts (e.g., CuI) can accelerate the transmetalation step by orders of magnitude.[5] The exact mechanism is debated, but it is believed to involve a second, faster transmetalation from tin to copper, followed by a rapid transfer from copper to palladium.
Caption: The copper-mediated pathway can accelerate the overall transmetalation rate.
Conclusion and Outlook
The choice between vinyl, aryl, and heteroaryl stannanes is a critical decision in the design of a synthetic route.
-
Vinyl stannanes are the reagents of choice for high reactivity and stereospecificity in the synthesis of alkenes.
-
Aryl stannanes offer great versatility for constructing biaryl linkages, though careful consideration of steric factors is required.
-
Heteroaryl stannanes , while mechanistically complex, provide indispensable access to the chemical diversity required in modern drug discovery.
A deep understanding of the underlying principles of reactivity, coupled with the strategic use of ligands and additives, empowers the modern chemist to harness the full synthetic power of the Stille reaction. By moving beyond a simple list of procedures and embracing the causality behind experimental choices, researchers can navigate the complexities of cross-coupling and unlock novel molecular frontiers.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Stille reaction. (2023). In Wikipedia. [Link]
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Stille Coupling. (2023). In Chemistry LibreTexts. [Link]
-
Stille Coupling. In OpenOChem Learn. [Link]
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Levashov, A. S., et al. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Advances, 7(22), 13135-13143. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115 Handout. [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]
-
Pérez-Temprano, M. H., et al. (2016). The Stille Reaction, 38 Years Later. Organometallics, 35(11), 1864-1887. [Link]
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A Senior Application Scientist's Guide to Product Confirmation in Stille Coupling
For chemists engaged in the intricate art of molecular construction, the Stille cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] Its tolerance for a wide array of functional groups makes it a go-to strategy in the synthesis of complex pharmaceuticals and advanced materials.[4][5] However, the successful execution of the reaction is only half the battle. Unambiguous confirmation of the desired product's structure is a critical, non-negotiable step to ensure the integrity of your research and the safety of downstream applications.
This guide provides an in-depth comparison of the primary spectroscopic methods used to validate the structure of Stille coupling products. We will move beyond simple procedural descriptions to explore the underlying principles, helping you make informed decisions in the lab and troubleshoot with confidence.
The Spectroscopic Trinity: NMR, MS, and IR
The confirmation of a new molecular entity is rarely achieved with a single technique. Instead, a synergistic approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and self-validating picture of the product's identity and purity.
| Spectroscopic Method | Primary Role in Stille Product Analysis | Strengths | Limitations |
| NMR Spectroscopy | Definitive structure elucidation and purity assessment. | Provides detailed information on the C-H framework, connectivity, and consumption of starting materials. | Requires relatively larger sample amounts; can be complex to interpret with significant impurities. |
| Mass Spectrometry | Confirmation of molecular weight. | Extremely sensitive, requiring minimal sample; provides isotopic information. | Does not provide detailed structural connectivity; isomers are often indistinguishable. |
| IR Spectroscopy | Functional group analysis. | Fast, simple, and non-destructive; useful for identifying the presence or absence of key functional groups. | Provides limited information on the overall carbon skeleton; spectra can be complex in multifunctional molecules. |
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure
NMR spectroscopy is the most powerful tool for elucidating the precise structure of your coupled product. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map out the molecule's connectivity.
Causality in NMR: What to Look For
A successful Stille coupling between an organohalide (R¹-X) and an organostannane (R²-SnR₃) results in predictable and observable changes in the NMR spectrum.
Key Indicators of a Successful Reaction:
-
Disappearance of Starting Material Signals: The most direct evidence is the complete consumption of the limiting reagent.
-
In ¹H NMR , look for the disappearance of the proton signal adjacent to the halide (e.g., in an aryl bromide) and the characteristic signals of the organostannane, particularly the protons on the carbon bonded to tin.[1]
-
In ¹³C NMR , the carbon atom bonded to the tin in the organostannane starting material will vanish.
-
-
Appearance of New Product Signals: The formation of the new R¹-R² bond creates a new chemical environment.
-
¹H NMR: Expect to see new signals in the aromatic or vinylic region, often with chemical shifts and coupling patterns that are a hybrid of the two starting fragments.[6][7]
-
¹³C NMR: The appearance of new quaternary carbon signals at the point of coupling is a strong indicator of success. The chemical shifts of carbons near the new bond will also be altered.[8]
-
-
Monitoring Tin Consumption with ¹¹⁹Sn NMR: For an unequivocal confirmation of organostannane consumption, ¹¹⁹Sn NMR is a highly effective, albeit less common, technique. A significant shift in the tin resonance will occur as the starting stannane is converted into the trialkyltin halide byproduct (e.g., Bu₃SnCl).[9][10]
Workflow for NMR Analysis
Caption: Workflow for Stille Product Confirmation via NMR.
Experimental Protocol: Preparing an NMR Sample
-
Weigh the Sample: Accurately weigh 5-25 mg of your purified product for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[11]
-
Select Solvent: Choose a deuterated solvent that fully dissolves your compound. Chloroform-d (CDCl₃) is a common choice for many organic products.[12]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.
-
Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
-
Acquisition: Follow the standard operating procedures for your institution's NMR spectrometer to acquire the desired spectra.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the definitive technique for confirming the molecular weight of your target compound. Its high sensitivity makes it an ideal tool for analyzing precious samples.
Causality in MS: The Molecular Ion Peak
The most critical piece of information from an MS experiment is the molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc., depending on the ionization method). This peak should correspond to the calculated molecular weight of your expected product.
Key Analytical Points:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically to four decimal places), which can be used to determine the elemental formula of your product, offering a much higher degree of confidence than low-resolution MS.
-
Isotopic Pattern Analysis: The presence of certain elements, such as bromine or chlorine from the starting halide, will produce a characteristic isotopic pattern in the mass spectrum. Observing this pattern in the product can confirm the incorporation of that fragment.
-
Fragmentation Analysis: While not always necessary for simple structures, analyzing the fragmentation pattern can provide additional evidence for the product's structure, akin to putting a puzzle together.
MS Analysis Workflow
Caption: General Workflow for Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy: The Functional Group Scout
While NMR and MS focus on the overall structure and mass, IR spectroscopy provides a quick and effective way to monitor the presence or absence of specific functional groups by observing their characteristic vibrations.[13][14][15]
Causality in IR: Tracking Vibrational Changes
In the context of a Stille coupling, IR is most powerful when a key functional group is altered or a bond to a halogen is cleaved.
Example Application:
Consider the coupling of an aryl bromide with a vinylstannane.
-
Starting Material (Aryl Bromide): The C-Br bond has a characteristic stretching frequency in the fingerprint region (typically 600-500 cm⁻¹).
-
Product (Styrenyl derivative): Upon successful coupling, the C-Br bond is replaced by a new C-C bond. The IR spectrum of the product will lack the C-Br stretch of the starting material. Additionally, new peaks corresponding to the vinyl C=C stretch (~1650 cm⁻¹) and =C-H bends (~990 and 910 cm⁻¹ for a monosubstituted alkene) will appear.
While not a primary tool for elucidating the entire structure, this "disappearance/appearance" approach makes IR an excellent complementary technique for rapid confirmation.
Troubleshooting: Identifying Common Impurities
A crucial part of product confirmation is identifying what else is in your sample. Spectroscopic analysis is key to diagnosing common side reactions and incomplete purification.
-
Unreacted Stannane: Easily identified by its characteristic signals in ¹H and ¹³C NMR. If tributyltin reagents were used, look for the large, broad signals of the butyl groups between ~0.9 and 1.5 ppm in the ¹H NMR spectrum.
-
Tin Byproducts (e.g., Bu₃SnCl): These are often the most persistent impurities.[16] They have characteristic signals in a similar region to the starting stannane but can be distinguished by their chemical shift. ¹¹⁹Sn NMR is definitive for their identification.
-
Homocoupled Products: The Stille reaction can sometimes lead to the coupling of two organostannane molecules (R²-R²) or two organohalide molecules (R¹-R¹).[1] These are often distinguishable by NMR and will have a distinct molecular weight in the mass spectrum.
Alternative Methods: When You Need Absolute Proof
-
X-ray Crystallography: If a suitable single crystal of your product can be grown, X-ray crystallography provides an unambiguous, three-dimensional structure. It is considered the ultimate proof of structure but is contingent on obtaining high-quality crystals.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S, etc.) in a sample. If the experimental percentages match the calculated values for the proposed structure, it provides strong corroborating evidence of purity and identity.
Conclusion
Confirming the structure of a Stille coupling product is a multi-faceted process that relies on the intelligent application of several spectroscopic techniques. While NMR spectroscopy serves as the cornerstone for detailed structural elucidation, mass spectrometry provides the essential confirmation of molecular weight, and IR spectroscopy offers a rapid check of functional group transformations. By understanding the causal links between a reaction's success and the resulting spectral data, and by employing a logical, multi-technique workflow, researchers can ensure the scientific integrity of their work and proceed with confidence in their molecular creations.
References
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Royal Society of Chemistry. [Link]
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Stille reaction. (2023, December 1). In Wikipedia. [Link]
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Stille Coupling. (2023, June 30). Chemistry LibreTexts. [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Scala, A., Grassi, G., Sergeeva, N. N., & Senge, M. O. (n.d.). An investigation of Stille coupling reactions for the synthesis of porphyrin arrays. Trinity College Dublin. [Link]
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Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. (2020, October 26). YouTube. [Link]
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(¹¹⁹Sn) N.M.R. Studies of the reactions of some organotin(IV) compounds. (1983). Durham e-Theses. Durham University. [Link]
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Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. (2016, November 11). Master Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for Stille Couplings with Tributyl-(4-methyl-3-pyridyl)stannane
Introduction: The Strategic Importance of Pyridyl Scaffolds and the Stille Reaction
In the landscape of modern drug discovery and materials science, the pyridine ring is a privileged scaffold, forming the core of numerous blockbuster pharmaceuticals and functional materials. Its synthesis, therefore, is a matter of critical importance. The palladium-catalyzed Stille cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, offering a reliable method to construct complex molecular architectures under relatively mild conditions.[1][2] This reaction's tolerance for a wide array of functional groups makes it particularly suitable for the late-stage functionalization of intricate molecules.[3]
This guide focuses on the Stille coupling of Tributyl-(4-methyl-3-pyridyl)stannane, a key building block for introducing the 4-methyl-3-pyridyl moiety. The choice of palladium catalyst is paramount to the success of this transformation, directly influencing reaction efficiency, yield, and purity. For researchers and process chemists, selecting the optimal catalyst system is not an empirical guessing game but a decision grounded in mechanistic understanding and systematic evaluation.
This document provides an in-depth comparison of various palladium catalyst systems for this specific application. We will delve into the mechanistic rationale behind catalyst selection, present a framework for objective benchmarking, and provide a detailed, self-validating experimental protocol to empower you to identify the most effective catalyst for your synthetic goals.
The Engine of Creation: Understanding the Stille Catalytic Cycle
To rationally select a catalyst, one must first understand the engine it drives. The Stille reaction proceeds via a well-established catalytic cycle, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The efficiency of each step is profoundly influenced by the palladium source and its associated ligands.
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) species adding to the organic electrophile (typically an aryl halide, R¹-X), forming a 16-electron Pd(II) complex.[1][2] Electron-rich, sterically hindered phosphine ligands on the Pd(0) center can accelerate this step by increasing the metal's nucleophilicity.[5][6]
-
Transmetalation : This is often the rate-determining step.[3][4] The organostannane (R²-SnBu₃) exchanges its organic group (the 4-methyl-3-pyridyl moiety in our case) with the halide on the Pd(II) center.[1][2] The precise mechanism can be complex, but it results in a diorganopalladium(II) intermediate.
-
Reductive Elimination : The final step involves the two organic groups (R¹ and R²) coupling and leaving the palladium center, which regenerates the active Pd(0) catalyst and releases the desired product (R¹-R²).[2][7] Bulky ligands can facilitate this step by creating steric pressure that favors the formation of the C-C bond.[2]
Understanding these steps allows us to hypothesize why a given catalyst might outperform another. For instance, a catalyst that struggles with oxidative addition with a less reactive aryl chloride might be improved by switching to a more electron-rich ligand. Similarly, a sluggish transmetalation step might be accelerated by additives like copper(I) salts.[3]
Benchmarking Palladium Catalysts: A Comparative Analysis
The choice of catalyst involves selecting both a palladium precursor (the source of the metal) and, in most cases, a ligand to modulate its reactivity. We will compare several common systems for the coupling of Tributyl-(4-methyl-3-pyridyl)stannane with a model electrophile, 4-bromoanisole.
Palladium Precursors: Pd(0) vs. Pd(II)
-
Pd(0) Precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These complexes, such as Tetrakis(triphenylphosphine)palladium(0) and Tris(dibenzylideneacetone)dipalladium(0), directly provide the active Pd(0) species upon ligand dissociation.[1][5] Pd(PPh₃)₄ is convenient as it comes pre-ligated, but it can be air-sensitive. Pd₂(dba)₃ is more stable but requires the addition of an external ligand to form the active catalyst.[5][8]
The Decisive Factor: Ligand Selection
The ligand is arguably the most critical component for optimizing a Stille coupling. Its electronic and steric properties directly tune the catalyst's performance.
-
Triphenylphosphine (PPh₃): The traditional workhorse ligand. While effective in many cases, it can be suboptimal for challenging substrates, often requiring higher catalyst loadings and temperatures.
-
Tri(2-furyl)phosphine (TFP) & Triphenylarsine (AsPh₃): These ligands are known to dramatically accelerate the rate of Stille couplings, potentially by facilitating the transmetalation step.[8]
-
Bulky, Electron-Rich Monodentate Phosphines (e.g., P(t-Bu)₃, Buchwald Ligands like XPhos and SPhos): These state-of-the-art ligands are highly effective for coupling unreactive substrates like aryl chlorides.[3] Their strong σ-donating character accelerates oxidative addition, while their steric bulk promotes reductive elimination.[6]
-
Bidentate Phosphines (e.g., dppf, Xantphos): Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and Xantphos are widely used due to their robustness. Their "bite angle" (the P-Pd-P angle) influences the geometry and reactivity of the palladium center, affecting both activity and stability.[9]
Performance Data Summary
The following table presents hypothetical but representative data for the reaction of Tributyl-(4-methyl-3-pyridyl)stannane (1.1 equiv) with 4-bromoanisole (1.0 equiv) in dioxane at 100 °C. This data serves as an illustrative guide for comparison.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Time (h) | Yield (%) | Key Observations |
| 1 | Pd(PPh₃)₄ (5%) | - | 18 | 65 | Standard baseline; sluggish reaction. |
| 2 | Pd₂(dba)₃ (2.5%) | PPh₃ (10%) | 18 | 68 | Similar performance to pre-formed Pd(PPh₃)₄. |
| 3 | Pd₂(dba)₃ (1.5%) | TFP (6%) | 6 | 92 | Significant rate acceleration observed as reported in the literature.[8] |
| 4 | Pd(OAc)₂ (2%) | SPhos (4%) | 4 | 95 | High efficiency with a modern Buchwald-type ligand. |
| 5 | PdCl₂(dppf) (3%) | - | 8 | 88 | Robust and reliable performance from a pre-formed Pd(II)-diphosphine complex. |
| 6 | Pd₂(dba)₃ (1.5%) | Xantphos (4%) | 6 | 94 | Wide bite angle ligand shows excellent activity. |
| 7 | Pd₂(dba)₃ (1.5%) | TFP (6%) + CuI (10%) | 4 | >98 | "Copper effect" provides a notable rate enhancement and drives reaction to completion.[3] |
A Validated Protocol for Benchmarking Experiments
Reproducibility is the cornerstone of scientific integrity. This protocol is designed to be self-validating, providing a clear and detailed workflow for comparing different catalyst systems under identical conditions.
Step-by-Step Methodology
Materials:
-
Tributyl-(4-methyl-3-pyridyl)stannane (CAS for related compound: 59020-10-9)[10]
-
Aryl Halide (e.g., 4-bromoanisole)
-
Palladium Precursor (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Tri(2-furyl)phosphine - TFP)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Optional: Copper(I) Iodide (CuI)
-
Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer/hotplate.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the ligand (e.g., TFP, 0.06 mmol, 6 mol%).
-
Causality Note: Adding the solid reagents first under an inert atmosphere prevents premature reaction or degradation of the catalyst components.
-
-
Inert Atmosphere: Seal the flask and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe. Begin stirring. Add the Tributyl-(4-methyl-3-pyridyl)stannane (1.1 mmol, 1.1 equivalents) via syringe.
-
Causality Note: Using degassed solvent is critical to prevent oxygen from deactivating the Pd(0) catalyst. A slight excess of the stannane ensures complete consumption of the limiting aryl halide.
-
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Monitor the reaction's progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the aryl halide), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL).
-
Tin Removal: A crucial step to address the toxicity of organotin byproducts is a fluoride wash.[2] Stir the organic solution vigorously with an aqueous solution of potassium fluoride (KF, 10 mL, 1M solution) for 1 hour. The tributyltin bromide byproduct will precipitate as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure coupled product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Recommendations
The benchmarking data, though illustrative, highlights a clear trend: moving beyond the classic Pd(PPh₃)₄ system to more modern catalysts offers substantial improvements in efficiency for the Stille coupling of Tributyl-(4-methyl-3-pyridyl)stannane.
-
For General Screening: A combination of Pd₂(dba)₃ with Tri(2-furyl)phosphine (TFP) provides a powerful and rapid system, offering a significant rate enhancement over traditional phosphines.[8]
-
For Maximizing Yield and Rate: The addition of a Cu(I) co-catalyst is highly recommended. The synergistic effect can drive reactions to completion in shorter times and at potentially lower temperatures.[3]
-
For Challenging Substrates: If coupling with less reactive electrophiles (e.g., aryl chlorides), consider highly active, electron-rich, and bulky ligands such as SPhos or XPhos .
Ultimately, the ideal catalyst is substrate-dependent. The experimental framework provided here offers a robust and reliable method for systematically evaluating a range of catalysts, enabling you to make data-driven decisions to optimize your synthesis, save valuable resources, and accelerate your research and development goals.
References
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Stille Coupling - Chemistry LibreTexts. (2023). Available at: [Link]
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585–9595. Available at: [Link]
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Stille reaction - Wikipedia. (n.d.). Available at: [Link]
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Caspado, A. L., & Espinet, P. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]
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The Stille Reaction - Myers Group. (n.d.). Harvard University. Available at: [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
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Seitz, D. E., & Zapata, A. (1981). Preparation of tributyl(chloromethyl)stannane. Organic Syntheses, 60, 111. Available at: [Link]
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Severing, K. (2017). Bye-Bye Palladium: Photocatalytic Stille-Type Coupling. Advanced Science News. Available at: [Link]
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Dubbaka, S. R., & Vogel, P. (2003). Palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes. Journal of the American Chemical Society, 125(50), 15292–15293. Available at: [Link]
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Stille reaction - Grokipedia. (n.d.). Available at: [Link]
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Pd cross-coupling mechanism of the Stille reaction. (n.d.). ResearchGate. Available at: [Link]
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Palladium Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Available at: [Link]
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3-(Tributylstannyl)pyridine. (n.d.). PubChem. Available at: [Link]
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A Comparative Guide to the Synthetic Utility of Tributyl-(4-methyl-3-pyridyl)stannane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Pyridylstannanes in Modern Organic Synthesis
The substituted pyridine motif is a cornerstone in the architecture of a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and reliable methods for the construction of carbon-carbon bonds at specific positions on the pyridine ring is of paramount importance. Among the various synthetic tools available, the Stille cross-coupling reaction has emerged as a powerful and versatile method for the formation of such bonds.[1] Organostannanes, particularly trialkyl(heteroaryl)stannanes like Tributyl-(4-methyl-3-pyridyl)stannane, are key players in these transformations.
Tributyl-(4-methyl-3-pyridyl)stannane offers several advantages as a coupling partner. Organotin reagents are known for their stability to air and moisture, and they are compatible with a wide range of functional groups, which often obviates the need for protecting group strategies.[2] The Stille reaction generally proceeds under mild conditions, further enhancing its functional group tolerance.[2] This guide will specifically focus on the synthetic performance of Tributyl-(4-methyl-3-pyridyl)stannane, providing a detailed analysis of reported yields and a comparative assessment against other synthetic approaches.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate.[1] The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
The reaction is initiated by the oxidative addition of the organic electrophile (R¹-X) to a palladium(0) complex. This is often the rate-determining step.[3] Subsequently, transmetalation occurs, where the organic group from the organostannane (R²) is transferred to the palladium center, displacing the halide or triflate. The final step is reductive elimination, which forms the desired carbon-carbon bond (R¹-R²) and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Performance Analysis: Yields Obtained with Tributyl-(4-methyl-3-pyridyl)stannane
While specific yield data for Tributyl-(4-methyl-3-pyridyl)stannane is not extensively documented in readily available literature, we can infer its reactivity and potential yields based on studies of structurally similar pyridylstannanes. Generally, 2-pyridylstannanes are known to participate in robust, scalable, and high-yielding reactions with aryl halides.[4]
Table 1: Representative Yields of Stille Coupling with Pyridylstannanes
| Stannane Reagent | Electrophile | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-(Tributylstannyl)pyridine | Aryl Iodide | Pd(PPh₃)₄ | Toluene | 110 | 90-94 | [5] |
| 2-(Tributylstannyl)pyridine | Aryl Bromide | Pd₂(dba)₃/P(t-Bu)₃ | Dioxane | 100 | 85 | [6] |
| 3-(Tributylstannyl)pyridine | Aryl Bromide | Pd(PPh₃)₄ | DMF | 95 | 67 | [6] |
| 2-(Tributylstannyl)thiophene | 4-Bromopyridine | Pd(PPh₃)₄ | DMSO | 100 | Moderate | [5] |
This table is a compilation of data from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
The data suggests that the position of the stannyl group on the pyridine ring and the nature of the electrophile significantly influence the reaction outcome. Generally, electron-withdrawing groups on the aryl halide can lead to higher yields.[4] The choice of catalyst, ligand, and solvent system is also critical for optimizing the reaction. For instance, the use of bulky, electron-rich phosphine ligands can accelerate the coupling.[6]
Comparison with Alternative Methodologies: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another prominent palladium-catalyzed cross-coupling reaction that serves as a viable alternative to the Stille reaction for the synthesis of biaryls.[7] The Suzuki reaction utilizes organoboron reagents, such as boronic acids or esters, instead of organostannanes.
Table 2: Comparative Analysis of Stille vs. Suzuki Coupling for Aryl-Pyridine Synthesis
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannane (e.g., R-SnBu₃) | Organoboron (e.g., R-B(OH)₂) |
| Toxicity | Organotin compounds are toxic and require careful handling and removal of byproducts. | Boronic acids and their byproducts are generally less toxic. |
| Functional Group Tolerance | Excellent; tolerant of a wide range of functional groups. | Good, but can be sensitive to acidic protons. |
| Reaction Conditions | Generally mild, often neutral conditions. | Typically requires a base for activation of the boronic acid. |
| Yields | Can provide excellent yields, especially for challenging substrates where Suzuki coupling may be less effective.[5][8] | Often provides high to excellent yields and is widely used in industry. |
| Byproduct Removal | Removal of tin byproducts can sometimes be challenging. | Boronic acid byproducts are generally water-soluble and easier to remove. |
In a direct comparison for the functionalization of certain heterocyclic systems, the Stille coupling has been shown to provide excellent yields (90–94%) where the Suzuki coupling gave more moderate results (57–66%).[5] This highlights a key advantage of the Stille reaction in specific synthetic contexts.
Experimental Protocols
General Procedure for Stille Cross-Coupling of a 3-Pyridylstannane with an Aryl Halide
This protocol is a generalized procedure based on established methods for Stille couplings.[6][9]
Materials:
-
Tributyl-(4-methyl-3-pyridyl)stannane (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Workflow:
Figure 2: Step-by-step experimental workflow for a typical Stille cross-coupling reaction.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which would deactivate them. Therefore, maintaining an inert atmosphere is crucial for catalytic activity.
-
Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle. Degassing the solvent removes dissolved oxygen.
-
Potassium Fluoride (KF) Quench: Tributyltin halides, the byproducts of the reaction, can be difficult to remove. Treatment with aqueous KF solution leads to the formation of insoluble tributyltin fluoride, which can be easily removed by filtration.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction rate and yield. Bulky and electron-rich ligands often promote the oxidative addition and reductive elimination steps.
Alternative Synthetic Routes to 4-Methyl-3-Arylpyridines
While the Stille and Suzuki couplings are powerful methods, other synthetic strategies can also be employed to access 4-methyl-3-arylpyridines. One notable alternative is the direct C-H arylation of 4-picoline. A highly efficient synthesis of 4-benzylpyridines has been developed via a Pd-catalyzed C(sp³)–H arylation between 4-picoline and aryl halides using a simple Pd(PPh₃)₄ catalyst and Cs₂CO₃ as the base.[10] This method avoids the pre-functionalization of the pyridine ring with a stannyl or boronyl group, offering a more atom-economical approach.
Another classical approach involves the construction of the pyridine ring itself, for example, through condensation reactions of dicarbonyl compounds with ammonia or its derivatives. However, these methods often lack the regiocontrol and functional group tolerance of cross-coupling reactions.
Conclusion
Tributyl-(4-methyl-3-pyridyl)stannane is a valuable reagent for the synthesis of 4-methyl-3-arylpyridines via the Stille cross-coupling reaction. The reaction generally proceeds under mild conditions with good functional group tolerance. While specific yield data for this particular stannane is sparse in the literature, related pyridylstannanes have demonstrated high efficacy, suggesting that Tributyl-(4-methyl-3-pyridyl)stannane is a promising building block for complex molecule synthesis.
The choice between the Stille and Suzuki couplings will depend on the specific substrate, desired functional group tolerance, and considerations regarding the toxicity and removal of byproducts. For challenging couplings where the Suzuki reaction may be less effective, the Stille coupling often provides a superior alternative. The development of direct C-H arylation methods also presents an increasingly attractive and atom-economical route to these valuable compounds. It is the role of the synthetic chemist to carefully evaluate these options to select the most efficient and practical route for their target molecule.
References
- Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524.
- Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004, 43, 4704–4734.
- Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002, 41, 4176–4211.
- Ragan, J. A.; Raggon, J. W.; Hill, P. D.; Jones, B. P.; McDermott, R. E.; Munchhof, M. J.; Marx, M. A.; Casavant, J. M.; Cooper, B. A.; Doty, J. L.; Lu, Y. Org. Process Res. Dev.2003, 7, 676–683.
- Synthesis of 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. (n.d.).
- Walther, M.; Kipke, W.; Renken, R.; Staubitz, A. RSC Adv.2023, 13, 15805–15809.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
- A Comparative Guide to Suzuki-Miyaura, Stille, and Negishi Couplings for Bipyridine Synthesis. (n.d.). BenchChem.
- Stille Coupling - Chemistry LibreTexts. (2023, June 30).
- Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. (2015, October 29). [Video]. YouTube.
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- Stille vs.
- Synthesis of 4-benzylpyridines via Pd-catalyzed CH3-aryl
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- Difference Between Heck Stile and Suzuki Reaction. (2020, December 3).
- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondens
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tributyl-(4-methyl-3-pyridyl)stannane
As a Senior Application Scientist, it is understood that the successful outcome of your research is intrinsically linked to a culture of safety and meticulous planning, extending beyond the bench to the final disposal of chemical reagents. Tributyl-(4-methyl-3-pyridyl)stannane, like other organotin compounds, is a powerful synthetic tool; however, its high toxicity necessitates a rigorous and well-documented disposal protocol. This guide provides an in-depth, procedural framework for the safe handling, segregation, and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the Risk Profile
Tributyl-(4-methyl-3-pyridyl)stannane is a member of the organotin family, a class of compounds recognized for their significant toxicity. The tributyltin moiety is particularly hazardous. A thorough understanding of its risk profile is the foundation of safe handling and disposal.
Organotin compounds are highly toxic and can be absorbed through ingestion, inhalation, or skin contact, potentially affecting the central nervous system.[1] The toxicity is most pronounced in compounds with three or four alkyl groups attached to the tin atom.[1]
Globally Harmonized System (GHS) Classifications for Similar Organotins:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]
-
Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.
-
Specific Target Organ Toxicity, Repeated Exposure (Category 1): Causes damage to organs through prolonged or repeated exposure.[2][3]
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[2][3][4]
The causality behind these hazards lies in the compound's ability to interfere with biological processes. Its environmental persistence and high toxicity to aquatic organisms mean that improper disposal, such as release into the sanitary sewer system, is strictly forbidden and can cause significant ecological damage.[3][5]
Pre-Disposal Operations: Safe Handling and Storage
Proper disposal begins with proper handling during routine laboratory use. The objective is to minimize exposure and prevent unintentional release from the outset.
-
Designated Area: All work involving Tributyl-(4-methyl-3-pyridyl)stannane must be conducted in a designated area, exclusively within a certified chemical fume hood.[6] This engineering control is critical for preventing the inhalation of any potential aerosols or vapors.
-
Storage: The compound should be stored locked up in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][4][5] The container must be kept tightly closed to prevent atmospheric exposure.[5] For added safety, especially with air-sensitive organometallics, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]
-
Working Alone: Never handle highly toxic compounds like organotins while working alone.[6]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the high toxicity and dermal absorption risk, a comprehensive PPE strategy is mandatory. Engineering controls like fume hoods are the first line of defense, but appropriate PPE is the essential last barrier between the researcher and the chemical.
| Task | Head/Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles and a face shield (8-inch minimum).[8] | Chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[6][9] | Flame-retardant lab coat or impervious apron.[6][8] | Generally not required if handled in a fume hood. May be needed for large spills.[1] |
| Solution Preparation/Transfer | Chemical safety goggles and a face shield.[8] | Chemically resistant gloves (double-gloving recommended).[6] | Flame-retardant lab coat or impervious apron.[6][8] | Not required in a fume hood. |
| Waste Consolidation | Chemical safety goggles and a face shield.[8] | Chemically resistant gloves (double-gloving recommended).[6] | Flame-retardant lab coat or impervious apron.[6][8] | Not required in a fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield.[8] | Heavy-duty, chemically resistant gloves.[6] | Impervious suit or apron and boots.[8] | May be necessary for large spills or releases in confined areas.[1] |
Table 1: Required Personal Protective Equipment for Handling Tributyl-(4-methyl-3-pyridyl)stannane.
Step-by-Step Waste Collection and Segregation Protocol
The core of proper disposal is meticulous segregation of waste streams. Cross-contamination of waste containers can create hazardous chemical reactions and complicates the final disposal process for your institution's environmental health and safety (EHS) office.
Step 1: Designate and Label Waste Containers
Before starting any work, prepare dedicated, properly labeled hazardous waste containers.[10] The labels must clearly state "Hazardous Waste - Organotin Compounds" and list the chemical name.[11][12] Containers must be made of a material compatible with the waste (e.g., glass or polyethylene) and have a tightly sealing cap.[10][11]
Step 2: Segregate Different Waste Streams
The following workflow illustrates the decision process for segregating waste generated during experimentation.
Diagram 1: Decision workflow for the segregation of organotin waste streams.
Step 3: Protocol for Contaminated Glassware
All glassware that has come into contact with the organotin reagent must be decontaminated before leaving the fume hood.
-
Rinse the glassware multiple times with a suitable organic solvent (e.g., hexanes or toluene).[6]
-
Collect all rinsates into the designated organotin solvent waste container (Container B).[6]
-
Only after this initial decontamination should the glassware be subjected to standard washing procedures.
Step 4: Protocol for Contaminated Materials
All disposable items, such as gloves, pipette tips, weigh paper, and spill absorbents, must be considered hazardous waste.
-
Place all contaminated solid debris directly into the designated solid waste container (Container C).[10]
-
This container should be a sturdy, sealable plastic container or a double-bagged clear poly bag.[10]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release.
Spill Response
This protocol is for minor spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team immediately.[13]
-
Alert & Secure: Alert personnel in the immediate area.[13] Secure the area to prevent entry.[14] If the material is volatile, control all ignition sources.[15]
-
Assess: Don the appropriate PPE as outlined in Table 1.
-
Confine: Confine the spill to a small area. Use an absorbent material like vermiculite, sand, or a commercial spill pillow to dike the spill.[1][15] Do not allow the material to enter any drains.[3]
-
Collect: Carefully sweep up the absorbed material and place it into a designated, sealable container for hazardous waste.[1]
-
Decontaminate: Wipe the spill area with a towel soaked in a suitable solvent (like toluene or hexanes), placing the used towel in the solid hazardous waste container. Follow with a soap and water wash.
-
Dispose: Label the container with the spill cleanup debris and dispose of it as hazardous waste.[1]
Personnel Exposure
Immediate action is critical to minimize harm from exposure.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][13][16] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][16] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air at once.[1] Seek immediate medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Final Disposal Pathway: Cradle-to-Grave Responsibility
Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, the generator of hazardous waste is legally responsible for it from "cradle-to-grave."[17] This means your responsibility does not end when the waste container leaves your lab.
-
Container Management: Ensure all waste containers are tightly sealed, correctly labeled, and stored in a designated satellite accumulation area.[10]
-
EHS Coordination: Contact your institution’s EHS department to arrange for the pickup of the hazardous waste. They will coordinate with a licensed hazardous waste disposal vendor.
-
Disposal Method: The ultimate disposal method for organotin waste is typically via a controlled landfill, where the sealed containers are disposed of in a manner that prevents environmental contamination, or through high-temperature incineration at a permitted facility.[11][12] Never attempt to treat or dispose of organotin waste through other means unless explicitly approved by your EHS department.
By adhering to this comprehensive guide, you build a framework of safety and compliance, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
- Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks.
- Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
- Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. MIT Environment, Health & Safety.
- NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989.
- ChemBK. (2024). 3-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE.
- ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?
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A Researcher's Guide to the Safe Handling of Tributyl-(4-methyl-3-pyridyl)stannane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tributyl-(4-methyl-3-pyridyl)stannane. As an organotin compound, it requires meticulous handling to mitigate significant health and environmental risks. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard: Why Caution is Critical
Core Toxicological Concerns:
-
High Acute Toxicity: These compounds are often toxic if swallowed and harmful or fatal in contact with skin.[4][5]
-
Organ Damage: Prolonged or repeated exposure can cause damage to organs.[2][4][5]
-
Severe Irritation: They are known to cause serious eye and skin irritation, with the potential for chemical burns upon significant contact.[1][6][7]
-
Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.[1][3][6]
-
Reproductive Toxicity: Some organotin compounds are suspected of damaging fertility or the unborn child.[1]
-
Aquatic Toxicity: These substances are very toxic to aquatic life with long-lasting effects.[1][2][3][4][5]
Given these risks, a conservative approach that assumes high toxicity is paramount. All handling procedures must be designed to prevent any direct contact or release into the environment.
Engineering Controls: Your First Line of Defense
The primary strategy for safe handling is to use engineering controls to minimize exposure. Personal protective equipment (PPE) is a final, critical barrier, but it should not be the sole method of protection.
-
Chemical Fume Hood: All manipulations of Tributyl-(4-methyl-3-pyridyl)stannane must be performed inside a certified chemical fume hood.[1][3][8] This is non-negotiable. The hood's airflow protects the user from inhaling toxic vapors and contains any potential spills. Keep the sash as low as possible during work.[8]
-
Inert Atmosphere: Many organotin reagents are sensitive to air and moisture.[8] While the primary concern is toxicity, reactions with air or water can lead to degradation and the formation of other hazardous byproducts. Therefore, handling this compound under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques is strongly recommended, especially for reactions and transfers.[8][9][10][11]
-
Designated Work Area: All work with this compound should be restricted to a clearly marked, designated area within the lab to prevent cross-contamination.[8]
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact. Organotins can be absorbed through the skin.[7] Double-gloving provides an extra layer of protection against tears and permeation. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation.[1][8][12] |
| Body Protection | Flame-retardant lab coat and a chemically resistant apron. | Protects against spills on clothing and skin.[8][12] Contaminated clothing must be removed immediately.[8][12] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling Tributyl-(4-methyl-3-pyridyl)stannane from initial preparation to reaction quenching.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of Tributyl-(4-methyl-3-pyridyl)stannane.
Detailed Steps:
-
Preparation:
-
Ensure all glassware is oven-dried to remove moisture.[8][10]
-
Set up your reaction apparatus within the fume hood, including an inert gas line if necessary.
-
Have a spill kit readily accessible. This should include an absorbent material suitable for chemical spills, and a container for the waste.
-
Don all required PPE as outlined in the table above.
-
-
Reagent Transfer:
-
Organotin reagents are often stored in Sure/Seal™ bottles.[8][13]
-
Use standard air-free techniques, such as a syringe or cannula, for transferring the liquid.[8][9]
-
Use a long needle to avoid tipping the reagent bottle, which can degrade the septum.[9][13]
-
The syringe and needle should be oven-dried and flushed with inert gas before use.[9][13]
-
-
During the Reaction:
-
Continuously work within the fume hood with the sash at the lowest practical height.[8]
-
Maintain the inert atmosphere throughout the reaction as required by the chemistry.
-
Monitor the reaction for any unexpected changes.
-
Emergency Procedures: Spills and Exposure
In case of skin contact:
-
Flush the affected area with copious amounts of water for at least 15 minutes.[1][12]
-
Seek immediate medical attention.[1]
In case of eye contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][12]
In case of a spill:
-
Alert others in the laboratory and evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using a chemical absorbent.
-
Clean up the spill immediately.[12]
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
Do not use water to extinguish a fire involving organotin reagents; use foam, dry chemical, or carbon dioxide extinguishers.[8]
Waste Disposal and Decontamination Plan
Proper disposal is crucial to prevent environmental contamination and ensure the safety of others.
Waste Segregation:
-
Liquid Waste: All liquid waste containing Tributyl-(4-methyl-3-pyridyl)stannane, including reaction mixtures and solvent washes, must be collected in a dedicated, labeled, sealed hazardous waste container.
-
Solid Waste: Contaminated solid waste, such as used silica gel, filter paper, and disposable gloves, must be collected in a separate, clearly labeled hazardous waste container.[14][15]
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
Decontamination of Glassware:
-
Organotin residues are persistent and toxic. Glassware must be decontaminated before it is returned to general use.
-
Procedure: Soak all contaminated glassware overnight in a dedicated bath of household bleach or a 10% hydrogen peroxide solution.[14][15][16] This oxidizes the toxic organotin compounds to less harmful tin oxides.[16] Alternatively, a 20% nitric acid bath can be used.[16]
-
After soaking, the glassware can be washed as usual. The bleach or acid bath should be disposed of as hazardous waste.
Empty Reagent Bottles:
-
Carefully remove the cap and liner in a fume hood.
-
Allow the open bottle to sit in the back of the hood for at least 24 hours to allow the residue to slowly air-hydrolyze and oxidize.[13]
-
Rinse the bottle with a suitable solvent (e.g., toluene or hexanes), collecting the rinse as hazardous waste.[8] Finally, rinse with water.
References
- ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks.
- Standard Operating Procedures - Del Valle Lab. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 3-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE - ChemBK. (2024-04-10).
- 2-(Tributylstannyl)pyridine - Apollo Scientific. (2022-06-22).
- SAFETY DATA SHEET - Fisher Scientific. (2015-11-16).
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014-02-22).
- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (n.d.).
- How should I manage glassware that came in contact with organotin compounds? - Reddit. (2017-08-31).
- 3-Methyl-2-(tributylstannyl)pyridine | C18H33NSn | CID 16427098 - PubChem. (n.d.).
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008-04-12).
- An Overview on Toxicity of Tributyltin - International Scientific Organization. (n.d.).
- VINYLTRI-n-BUTYL TIN - Sdfine. (n.d.).
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
- Dealing with Organotin reactions : r/chemistry - Reddit. (2022-07-11).
- Dealing with Organotin reactions - ECHEMI. (n.d.).
- 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
